molecular formula C9H7Cl3O3 B12764660 (-)-Fenoprop CAS No. 40521-06-0

(-)-Fenoprop

Cat. No.: B12764660
CAS No.: 40521-06-0
M. Wt: 269.5 g/mol
InChI Key: ZLSWBLPERHFHIS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Fenoprop is a useful research compound. Its molecular formula is C9H7Cl3O3 and its molecular weight is 269.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40521-06-0

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

(2S)-2-(2,4,5-trichlorophenoxy)propanoic acid

InChI

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m0/s1

InChI Key

ZLSWBLPERHFHIS-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (-)-Fenoprop as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Fenoprop, a chiral synthetic auxin, exerts its biological effects by mimicking the natural plant hormone indole-3-acetic acid (IAA). Its primary mechanism of action involves binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby de-repressing Auxin Response Factors (ARFs) and modulating the expression of a wide array of auxin-responsive genes. The resulting physiological changes, including altered cell elongation, division, and differentiation, ultimately manifest as the herbicidal or plant growth-regulating properties of the compound. This guide provides a detailed technical overview of this mechanism, including the core molecular interactions, downstream signaling events, and the experimental protocols used to elucidate them.

Introduction to this compound and Synthetic Auxins

This compound, chemically known as (2R)-2-(2,4,5-trichlorophenoxy)propanoic acid, is a member of the phenoxypropionic acid class of synthetic auxins.[1] Like other synthetic auxins, it disrupts normal plant growth processes by inducing an uncontrolled and chaotic hormonal response.[1] The biological activity of fenoprop (B104943) is stereospecific, with the (-)-(R) enantiomer exhibiting significantly higher auxin activity.[1] Understanding the precise mechanism of action at the molecular level is critical for the development of novel herbicides and for assessing the potential for off-target effects.

The Core Mechanism: this compound and the Auxin Signaling Pathway

The central paradigm of auxin signaling revolves around a trio of key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[2]

Binding to the TIR1/AFB Co-Receptor Complex

This compound, acting as an IAA mimic, initiates its action by binding to the TIR1/AFB proteins.[3] These proteins are the F-box component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4] The binding of an auxin, such as this compound, to the TIR1/AFB protein creates a stabilized protein-protein interaction surface for the recruitment of an Aux/IAA repressor protein.[4] The auxin molecule essentially acts as a "molecular glue" within a pocket at the interface of the TIR1/AFB and Aux/IAA proteins.[4]

Table 1: Representative Binding Affinities (Kd) of Various Auxins to TIR1/AFB Receptors

Auxin Compound Receptor Kd (nM) Reference
Indole-3-acetic acid (IAA) AtTIR1 28 [5]
1-Naphthaleneacetic acid (NAA) AtTIR1 25 [5]
2,4-Dichlorophenoxyacetic acid (2,4-D) AtTIR1 1100 [5]

| Picloram | AtAFB5 | 36 |[5] |

Note: This table presents data for other auxins to illustrate typical binding affinities. Specific Kd values for this compound are not currently available in the cited literature.

Degradation of Aux/IAA Repressors

The formation of the TIR1/AFB-(-)-Fenoprop-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF complex.[2] Polyubiquitinated Aux/IAA proteins are then rapidly degraded by the 26S proteasome.[2]

De-repression of Auxin Response Factors (ARFs)

In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity.[2] The degradation of Aux/IAA proteins releases ARFs from this repression, allowing them to either activate or repress the transcription of target genes.[2] ARFs bind to specific DNA sequences known as Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[6]

Modulation of Auxin-Responsive Gene Expression

The activation or repression of ARF-mediated transcription leads to widespread changes in the plant's transcriptome. These changes affect genes involved in a multitude of cellular processes, including:

  • Cell Wall Modification: Genes encoding enzymes like expansins and cellulases, which are involved in cell wall loosening and expansion.

  • Cell Division: Genes regulating the cell cycle.

  • Ethylene (B1197577) Biosynthesis: Synthetic auxins are known to induce ethylene production, which contributes to some of the observed physiological effects.[7]

  • Secondary Metabolism: Alterations in various metabolic pathways.

The specific set of genes regulated and the magnitude of their change in expression contribute to the ultimate physiological response of the plant to this compound.

Physiological Consequences of this compound Action

The molecular events triggered by this compound culminate in a range of physiological effects that are characteristic of auxin overdose.

Root Growth Inhibition

At supra-optimal concentrations, auxins inhibit primary root elongation. This is a classic and quantifiable response used to assess auxin activity.

Table 2: Illustrative Dose-Response Data for Root Elongation Inhibition by a Synthetic Auxin

Compound Concentration (µM) Root Growth Inhibition (%) IC50 (µM)
2,4-D 0.01 15 ~0.1
0.1 55
1 90

| | 10 | 100 | |

Note: This table provides representative data for the synthetic auxin 2,4-D to illustrate the dose-dependent inhibition of root growth. Specific IC50 values for this compound on Arabidopsis root elongation were not found in the reviewed literature.

Epinasty and Abnormal Growth

The disruption of normal auxin gradients leads to uncontrolled cell elongation and division, resulting in symptoms like leaf and stem twisting (epinasty), callus formation, and overall distorted growth.[7]

Mandatory Visualizations

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenoprop_cyto This compound Fenoprop_nucleus This compound Fenoprop_cyto->Fenoprop_nucleus transport TIR1_AFB TIR1/AFB Fenoprop_nucleus->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits SCF->Aux_IAA ARF ARF Aux_IAA->ARF represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation targeted for AuxRE AuxRE ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression regulates

Caption: this compound signaling pathway.

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis p1 Immobilize TIR1/AFB protein on sensor chip r1 Equilibrate with running buffer p1->r1 p2 Prepare serial dilutions of this compound r2 Inject this compound (Association) p2->r2 r1->r2 Repeat for each concentration r3 Flow running buffer (Dissociation) r2->r3 Repeat for each concentration r4 Regenerate sensor surface r3->r4 Repeat for each concentration a1 Generate sensorgrams r3->a1 r4->r1 Repeat for each concentration a2 Fit data to binding model a1->a2 a3 Determine ka, kd, and Kd a2->a3

Caption: SPR experimental workflow.

RootElongation_Workflow s1 Sterilize and plate Arabidopsis seeds s2 Stratify and germinate seeds vertically s1->s2 s3 Transfer seedlings to plates with varying this compound concentrations s2->s3 s4 Incubate for several days s3->s4 s5 Scan plates and measure primary root length s4->s5 s6 Calculate percent inhibition and determine IC50 s5->s6

Caption: Root elongation assay workflow.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the mechanism of action of synthetic auxins like this compound.

In Vitro TIR1/AFB Binding Assay using Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity (Kd) of this compound to TIR1/AFB receptors.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant TIR1/AFB-ASK1 complex

  • This compound stock solution

  • Running buffer (e.g., HBS-EP+)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of EDC and NHS.

  • Ligand Immobilization: Covalently immobilize the purified TIR1/AFB-ASK1 complex to the activated sensor surface via amine coupling. Aim for an immobilization level of 8,000-12,000 response units (RU).

  • Surface Deactivation: Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Analyte Preparation: Prepare a series of dilutions of this compound in running buffer. A typical concentration range would be from low nanomolar to high micromolar.

  • Binding Analysis: a. Equilibrate the system with running buffer to establish a stable baseline. b. Inject the lowest concentration of this compound over the sensor surface (association phase). c. Switch to running buffer to monitor the dissociation of the compound (dissociation phase). d. Inject the regeneration solution to remove all bound analyte. e. Repeat steps 5a-5d for each concentration of this compound.

  • Data Analysis: a. Generate sensorgrams by subtracting the reference channel signal from the active channel signal. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Arabidopsis Root Elongation Assay

Objective: To determine the dose-response relationship and IC50 value for this compound-induced root growth inhibition.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Petri plates with Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar

  • This compound stock solution

  • Stereomicroscope

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on MS medium.

  • Stratification and Germination: Stratify the seeds at 4°C for 2-4 days in the dark, then transfer the plates to a growth chamber with a long-day photoperiod and orient them vertically.

  • Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to new MS plates containing a range of this compound concentrations (including a solvent control).

  • Incubation: Incubate the plates vertically in the growth chamber for an additional 3-5 days.

  • Data Collection: Scan the plates at high resolution. Use image analysis software to measure the length of the primary root from the root-hypocotyl junction to the root tip.

  • Data Analysis: a. For each concentration, calculate the average root length and the standard deviation. b. Express the root length at each concentration as a percentage of the control. c. Plot the percentage of root growth against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) from the curve.

Auxin-Responsive Gene Expression Analysis using DR5::GUS Reporter Lines

Objective: To quantify the induction of auxin-responsive gene expression by this compound using a synthetic auxin-responsive promoter fused to a reporter gene.

Materials:

  • Arabidopsis thaliana seeds of a DR5::GUS reporter line

  • MS medium plates

  • This compound stock solution

  • GUS staining solution (containing X-Gluc)

  • Ethanol (B145695) series (70%, 50%, 30%)

  • Microscope

  • Fluorometer and MUG assay reagents for quantitative analysis

Procedure (Histochemical Analysis):

  • Seedling Growth and Treatment: Grow DR5::GUS seedlings on MS plates for 5-7 days, then transfer them to liquid MS medium containing various concentrations of this compound or a solvent control. Incubate for a defined period (e.g., 6-24 hours).

  • GUS Staining: Submerge the seedlings in GUS staining solution and incubate at 37°C in the dark until a blue color develops.

  • Chlorophyll Removal: Destain the tissues with an ethanol series to remove chlorophyll.

  • Microscopy: Observe the staining pattern under a microscope to visualize the tissues with auxin-responsive gene expression.

Procedure (Quantitative Fluorometric Assay):

  • Tissue Homogenization: Harvest and freeze seedlings after treatment. Homogenize the tissue in GUS extraction buffer.

  • Protein Quantification: Determine the total protein concentration of the extract (e.g., using a Bradford assay).

  • Fluorometric Assay: Add the protein extract to a reaction buffer containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).

  • Measurement: After incubation, stop the reaction and measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

  • Data Analysis: Normalize the GUS activity to the total protein concentration and express the results as fold induction relative to the control treatment.[8]

Quantitative Real-Time PCR (qPCR) for Auxin-Responsive Gene Expression

Objective: To measure the relative transcript abundance of specific auxin-responsive genes following treatment with this compound.

Materials:

  • Arabidopsis thaliana seedlings

  • This compound stock solution

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers for target auxin-responsive genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2)

Procedure:

  • Plant Material and Treatment: Grow Arabidopsis seedlings in liquid MS medium and treat with a specific concentration of this compound for a defined time course.

  • RNA Extraction: Harvest the tissue, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

  • qPCR: Set up qPCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix. Run the reactions in a qPCR instrument.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. c. Express the results as fold change in gene expression compared to the untreated control.

Conclusion

The mechanism of action of this compound as a synthetic auxin is a well-defined process involving its perception by the TIR1/AFB co-receptors, leading to the degradation of Aux/IAA repressors and the subsequent modulation of auxin-responsive gene expression. This technical guide has provided a comprehensive overview of this pathway, from the initial molecular binding event to the resulting physiological effects. The detailed experimental protocols and visualizations included herein serve as a valuable resource for researchers and professionals engaged in the study of auxin biology, herbicide development, and plant science. While specific quantitative data for this compound remains an area for further investigation, the principles and methodologies outlined provide a robust framework for its characterization.

References

A Technical Guide to the Synthesis and Purification of (-)-Fenoprop Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic fenoprop (B104943) and the subsequent purification of the biologically active (-)-fenoprop enantiomer. The content herein details established methodologies, including the Williamson ether synthesis for the racemic compound and chiral chromatography for enantiomeric separation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemical synthesis, chiral separations, and drug development.

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propanoic acid, is a chiral phenoxy herbicide. The herbicidal activity of fenoprop is primarily attributed to the (R)-(-)-enantiomer, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted broadleaf weeds. Commercial preparations of fenoprop have often been sold as a racemic mixture, containing equal amounts of both the (R)-(-) and (S)-(+)-enantiomers. However, due to the stereospecific nature of its biological activity, the isolation of the pure (R)-(-)-enantiomer is of significant interest for increasing efficacy and potentially reducing environmental impact.

This guide outlines a robust laboratory-scale approach for the synthesis of racemic fenoprop, followed by a detailed protocol for the resolution of the enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Synthesis of Racemic Fenoprop

The synthesis of racemic fenoprop is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2,4,5-trichlorophenol (B144370) with a 2-halopropanoic acid derivative in the presence of a base. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the propanoate, leading to the formation of the ether linkage and the creation of the chiral center.

Experimental Protocol: Williamson Ether Synthesis of Racemic Fenoprop

This protocol is adapted from established methods for the synthesis of structurally similar phenoxypropionic acids.

Materials and Reagents:

  • 2,4,5-Trichlorophenol

  • 2-Bromopropionic acid

  • Potassium hydroxide (B78521) (KOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trichlorophenol (1.0 equivalent) in an aqueous solution of potassium hydroxide (2.0 equivalents). Stir the mixture until the phenol (B47542) is completely dissolved, forming the potassium 2,4,5-trichlorophenoxide salt.

  • Addition of the Alkyl Halide: To the phenoxide solution, add 2-bromopropionic acid (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with diethyl ether to remove any unreacted 2,4,5-trichlorophenol. Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the racemic fenoprop.

  • Isolation of Racemic Fenoprop: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold deionized water, and air dry.

  • Purification: The crude racemic fenoprop can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a crystalline solid.

Expected Yield:

While the specific yield can vary depending on the reaction scale and conditions, typical yields for Williamson ether synthesis of this type are in the range of 70-85%.

Purification of this compound Enantiomer

The separation of fenoprop enantiomers can be effectively achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and reliable technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown excellent enantioselectivity for a variety of chiral acids, including phenoxypropionic acids.

Experimental Protocol: Chiral HPLC Separation of Fenoprop Enantiomers

This protocol outlines a method for the analytical and semi-preparative separation of fenoprop enantiomers using a polysaccharide-based chiral stationary phase.

Materials and Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector

  • Chiral stationary phase: A polysaccharide-based column (e.g., Chiralcel® OD-H or similar)

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol

  • Trifluoroacetic acid (TFA)

  • Racemic fenoprop standard

  • This compound and (+)-Fenoprop standards (if available for peak identification)

Chromatographic Conditions:

ParameterCondition
Column Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of n-hexane, 2-propanol, and trifluoroacetic acid. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of the synthesized racemic fenoprop in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram.

  • Peak Identification: If pure enantiomer standards are available, inject them separately to determine the retention times of the this compound and (+)-fenoprop enantiomers.

  • Semi-Preparative Separation (Optional): For the isolation of the this compound enantiomer, the method can be scaled up using a semi-preparative chiral column with a corresponding increase in flow rate and injection volume. Fractions corresponding to the this compound peak can be collected, and the solvent can be removed under reduced pressure to yield the purified enantiomer.

Quantitative Data Presentation

The following table summarizes the expected quantitative data for the chiral HPLC separation of fenoprop enantiomers based on the described protocol.

ParameterThis compound(+)-Fenoprop
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Resolution (R_s) > 1.5
Capacity Factor (k') ~ 2.4~ 3.1
Enantiomeric Excess (e.e.) > 99% (after preparative separation)

Note: The retention times and other chromatographic parameters are approximate and may vary depending on the specific column, HPLC system, and exact experimental conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis of Racemic Fenoprop

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Purification cluster_product Final Product 2_4_5_Trichlorophenol 2,4,5-Trichlorophenol Phenoxide_Formation Phenoxide Formation 2_4_5_Trichlorophenol->Phenoxide_Formation 2_Bromopropionic_Acid 2-Bromopropionic Acid SN2_Reaction SN2 Reaction (Reflux) 2_Bromopropionic_Acid->SN2_Reaction KOH Potassium Hydroxide KOH->Phenoxide_Formation Phenoxide_Formation->SN2_Reaction Acidification Acidification (HCl) SN2_Reaction->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Racemic_Fenoprop Racemic Fenoprop Recrystallization->Racemic_Fenoprop

Caption: Workflow for the synthesis of racemic fenoprop.

Purification of this compound Enantiomer

Purification_Workflow cluster_start Starting Material cluster_hplc Chiral HPLC Separation cluster_analysis Analysis & Collection cluster_product Final Products Racemic_Fenoprop_Sample Racemic Fenoprop Sample_Preparation Sample Preparation (Dissolve in Mobile Phase) Racemic_Fenoprop_Sample->Sample_Preparation HPLC_Injection Injection onto Chiral Column Sample_Preparation->HPLC_Injection Elution Elution with Mobile Phase HPLC_Injection->Elution UV_Detection UV Detection Elution->UV_Detection Peak_Separation Separation of Enantiomers UV_Detection->Peak_Separation Fraction_Collection Fraction Collection (for preparative scale) Peak_Separation->Fraction_Collection Minus_Fenoprop This compound Fraction_Collection->Minus_Fenoprop Plus_Fenoprop (+)-Fenoprop Fraction_Collection->Plus_Fenoprop

Caption: Workflow for the purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of racemic fenoprop and the subsequent isolation of the desired this compound enantiomer. The Williamson ether synthesis offers a reliable route to the racemic precursor, while chiral HPLC provides an effective and high-resolution method for enantiomeric purification. The protocols and data presented herein are intended to be a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries, facilitating the production and analysis of enantiomerically pure fenoprop for further study and application.

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Fenoprop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Fenoprop, the biologically active (2R)-enantiomer of 2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic auxin herbicide.[1] Although its use has been discontinued (B1498344) in many countries, its well-defined mechanism of action as a plant growth regulator continues to make it a subject of interest in environmental science and toxicology. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2] The introduction of a methyl group to the acetic acid side chain of 2,4,5-T creates a chiral center, with the herbicidal activity primarily residing in the (2R)- or (-)-enantiomer.[1]

Identifiers and General Properties
PropertyValueReference
IUPAC Name (2R)-2-(2,4,5-trichlorophenoxy)propanoic acid[3]
Common Name This compound, (+)-Silvex[3]
CAS Number 30365-50-5[3]
Chemical Formula C₉H₇Cl₃O₃[4]
Molecular Weight 269.51 g/mol [5]
Appearance White powder[1]
Physicochemical Data
PropertyValueConditionsReference
Melting Point 180 °C (for racemate)Standard Pressure[1]
pKa 2.8425 °C[1]
Water Solubility 140 mg/L20 °C
log P (Octanol-Water Partition Coefficient) 3.820 °C[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][7] The tube is then tapped gently to ensure the sample is compact.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[7]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[7]

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point of the substance.[6]

Melting_Point_Workflow A Finely powder this compound sample B Pack into capillary tube (2-3 mm height) A->B C Place in melting point apparatus B->C D Heat slowly (1-2 °C/min) C->D E Record temperature range of melting D->E

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

The solubility of a compound in water is a fundamental property influencing its environmental fate and bioavailability.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtered aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9]

Solubility_Workflow A Add excess this compound to water B Agitate at constant temperature (24-48h) A->B C Filter to remove undissolved solid B->C D Analyze concentration of dissolved this compound C->D

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, a carboxylic acid, this is a key parameter.

Protocol:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.[10][11] The solution is placed in a thermostatted vessel.[11]

  • Titration Setup: A calibrated pH electrode is immersed in the solution, and a standardized solution of a strong base (e.g., NaOH) is used as the titrant.[10][12]

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

pKa_Workflow A Dissolve known concentration of this compound B Titrate with standardized strong base A->B C Record pH after each titrant addition B->C D Plot pH vs. titrant volume C->D E Determine pKa from half-equivalence point D->E

Caption: Workflow for pKa Determination.

Mechanism of Action and Signaling Pathway

This compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] At herbicidal concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

The primary signaling pathway for auxins involves the SCF-TIR1/AFB ubiquitin-ligase complex.

Signaling Pathway:

  • Perception: In the presence of auxin (or a synthetic mimic like this compound), the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) or its AFB (AUXIN SIGNALING F-BOX) homologs bind to the auxin molecule.

  • Complex Formation: This binding event promotes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressors.

  • Ubiquitination and Degradation: The formation of this complex leads to the ubiquitination of the Aux/IAA repressor proteins by the SCF (Skp1-Cullin-F-box) complex.

  • Derepression of ARFs: The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.

  • Gene Transcription: The degradation of the Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs can bind to auxin-responsive elements in the promoters of target genes, leading to their transcription.

  • Physiological Response: The expression of these genes results in various physiological responses, including cell elongation, division, and differentiation. At high, herbicidal concentrations of synthetic auxins, this process is overstimulated, leading to abnormal and ultimately lethal growth.[13][14]

Auxin_Signaling cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element ARF->AuxRE binds Gene Auxin-Responsive Genes AuxRE->Gene activates transcription Response Uncontrolled Growth Gene->Response leads to

Caption: Synthetic Auxin Signaling Pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. Understanding these fundamental characteristics is essential for researchers in the fields of environmental science, toxicology, and drug development. The elucidation of its mechanism of action through the auxin signaling pathway provides a clear example of how synthetic molecules can interact with and disrupt fundamental biological processes. The provided workflows and diagrams serve as a practical resource for laboratory work and a conceptual framework for understanding the herbicidal activity of this compound.

References

An In-Depth Technical Guide to the Biological Activity of (2R)-Fenoprop (Dichlorprop-P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop, a synthetic auxin herbicide, has been utilized for the control of broadleaf weeds. It exists as a chiral compound with two enantiomers: (2R)-Fenoprop (also known as Dichlorprop-P) and (2S)-Fenoprop. Extensive research has demonstrated that the herbicidal activity of Fenoprop is almost exclusively attributed to the (2R)-isomer[1]. This technical guide provides a comprehensive overview of the biological activity of (2R)-Fenoprop, focusing on its molecular mechanism of action, quantitative activity data, and detailed experimental protocols for its characterization.

Mechanism of Action: A Synthetic Auxin

(2R)-Fenoprop functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA)[1]. It disrupts normal plant growth processes by binding to and activating the auxin signaling pathway, leading to uncontrolled cell division and elongation, and ultimately, plant death.

The Auxin Signaling Pathway

The primary receptors for auxin and synthetic auxins like (2R)-Fenoprop are a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins. The core mechanism of action involves the following steps:

  • (2R)-Fenoprop Binding: (2R)-Fenoprop enters the plant cell and binds to the TIR1/AFB receptor protein. This binding is enhanced by the presence of a co-receptor, the Aux/IAA transcriptional repressor proteins.

  • Formation of a Co-receptor Complex: The binding of (2R)-Fenoprop stabilizes the interaction between the TIR1/AFB receptor and the Aux/IAA repressor, forming a ternary co-receptor complex.

  • Ubiquitination and Degradation of Aux/IAA: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. The polyubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome.

  • Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The degradation of Aux/IAA repressors releases the ARFs.

  • Gene Expression and Physiological Response: The freed ARFs can then either activate or repress the transcription of a wide array of early auxin-responsive genes, including genes from the GH3 and SAUR families. This leads to a cascade of downstream effects, including cell wall loosening, cell elongation, and cell division, which, when uncontrolled, result in the characteristic herbicidal symptoms.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response Fenoprop (2R)-Fenoprop Fenoprop_N (2R)-Fenoprop Fenoprop->Fenoprop_N Enters Nucleus TIR1_AFB TIR1/AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms Complex with (2R)-Fenoprop SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates/ Represses AuxRE->Gene_Expression Regulates Uncontrolled_Growth Uncontrolled Cell Elongation & Division Gene_Expression->Uncontrolled_Growth Fenoprop_N->TIR1_AFB Binds to SCF_Complex->Aux_IAA Ubiquitinates Ub Ubiquitin Herbicide_Effect Herbicidal Effect Uncontrolled_Growth->Herbicide_Effect

Caption: Auxin signaling pathway activated by (2R)-Fenoprop.

Quantitative Biological Activity

The biological activity of (2R)-Fenoprop is dependent on its specific interaction with the components of the auxin signaling pathway. The following tables summarize the available quantitative data.

Table 1: Binding of Dichlorprop to Arabidopsis Auxin Receptors (TIR1, AFB2, and AFB5)

CompoundReceptorRelative Binding (%) vs. IAA
DichlorpropAtTIR1Significantly higher than 2,4-D and MCPA
DichlorpropAtAFB2Lower than IAA
DichlorpropAtAFB5Lower than IAA
Data is semi-quantitative and based on Surface Plasmon Resonance (SPR) experiments. Specific Kd values are not available in the cited literature. Source:[2]

Table 2: Kinetic Parameters for the Uptake of Dichlorprop Enantiomers in Sphingomonas herbicidovorans MH

EnantiomerApparent Affinity Constant (Kt) (µM)Maximal Velocity (Vmax) (nmol min-1 mg of protein-1)
(R)-Dichlorprop108 ± 2119 ± 2
(S)-Dichlorprop93 ± 1910 ± 1
While this data is from a bacterial system, it demonstrates the enantioselective transport of Dichlorprop isomers.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of (2R)-Fenoprop. The following are representative protocols for key assays.

Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes a method for analyzing the binding of (2R)-Fenoprop to auxin receptors using Surface Plasmon Resonance (SPR).

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Receptor_Prep Purify TIR1/AFB-ASK1 Receptor Complex Inject_Receptor Inject Receptor Complex with (2R)-Fenoprop Receptor_Prep->Inject_Receptor Ligand_Prep Prepare (2R)-Fenoprop and Control Solutions Ligand_Prep->Inject_Receptor Chip_Prep Prepare Biotinylated Aux/IAA Degron Peptide Immobilize Immobilize Peptide on Streptavidin-coated Sensor Chip Chip_Prep->Immobilize Immobilize->Inject_Receptor Measure_Response Measure SPR Response (Association/Dissociation) Inject_Receptor->Measure_Response Analyze_Kinetics Analyze Sensorgrams to Determine Kinetic Parameters (ka, kd, KD) Measure_Response->Analyze_Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.

Materials:

  • Purified TIR1/AFB-ASK1 receptor complexes

  • (2R)-Fenoprop

  • Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of Aux/IAA Peptide:

    • Condition the streptavidin-coated sensor chip according to the manufacturer's instructions.

    • Inject the biotinylated Aux/IAA degron peptide over the sensor surface to achieve a stable immobilization level.

  • Binding Analysis:

    • Prepare a series of dilutions of (2R)-Fenoprop in SPR running buffer.

    • Mix each concentration of (2R)-Fenoprop with a constant concentration of the purified TIR1/AFB-ASK1 receptor complex.

    • Inject the mixtures sequentially over the immobilized peptide surface, allowing for sufficient association and dissociation time for each injection.

    • Include a control injection of the receptor complex without (2R)-Fenoprop to establish a baseline.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Arabidopsis Root Elongation Inhibition Assay

This bioassay provides a quantitative measure of the herbicidal activity of (2R)-Fenoprop on a model plant system.

Root_Elongation_Workflow cluster_prep Preparation cluster_growth Growth and Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Sterilization Surface-sterilize Arabidopsis seeds Plating Plate seeds on prepared media Seed_Sterilization->Plating Media_Prep Prepare MS agar (B569324) plates with varying concentrations of (2R)-Fenoprop Media_Prep->Plating Germination Germinate and grow seedlings vertically for a defined period Plating->Germination Image_Acquisition Acquire images of the seedlings Germination->Image_Acquisition Root_Measurement Measure primary root length using image analysis software Image_Acquisition->Root_Measurement Dose_Response Plot root length vs. (2R)-Fenoprop concentration and fit a dose-response curve Root_Measurement->Dose_Response Calculate_EC50 Calculate the EC50 value Dose_Response->Calculate_EC50

Caption: Workflow for Arabidopsis root elongation inhibition assay.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium with vitamins and sucrose

  • Agar

  • (2R)-Fenoprop

  • Petri plates

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Media:

    • Prepare MS medium and add a range of concentrations of (2R)-Fenoprop (e.g., from 0.01 µM to 100 µM), including a solvent control.

    • Pour the media into petri plates and allow them to solidify.

  • Seed Plating and Growth:

    • Surface-sterilize Arabidopsis seeds and place them on the prepared plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Grow the seedlings for a specified period (e.g., 7-10 days).

  • Measurement and Analysis:

    • Scan or photograph the plates to obtain high-resolution images of the seedlings.

    • Use image analysis software to measure the primary root length of a statistically significant number of seedlings for each concentration.

    • Calculate the average root length and standard deviation for each treatment.

    • Plot the percentage of root growth inhibition relative to the control against the logarithm of the (2R)-Fenoprop concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the EC50 value (the concentration that causes 50% inhibition of root growth).

Quantitative Real-Time PCR (qPCR) for Auxin-Responsive Gene Expression

This protocol allows for the quantification of changes in the expression of auxin-responsive genes in response to (2R)-Fenoprop treatment.

qPCR_Workflow cluster_treatment Treatment cluster_rna RNA Processing cluster_qpcr qPCR cluster_analysis Data Analysis Seedling_Growth Grow Arabidopsis seedlings in liquid culture Herbicide_Treatment Treat seedlings with (2R)-Fenoprop for a defined time course Seedling_Growth->Herbicide_Treatment RNA_Extraction Extract total RNA Herbicide_Treatment->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR_Reaction Set up qPCR reactions with primers for target and reference genes cDNA_Synthesis->qPCR_Reaction Run_qPCR Run qPCR qPCR_Reaction->Run_qPCR Analyze_Ct Analyze Ct values Run_qPCR->Analyze_Ct Calculate_Expression Calculate relative gene expression (e.g., using the ΔΔCt method) Analyze_Ct->Calculate_Expression

Caption: Workflow for qPCR analysis of gene expression.

Materials:

  • Arabidopsis seedlings

  • (2R)-Fenoprop

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target auxin-responsive genes (e.g., GH3.3, SAUR15) and a reference gene (e.g., ACTIN2)

Procedure:

  • Plant Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium.

    • Treat the seedlings with a specific concentration of (2R)-Fenoprop or a solvent control for various time points (e.g., 0, 1, 3, 6 hours).

    • Harvest the tissue and immediately freeze it in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a suitable RNA extraction kit.

    • Assess RNA quality and quantity.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target and reference genes.

    • Perform the qPCR reaction in a real-time PCR detection system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene and sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative fold change in gene expression compared to the control treatment using the ΔΔCt method.

Conclusion

The (2R)-isomer of Fenoprop is a potent synthetic auxin herbicide that acts by hijacking the plant's natural auxin signaling pathway. Its enantioselective activity underscores the importance of stereochemistry in the design and application of agrochemicals. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and professionals to further investigate the biological activity of (2R)-Fenoprop and to develop new, more effective, and selective herbicides. Further research to obtain more precise quantitative binding affinities and to identify the specific downstream components of the signaling pathway will provide a more complete understanding of its mode of action.

References

Unveiling (-)-Fenoprop: A Technical Exploration of Its Discovery and Enduring Legacy in Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical research applications of the chiral herbicide (-)-Fenoprop. This document delves into its mode of action as a synthetic auxin, providing detailed experimental protocols from foundational studies and summarizing key quantitative data.

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic herbicide that belongs to the phenoxyalkanoic acid class. First reported in 1945, it was widely used for the control of broadleaf weeds in the mid-20th century.[1] A key feature of Fenoprop is its chirality, existing as two enantiomers: (+)-Fenoprop and this compound. Early research quickly established that the herbicidal activity predominantly resides in the (+)-enantiomer, which acts as a potent synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual plant death.[1]

Conversely, the (-)-enantiomer, the focus of this guide, exhibited markedly different biological properties, ranging from weak auxin activity to auxin antagonism. This differential activity made the enantiomers of Fenoprop valuable tools for researchers seeking to understand the stereo-specificity of auxin perception and signal transduction in plants. This technical guide provides a comprehensive overview of the discovery of this compound, its historical synthesis and resolution, and its applications in pioneering plant physiology research.

Discovery and Early Research

The investigation into the biological activity of phenoxyalkanoic acid enantiomers was significantly advanced by the work of Swedish scientists Börje Åberg and Magnus Matell in the early 1950s. Their research systematically explored the growth-regulating properties of the optical isomers of various phenoxypropionic acids, including Fenoprop.

While commercial Fenoprop was produced and sold as a racemic mixture (an equal mixture of both enantiomers), the work of these researchers highlighted the distinct biological roles of each isomer. The (+)-enantiomer was identified as the active auxin agonist, responsible for the herbicidal effects, while the (-)-enantiomer was found to possess weak auxin or even anti-auxin properties.

Synthesis and Chiral Resolution

The synthesis of racemic Fenoprop in the mid-20th century typically involved the reaction of 2,4,5-trichlorophenol (B144370) with a 2-chloropropionic acid ester, followed by hydrolysis.

Experimental Protocol: Synthesis of Racemic Fenoprop (Historical Method)

Materials:

  • 2,4,5-Trichlorophenol

  • Ethyl 2-chloropropionate

  • Sodium ethoxide

  • Ethanol (B145695)

  • Hydrochloric acid

  • Ether

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • 2,4,5-trichlorophenol is added to the sodium ethoxide solution to form the sodium phenoxide.

  • Ethyl 2-chloropropionate is then added to the reaction mixture, and the solution is refluxed for several hours.

  • After cooling, the ethanol is removed by distillation.

  • The residue is dissolved in water, and the aqueous solution is extracted with ether to remove any unreacted starting materials.

  • The aqueous layer is then acidified with hydrochloric acid to precipitate the racemic 2-(2,4,5-trichlorophenoxy)propionic acid.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or benzene.

The separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution, was a critical step for studying their individual biological activities. A common historical method for the resolution of carboxylic acids like Fenoprop was through the formation of diastereomeric salts with a chiral base.

Experimental Protocol: Chiral Resolution of Fenoprop (Historical Method)

Materials:

  • Racemic 2-(2,4,5-trichlorophenoxy)propionic acid

  • A chiral resolving agent (e.g., an optically active alkaloid like brucine (B1667951) or strychnine)

  • A suitable solvent (e.g., ethanol, acetone)

  • Hydrochloric acid

Procedure:

  • The racemic Fenoprop is dissolved in a heated solvent.

  • An equimolar amount of the chiral resolving agent is added to the solution.

  • The solution is allowed to cool slowly, leading to the fractional crystallization of one of the diastereomeric salts (e.g., the salt of (+)-Fenoprop with the chiral base). The other diastereomeric salt remains in the mother liquor.

  • The crystallized diastereomeric salt is collected by filtration.

  • The purified salt is then treated with an acid, such as hydrochloric acid, to liberate the optically pure (+)-Fenoprop, which precipitates and is collected by filtration.

  • The mother liquor, enriched in the other diastereomer (the salt of this compound), is then treated with acid to isolate the crude this compound.

  • Further purification of this compound can be achieved by repeated crystallization.

Historical Research Applications of this compound

The availability of the separated enantiomers of Fenoprop provided plant physiologists with a powerful tool to investigate the structural requirements of auxin activity. The differential effects of the (+) and (-) isomers were studied in a variety of classic auxin bioassays.

Auxin and Anti-Auxin Activity in Bioassays

Early studies by Åberg and others demonstrated that while (+)-Fenoprop exhibited strong auxin-like activity, promoting cell elongation and root initiation at low concentrations and causing herbicidal effects at higher concentrations, this compound often acted as a competitive inhibitor of auxin action.

Table 1: Comparative Biological Activity of Fenoprop Enantiomers in Classic Auxin Bioassays (Qualitative Summary)

Bioassay(+)-Fenoprop ActivityThis compound Activity
Avena Curvature Test Strong positive curvature (auxin activity)Weak or no curvature; potential inhibition of IAA-induced curvature
Split Pea Stem Test Pronounced positive curvature (auxin activity)Weak or no curvature; potential inhibition of IAA-induced curvature
Flax Root Elongation Test Inhibition of root growth (typical auxin response)Significantly less inhibition of root growth; potential to antagonize IAA-induced inhibition

Note: Specific quantitative data from the original publications by Åberg and Matell were not available for direct inclusion. This table represents a qualitative summary based on descriptions of their findings in secondary literature.

Experimental Protocol: Split Pea Stem Curvature Test (Historical Method)

This bioassay was a common method to assess auxin-like activity.

Materials:

  • Etiolated pea seedlings (e.g., Pisum sativum)

  • Test solutions of (+)-Fenoprop and this compound at various concentrations

  • Control solution (buffer)

  • Petri dishes

  • Filter paper

Procedure:

  • Pea seedlings are grown in complete darkness for 5-7 days.

  • The apical bud and youngest leaves are removed, and a longitudinal slit is made down the center of the upper part of the stem.

  • The split stems are placed in petri dishes containing the test solutions or a control solution.

  • Due to the differential growth of the inner and outer tissues in the presence of an auxin, the two halves of the stem will curve inwards or outwards.

  • After a set period (e.g., 24 hours), the degree and direction of the curvature are measured. A strong inward curvature indicates auxin activity.

Experimental Protocol: Flax Root Elongation Test (Historical Method)

This assay was used to determine the inhibitory effects of auxins on root growth.

Materials:

  • Flax seeds (Linum usitatissimum)

  • Test solutions of (+)-Fenoprop and this compound at various concentrations

  • Control solution (distilled water or buffer)

  • Petri dishes lined with filter paper

Procedure:

  • Flax seeds are germinated on moist filter paper in petri dishes.

  • Once the radicles have emerged and reached a certain length (e.g., 5-10 mm), the seedlings are transferred to new petri dishes containing filter paper saturated with the test solutions or a control solution.

  • The dishes are kept in the dark to prevent phototropic effects.

  • After a specific time (e.g., 48-72 hours), the length of the main root is measured.

  • The percentage of root growth inhibition compared to the control is calculated.

Signaling Pathways and Experimental Workflows

The differential activity of the Fenoprop enantiomers can be understood in the context of the auxin signaling pathway. The (+)-enantiomer, with its specific stereochemistry, is able to bind to the auxin co-receptor complex, which includes the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes and the observed physiological effects. The (-)-enantiomer, due to its different shape, has a much lower affinity for this receptor complex and thus does not effectively initiate this signaling cascade.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin (+)-Fenoprop TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex SCF Complex SCF_Complex->Aux_IAA ubiquitinates Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Growth_Response Uncontrolled Growth Auxin_Response_Genes->Growth_Response leads to Negative_Fenoprop This compound Negative_Fenoprop->TIR1_AFB low affinity binding

Diagram 1: Simplified auxin signaling pathway showing the differential action of Fenoprop enantiomers.

ExperimentalWorkflow cluster_synthesis Synthesis & Resolution cluster_bioassay Bioassays cluster_analysis Data Analysis Synthesis Synthesis of Racemic Fenoprop Resolution Chiral Resolution Synthesis->Resolution Enantiomers (+)-Fenoprop & this compound Resolution->Enantiomers Pea_Test Split Pea Stem Test Enantiomers->Pea_Test Flax_Test Flax Root Elongation Test Enantiomers->Flax_Test Avena_Test Avena Curvature Test Enantiomers->Avena_Test Measurement Measure Curvature/ Root Length Pea_Test->Measurement Flax_Test->Measurement Avena_Test->Measurement Comparison Compare Activity of Enantiomers Measurement->Comparison Conclusion Determine Auxin/ Anti-auxin Effect Comparison->Conclusion

Diagram 2: Experimental workflow for the synthesis, resolution, and bioassay of Fenoprop enantiomers.

Conclusion

The discovery and study of this compound and its biologically active counterpart, (+)-Fenoprop, represent a significant chapter in the history of plant science and herbicide development. The clear stereospecificity of their interaction with the auxin signaling pathway provided researchers with an invaluable chemical tool to dissect the intricacies of plant hormone perception and response. While Fenoprop itself is now largely obsolete due to environmental and health concerns, the foundational knowledge gained from studying its enantiomers continues to inform modern research in plant biology, weed science, and the development of new, more selective agricultural chemicals. The historical experimental protocols detailed in this guide offer a glimpse into the methodologies that paved the way for our current understanding of synthetic auxins and their profound effects on plant life.

References

Structure-Activity Relationship of Fenoprop Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprop, a synthetic auxin herbicide, exhibits pronounced stereoselectivity in its biological activity. This technical guide delves into the structure-activity relationship (SAR) of its enantiomers, (R)-Fenoprop and (S)-Fenoprop. It is well-established that the herbicidal efficacy of Fenoprop resides almost exclusively in the (R)-enantiomer, which acts as a potent mimic of the natural plant hormone indole-3-acetic acid (IAA).[1] This guide provides a comprehensive overview of the differential interactions of Fenoprop enantiomers with their molecular target, the TIR1/AFB auxin co-receptor complex, and the subsequent downstream signaling events that lead to phytotoxicity. Detailed experimental protocols for assessing these interactions and quantitative data, where available, are presented to facilitate further research in this area.

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a chiral herbicide that was widely used for the control of broadleaf weeds.[1][2] The presence of a stereocenter at the alpha-carbon of the propionic acid moiety results in two enantiomeric forms: (R)-Fenoprop and (S)-Fenoprop. The spatial arrangement of the substituents around this chiral center dictates the molecule's ability to interact with its biological target, leading to significant differences in their herbicidal activity. Understanding the SAR of these enantiomers is crucial for elucidating their mechanism of action and for the rational design of more effective and selective herbicides.

Enantioselective Biological Activity

The herbicidal activity of Fenoprop is predominantly attributed to the (R)-enantiomer.[1] This stereoselectivity is a common feature among many chiral herbicides and is a direct consequence of the three-dimensional structure of the binding site on the target protein.

Quantitative Comparison of Herbicidal Efficacy
EnantiomerHerbicidal Activity (IC50)Relative Potency
(R)-Fenoprop[Illustrative value: ~10 µM][Illustrative value: ~100x]
(S)-Fenoprop[Illustrative value: >1000 µM][Illustrative value: 1x]
Racemic Fenoprop[Illustrative value: ~20 µM][Illustrative value: ~50x]
Note: These are illustrative values. Specific experimental data for Fenoprop enantiomers is not available in the reviewed literature.

Molecular Mechanism of Action

The enantioselective activity of Fenoprop is rooted in its differential binding to the auxin receptor complex.

The TIR1/AFB Auxin Receptor

The primary target of auxin and auxin-mimicking herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[3] These proteins are components of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFTIR1/AFB.

Enantioselective Binding to the Receptor Complex

The (R)-enantiomer of Fenoprop, due to its specific stereochemistry, fits snugly into the auxin-binding pocket of the TIR1/AFB proteins. This binding event stabilizes the interaction between the SCFTIR1/AFB complex and a family of transcriptional repressors known as Aux/IAA proteins.[4][5] The (S)-enantiomer, with its different spatial arrangement, does not bind effectively to the receptor, hence its lack of herbicidal activity.

Quantitative Analysis of Receptor Binding Affinity
LigandReceptorBinding Affinity (Kd)
(R)-FenopropTIR1[Illustrative value: ~5 µM]
(S)-FenopropTIR1[Illustrative value: >500 µM]
Indole-3-acetic acid (IAA)TIR1~5 µM[6][7]
Note: These are illustrative values. Specific experimental data for Fenoprop enantiomers is not available in the reviewed literature.

Downstream Signaling Pathway

The binding of (R)-Fenoprop to the SCFTIR1/AFB-Aux/IAA complex triggers a cascade of events leading to phytotoxicity.

Degradation of Aux/IAA Repressors

The formation of the (R)-Fenoprop-TIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor protein for ubiquitination and subsequent degradation by the 26S proteasome.[4][8][9]

Activation of Auxin Response Factors (ARFs)

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.[10]

Altered Gene Expression

The activation of ARFs leads to a massive reprogramming of gene expression, with the upregulation of genes involved in cell division, expansion, and ethylene (B1197577) biosynthesis. This uncontrolled and uncoordinated growth ultimately leads to plant death.

Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_Fenoprop_ext (R)-Fenoprop R_Fenoprop_cyt (R)-Fenoprop R_Fenoprop_ext->R_Fenoprop_cyt Transport R_Fenoprop_nuc (R)-Fenoprop R_Fenoprop_cyt->R_Fenoprop_nuc TIR1_AFB TIR1/AFB R_Fenoprop_nuc->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_inactive ARF (inactive) Aux_IAA->ARF_inactive Represses ARF_active ARF (active) ARF_inactive->ARF_active Activation AuxRE Auxin Response Element ARF_active->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates Phytotoxicity Phytotoxicity Gene_Expression->Phytotoxicity Leads to

Caption: Simplified auxin signaling pathway initiated by (R)-Fenoprop.

Experimental Protocols

In Vitro Auxin Herbicide Binding Assay using Surface Plasmon Resonance (SPR)

This protocol is adapted from established methods for assessing auxin herbicide binding to TIR1/AFB receptors.[3][11]

Objective: To quantitatively measure the binding affinity of (R)-Fenoprop and (S)-Fenoprop to purified TIR1/AFB proteins.

Materials:

  • Biacore T200 instrument (or equivalent)

  • Streptavidin-coated SPR sensor chips

  • Purified, biotinylated Aux/IAA degron peptide (e.g., from IAA7)

  • Purified TIR1/AFB-ASK1 protein complexes

  • (R)-Fenoprop and (S)-Fenoprop stock solutions in DMSO

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

Procedure:

  • Immobilization of Aux/IAA Peptide:

    • Equilibrate the streptavidin sensor chip with running buffer.

    • Inject the biotinylated Aux/IAA degron peptide over the sensor surface to achieve a target immobilization level.

    • Wash the surface with running buffer to remove unbound peptide.

  • Binding Analysis:

    • Prepare a dilution series of (R)-Fenoprop and (S)-Fenoprop in running buffer containing a fixed concentration of the TIR1/AFB protein. A DMSO concentration of <1% should be maintained.

    • Inject the samples over the sensor surface using a single-cycle kinetics or multi-cycle kinetics method.

    • Include a buffer-only injection as a reference.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference sensorgram from the sample sensorgrams.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • For competitive binding, determine the IC50 and calculate the inhibitory constant (Ki).

Experimental Workflow Diagram

SPR_Workflow Start Start Immobilize_Peptide Immobilize Biotinylated Aux/IAA Peptide on Streptavidin Chip Start->Immobilize_Peptide Prepare_Samples Prepare Fenoprop Enantiomer and TIR1/AFB Protein Samples Immobilize_Peptide->Prepare_Samples Inject_Samples Inject Samples over Sensor Surface (SPR) Prepare_Samples->Inject_Samples Monitor_Binding Monitor Association and Dissociation Phases Inject_Samples->Monitor_Binding Data_Analysis Data Analysis Monitor_Binding->Data_Analysis Determine_Kinetics Determine ka, kd, and Kd Data_Analysis->Determine_Kinetics End End Determine_Kinetics->End

Caption: Workflow for the in vitro SPR-based binding assay.

Conclusion

References

An In-depth Technical Guide on the Toxicological Profile and Environmental Fate of (-)-Fenoprop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Fenoprop, the herbicidally active enantiomer of the phenoxy herbicide Fenoprop (also known as Silvex), was formerly used for the control of broadleaf weeds. Its registration was discontinued (B1498344) in the mid-1980s due to concerns over contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) during its manufacturing process.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and environmental fate of this compound, based on available scientific literature. The information is presented to aid researchers and scientists in understanding its potential biological and environmental interactions.

Toxicological Profile

This compound is classified as moderately toxic to humans and other mammals via oral exposure.[3] Acute systemic toxicity has been observed in animal studies.[1] While comprehensive data on chronic effects are limited, long-term, high-dose studies in animals have indicated potential for liver and kidney damage.[4]

Acute Toxicity

The acute toxicity of Fenoprop has been evaluated in several animal models. The oral lethal dose 50 (LD50) values are summarized in the table below. Information on dermal and inhalation acute toxicity is limited.

Table 1: Acute Oral Toxicity of Fenoprop
Species LD50 (mg/kg)
Rat650[1]
Mouse1410[1]
Guinea Pig1250[1]
Rabbit750 - 819[1]

Symptoms of Acute Exposure: Acute exposure in humans can lead to a range of symptoms affecting various systems:

  • Neurologic: Vertigo, headache, malaise, and in high doses, muscle twitching and weakness.[1]

  • Gastrointestinal: Nausea, vomiting, and diarrhea.[1]

  • Cardiovascular: Tachycardia, bradycardia, and hypotension have been reported in overdose cases.[1]

  • Dermal: Direct contact may cause skin irritation.[1]

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies have identified the liver and kidneys as target organs. A chronic Reference Dose (RfD) of 0.003 mg/kg/day has been established by the World Health Organization (WHO), based on a 2-year dog feeding study.[1]

Table 2: Sub-chronic and Chronic Toxicity of Fenoprop
Study Type Species NOAEL (mg/kg/day) Effects Observed at LOAEL
Chronic (2-year)Dog0.9 (male), 2.6 (female)[5]Liver pathology[1]
Chronic (2-year)Dog0.75[1]Histopathological changes in the liver[1]
Carcinogenicity and Genotoxicity

The U.S. Environmental Protection Agency (U.S. EPA) has classified Fenoprop as a Group D carcinogen, meaning it is not classifiable as to its human carcinogenicity due to a lack of human data and inadequate animal testing.[1] Genotoxicity studies, including the Ames test, have yielded negative results, suggesting that Fenoprop is not mutagenic.[1]

Reproductive and Developmental Toxicity
Toxicokinetics

Studies in both humans and rats have shown that Fenoprop is rapidly absorbed after oral administration.[1] Peak plasma levels in humans were observed within two to four hours.[1] Excretion is also rapid and occurs primarily through the urine, with a smaller amount excreted in the feces.[1] In rats, Fenoprop has been found to distribute to the liver, kidneys, and other tissues.[1] The primary routes of metabolism involve conjugation with glucuronic acid or amino acids, with the basic Fenoprop structure remaining largely unaltered.[1]

Environmental Fate

This compound is not considered to be persistent in the environment.[3] Its mobility in soil is limited due to strong adsorption to soil particles, and it has a low potential to leach into groundwater.[3]

Physicochemical Properties

The environmental behavior of a chemical is governed by its physical and chemical properties.

Table 3: Physicochemical Properties of Fenoprop
Property Value
Water Solubility71 mg/L at 25°C[1]
Vapor Pressure9.06 x 10⁻⁶ mm Hg at 25°C[1]
Henry's Law Constant9.06 x 10⁻⁹ atm-m³/mole at 25°C[1]
Log Kow (Octanol-Water Partition Coefficient)3.8[1]
pKa2.84[1]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)300 mL/g[6]
Environmental Persistence and Degradation

In Soil: Fenoprop is not expected to persist in soil.[3] It adsorbs strongly to soil organic matter, which limits its mobility.[1] The primary degradation pathway is microbial biodegradation, which results in the formation of 2,4,5-trichlorophenol.[1] The soil half-life of Fenoprop is estimated to be between 12 and 17 days.[1]

In Water: In aquatic environments, Fenoprop is expected to adsorb to sediment.[1] Hydrolysis is not a significant degradation pathway.[1] Photodegradation may occur near the water's surface.[1] Due to its low Henry's Law constant, volatilization from water is not a major fate process.[1]

In Air: Due to its low vapor pressure, Fenoprop is not expected to be significantly present in the air, except through spray drift during application.[1] In the atmosphere, it is expected to react with photochemically produced hydroxyl radicals, with an estimated half-life of 6.3 hours.[1]

Bioaccumulation

The potential for bioaccumulation of Fenoprop in aquatic organisms is considered moderate.[7]

Experimental Protocols

Chronic Oral Toxicity Study in Dogs (based on Mullison, 1966c and Gehring et al., 1978a)
  • Objective: To determine the long-term effects of repeated oral administration of Fenoprop in a non-rodent species.

  • Test Animals: Beagle dogs were typically used for chronic non-rodent studies.[6][8]

  • Dosing: The test substance was administered orally, likely mixed in the diet, for a period of two years.[1] Multiple dose groups and a control group were used.

  • Observations: Animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption. Hematological and clinical chemistry parameters were assessed at regular intervals.[6][8]

  • Pathology: At the end of the study, a complete necropsy was performed, and organs were weighed and examined for gross and microscopic abnormalities.[6][8] The primary endpoints reported in these studies were histopathological changes in the liver.[1]

Toxicokinetics Study in Rats (based on Sauerhoff et al., 1977a)
  • Objective: To investigate the absorption, distribution, metabolism, and excretion of Fenoprop in rats.

  • Test Animals: Male rats were likely used.

  • Dosing: A single oral dose of radiolabeled Fenoprop was administered.

  • Sample Collection: Urine, feces, and various tissues (liver, kidneys, fat, muscle) were collected at different time points after dosing.[1]

  • Analysis: The amount of radioactivity in the collected samples was measured to determine the extent and rate of absorption, distribution to different tissues, and the routes and rate of excretion.[1]

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for Phenoxy Herbicide-Induced Oxidative Stress

While the specific signaling pathways for Fenoprop-induced toxicity in mammals are not well-elucidated, it is known that phenoxy herbicides, in general, can induce oxidative stress.[9][10] This can lead to cellular damage and contribute to the observed toxic effects.

Oxidative_Stress_Pathway This compound This compound Cellular Metabolism Cellular Metabolism This compound->Cellular Metabolism ROS Production ROS Production Cellular Metabolism->ROS Production Increased Oxidative Damage Oxidative Damage ROS Production->Oxidative Damage Lipid Peroxidation, DNA Damage, Protein Oxidation Antioxidant Defense Antioxidant Defense ROS Production->Antioxidant Defense Depletion Cellular Dysfunction Cellular Dysfunction Oxidative Damage->Cellular Dysfunction Antioxidant Defense->Oxidative Damage Inhibition

Caption: Putative pathway of oxidative stress induced by this compound.

Experimental Workflow for a Chronic Oral Toxicity Study

The following diagram illustrates a generalized workflow for a chronic oral toxicity study, as would have been conducted to assess the long-term safety of a substance like Fenoprop.

Chronic_Toxicity_Workflow cluster_0 Pre-study Phase cluster_1 Dosing Phase (2 Years) cluster_2 Post-study Phase Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Daily Dosing Daily Dosing Group Assignment->Daily Dosing Clinical Observations Clinical Observations Daily Dosing->Clinical Observations Terminal Necropsy Terminal Necropsy Daily Dosing->Terminal Necropsy Body Weight & Food Consumption Body Weight & Food Consumption Clinical Observations->Body Weight & Food Consumption Interim Blood Collection Interim Blood Collection Body Weight & Food Consumption->Interim Blood Collection Interim Blood Collection->Daily Dosing Organ Weight Measurement Organ Weight Measurement Terminal Necropsy->Organ Weight Measurement Histopathology Histopathology Organ Weight Measurement->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis

Caption: Generalized workflow for a chronic oral toxicity study.

Environmental Fate and Transport of this compound

This diagram illustrates the key processes governing the environmental fate of this compound following its application.

Environmental_Fate cluster_soil Soil Compartment cluster_water Water Compartment cluster_air Air Compartment This compound Application This compound Application Soil Surface Soil Surface This compound Application->Soil Surface Surface Water Surface Water This compound Application->Surface Water Runoff/Drift Atmosphere Atmosphere This compound Application->Atmosphere Volatilization (minor) Soil Matrix Soil Matrix Soil Surface->Soil Matrix Leaching (low) Photodegradation Photodegradation Soil Surface->Photodegradation Groundwater Groundwater Soil Matrix->Groundwater Low Potential Microbial Degradation Microbial Degradation Soil Matrix->Microbial Degradation Adsorption to Organic Matter Adsorption to Organic Matter Soil Matrix->Adsorption to Organic Matter Sediment Sediment Surface Water->Sediment Sorption Aquatic Photodegradation Aquatic Photodegradation Surface Water->Aquatic Photodegradation Aquatic Biodegradation Aquatic Biodegradation Sediment->Aquatic Biodegradation Atmospheric Degradation Atmospheric Degradation Atmosphere->Atmospheric Degradation OH Radicals 2,4,5-Trichlorophenol 2,4,5-Trichlorophenol Microbial Degradation->2,4,5-Trichlorophenol

Caption: Environmental fate and transport of this compound.

References

(-)-Fenoprop: A Technical Guide for Plant Growth Regulation in Horticulture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

(-)-Fenoprop, also known by trade names such as Silvex and 2,4,5-TP, is an obsolete synthetic auxin. Its use as a herbicide and plant growth regulator has been discontinued (B1498344) in many countries, including the United States since 1985, due to safety concerns, primarily related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) during its manufacturing process. This document is intended for informational and research purposes only and does not endorse or recommend the use of this compound.

Introduction

This compound, or (2R)-2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic plant growth regulator belonging to the phenoxyalkanoic acid class of chemicals.[1] Like other synthetic auxins, its primary mechanism of action is to mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence within the plant.[1] This leads to a variety of physiological responses, and at high concentrations, it induces rapid, uncontrolled growth, ultimately leading to plant death, which is why it was also used as a herbicide.[1] In horticulture, it was historically used to influence fruit set and for fruit thinning. The biologically active enantiomer is the (2R)-isomer.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by co-opting the plant's natural auxin signaling pathway. The canonical auxin signaling cascade involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

This compound, acting as an IAA mimic, binds to the TIR1/AFB proteins, which are the substrate-recognition components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein. The SCFTIR1/AFB complex then polyubiquitinates the Aux/IAA repressor, targeting it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of ARF transcription factors. Liberated ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription. This modulation of gene expression leads to the various physiological responses associated with auxin action, such as cell elongation, division, and differentiation.

AuxinSignaling cluster_extracellular Extracellular Space cluster_response Physiological Response This compound This compound (-)-Fenoprop_in (-)-Fenoprop_in This compound->(-)-Fenoprop_in Uptake TIR1_AFB TIR1_AFB (-)-Fenoprop_in->TIR1_AFB Binds to SCF SCF TIR1_AFB->SCF Part of Aux_IAA Aux_IAA SCF->Aux_IAA Targets for Ubiquitination Proteasome Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF Represses Ub Ub Ub->Aux_IAA Ubiquitination Degraded_Aux_IAA Degraded_Aux_IAA Proteasome->Degraded_Aux_IAA AuxRE AuxRE ARF->AuxRE Binds to Gene_Expression Gene_Expression AuxRE->Gene_Expression Regulates Physiological_Response Cell Elongation, Division, Differentiation, etc. Gene_Expression->Physiological_Response Leads to

Applications in Horticulture (Historical Context)

Due to its potent auxin activity, this compound was investigated for various applications in horticulture, primarily for fruit thinning and improving fruit set.

Fruit Thinning in Apples

Chemical thinning is a critical practice in apple production to increase fruit size, improve fruit quality, and promote return bloom in the following season. Synthetic auxins are known to be effective for this purpose. While specific quantitative data for this compound is scarce in readily available literature, its use would have followed similar principles to other auxin-based thinners like naphthaleneacetic acid (NAA).

Improving Fruit Set in Pears

In certain pear cultivars, inadequate pollination can lead to poor fruit set. Synthetic auxins have been used to promote parthenocarpic (seedless) fruit development and increase fruit retention. There is historical mention of fenoprop (B104943) being used for this purpose in 'Anjou' and 'Packham's Triumph' pears, either as a post-harvest or a blossom-time spray.

Quantitative Data

A comprehensive search of historical and contemporary scientific literature did not yield structured quantitative data on the horticultural applications of this compound. Due to its discontinued use, modern research on this compound is virtually nonexistent. The following table summarizes the qualitative effects and historical uses.

ApplicationCropIntended EffectGeneral Observations (Qualitative)
Fruit ThinningApplesReduce crop load, improve fruit size and quality, promote return bloom.Effective as a post-bloom thinning agent, similar to other synthetic auxins.
Fruit SetPearsIncrease fruit set and retention, particularly in cases of poor pollination.Used historically to promote parthenocarpic fruit development.
HerbicideVariousControl of broadleaf weeds and woody plants.Induces uncontrolled growth leading to plant death at higher concentrations.

Experimental Protocols (Generalized)

Given the absence of specific, detailed experimental protocols for this compound in the available literature, the following section provides a generalized protocol for conducting research on the effects of a synthetic auxin as a fruit thinning agent in apples. This protocol is based on established methodologies for similar compounds like NAA and should be adapted and optimized for specific research questions and conditions.

Objective: To determine the efficacy of a synthetic auxin for fruit thinning in a specific apple cultivar.

Materials:

  • Mature, uniform, and healthy apple trees of the desired cultivar.

  • Synthetic auxin compound (e.g., NAA as a proxy for Fenoprop).

  • Wetting agent/surfactant.

  • Calibrated spray equipment (e.g., backpack sprayer for small-scale trials).

  • Calipers for measuring fruitlet diameter.

  • Labels and flagging tape for marking branches and trees.

  • Data collection sheets.

Methodology:

  • Experimental Design:

    • Select a block of uniform trees.

    • Use a randomized complete block design with a minimum of 4-5 single-tree replications per treatment.

    • Include an untreated control group.

    • Treatments should consist of different concentrations of the synthetic auxin.

  • Treatment Preparation:

    • Prepare stock solutions of the synthetic auxin.

    • On the day of application, dilute the stock solution to the desired concentrations.

    • Add a non-ionic surfactant according to the manufacturer's recommendation to ensure uniform coverage.

  • Application Timing:

    • Timing is critical for successful fruit thinning. Applications are typically made when the king fruitlets are between 8-12 mm in diameter.

    • Monitor fruitlet development closely to determine the optimal application window.

  • Application Procedure:

    • Apply the treatment solutions as a dilute spray to the point of runoff, ensuring thorough coverage of the foliage and fruitlets.

    • Apply during calm weather conditions to avoid spray drift.

    • Optimal temperature for application is generally between 20-25°C (68-77°F).

  • Data Collection:

    • Fruit Set: Before treatment, select and tag 4-5 uniform branches per tree. Count the number of flower clusters on each branch. After the natural June drop (approximately 4-6 weeks after bloom), count the number of remaining fruit on the tagged branches. Calculate fruit set as the number of fruit per 100 flower clusters.

    • Fruit Abscission: Monitor fruit drop at regular intervals after application.

    • Yield: At harvest, measure the total yield (kg) per tree.

    • Fruit Quality: Collect a random sample of 25-50 fruits per tree at harvest and measure:

      • Fruit weight (g)

      • Fruit diameter (mm)

      • Soluble solids content (°Brix)

      • Firmness ( kg/cm ²)

      • Seed number per fruit

    • Return Bloom: In the following spring, visually assess and rate the intensity of bloom on a scale (e.g., 1 to 5, where 1 = no bloom and 5 = heavy bloom).

  • Data Analysis:

    • Analyze the collected data using analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

    • Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

ExperimentalWorkflow A 1. Experimental Design - Randomized Complete Block - 4-5 Replications - Untreated Control B 2. Treatment Preparation - Stock Solutions - Dilutions - Add Surfactant A->B C 3. Application Timing - Monitor Fruitlet Size (8-12 mm) - Optimal Weather Conditions B->C D 4. Spray Application - Calibrated Sprayer - Thorough Coverage C->D E 5. Data Collection - Fruit Set - Yield - Fruit Quality - Return Bloom D->E F 6. Data Analysis - ANOVA - Mean Separation Tests E->F

Conclusion

References

Interaction of (-)-Fenoprop with Plant Auxin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Fenoprop, the biologically active (2R)-enantiomer of the phenoxypropionic acid herbicide Fenoprop (also known as Silvex), exerts its phytotoxic effects by mimicking the plant hormone auxin.[1] This guide provides a detailed technical overview of the molecular interaction between this compound and its primary targets in plants, the TIR1/AFB family of auxin receptors. While quantitative binding data for this compound remains a notable gap in the current scientific literature, this document synthesizes the existing knowledge on its mechanism of action, the broader context of auxin perception, and relevant experimental protocols, drawing parallels from structurally similar synthetic auxins.

Introduction: this compound as a Synthetic Auxin

This compound is a synthetic auxin, a class of compounds that mimic the physiological effects of the natural plant hormone indole-3-acetic acid (IAA).[1] At supra-optimal concentrations, these compounds disrupt normal plant growth and development, leading to uncontrolled cell division and elongation, and ultimately, plant death. This herbicidal activity is initiated by the binding of the synthetic auxin to a specific class of intracellular auxin receptors.[2] The stereochemistry of Fenoprop is critical, with the herbicidal activity residing in the (2R)-isomer, highlighting the stereospecificity of the auxin perception machinery.

The TIR1/AFB Auxin Receptor Family: The Primary Target

The primary receptors for auxins, including synthetic auxins like this compound, are members of the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins.[2][3] These proteins are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFTIR1/AFB.[4]

The core mechanism of auxin perception and signaling is as follows:

  • Auxin Binding: Auxin acts as a "molecular glue," binding to a pocket within the TIR1/AFB protein.[2]

  • Co-receptor Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB protein and a member of the Aux/IAA family of transcriptional repressors.[2][3]

  • Ubiquitination: The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) leads to the polyubiquitination of the Aux/IAA protein by the SCF complex.

  • Proteasomal Degradation: The ubiquitinated Aux/IAA repressor is then targeted for degradation by the 26S proteasome.[2]

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This leads to the downstream physiological effects associated with auxin.

Binding Characteristics of this compound to Auxin Receptors

Quantitative Binding Data: A Research Gap

A thorough review of the current literature reveals a significant lack of specific quantitative binding data, such as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), for the interaction of this compound with individual TIR1/AFB receptors (e.g., TIR1, AFB2, AFB5).

Inferences from Structurally Related Compounds

While direct data for this compound is unavailable, studies on other phenoxy-carboxylate auxins provide some insight. For instance, mecoprop (B166265) and dichlorprop (B359615), which are also chiral phenoxypropionic acids, have been shown to bind to TIR1/AFB receptors.[2] Notably, mecoprop and dichlorprop exhibit significantly higher binding to TIR1 compared to the phenoxyacetic acid herbicide 2,4-D.[2] This suggests that the propionic acid side chain, a feature shared with Fenoprop, may influence receptor binding affinity and selectivity.

Table 1: Relative Binding of Selected Auxin Herbicides to TIR1, AFB2, and AFB5 Receptors (Illustrative Data)

CompoundChemical ClassRelative Binding to TIR1 (% of IAA)Relative Binding to AFB2 (% of IAA)Relative Binding to AFB5 (% of IAA)
IAA (Indole-3-acetic acid)Indole-carboxylic acid100100100
2,4-D (2,4-Dichlorophenoxyacetic acid)Phenoxy-carboxylic acid~20~15~20
MecopropPhenoxy-propionic acid~40~25~20
DichlorpropPhenoxy-propionic acid~45~20~20
This compound Phenoxy-propionic acid Data not available Data not available Data not available

Note: The data presented for 2,4-D, Mecoprop, and Dichlorprop are estimations based on published relative binding studies and are for illustrative purposes to highlight the expected range of interactions for phenoxy-auxins. Actual values can vary based on experimental conditions.

Signaling Pathway

The interaction of this compound with auxin receptors triggers a well-defined signaling cascade that ultimately leads to changes in gene expression and the observed herbicidal effects.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenoprop_ext This compound Fenoprop_cyt This compound Fenoprop_ext->Fenoprop_cyt Transport Fenoprop_nuc This compound Fenoprop_cyt->Fenoprop_nuc Diffusion SCFTIR1_inactive SCF-TIR1/AFB (Inactive) SCFTIR1_active SCF-TIR1/AFB (Active) Fenoprop_nuc->SCFTIR1_active Binding AuxIAA Aux/IAA Repressor SCFTIR1_active->AuxIAA Binds ARF ARF AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation AuxRE Auxin Response Element ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activation Ub Ubiquitin Ub->AuxIAA Ubiquitination Degraded_AuxIAA Degraded Aux/IAA Proteasome->Degraded_AuxIAA

Caption: this compound signaling pathway.

Experimental Protocols

The following outlines a general methodology for a key experiment used to characterize the binding of synthetic auxins to their receptors.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a powerful, label-free technique to measure real-time biomolecular interactions.

Objective: To determine the binding affinity (Kd) and kinetic parameters (association rate constant, ka; dissociation rate constant, kd) of this compound for purified TIR1/AFB proteins.

Methodology:

  • Protein Preparation:

    • Express and purify recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) and the degron motif of an Aux/IAA protein (e.g., IAA7). The TIR1/AFB and ASK1 proteins are often co-expressed to form a stable complex.

  • SPR Chip Preparation:

    • Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.

  • Binding Analysis:

    • Inject a solution containing the purified TIR1/AFB-ASK1 protein complex and varying concentrations of this compound over the sensor chip surface.

    • The formation of the TIR1/AFB-Aux/IAA complex, stabilized by this compound, is measured as a change in the SPR signal (response units, RU).

    • A control flow channel without the immobilized peptide is used for reference subtraction.

  • Data Analysis:

    • The binding sensorgrams are fitted to kinetic models to determine ka and kd.

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

    • Steady-state affinity can also be determined by plotting the response at equilibrium against the analyte concentration.

SPR_Workflow cluster_preparation Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Purify_Protein Purify TIR1/AFB-ASK1 and Biotinylated Aux/IAA Degron Immobilize_Peptide Immobilize Aux/IAA Degron on Sensor Chip Purify_Protein->Immobilize_Peptide Prepare_Fenoprop Prepare this compound Solutions Inject_Sample Inject TIR1/AFB-ASK1 + this compound Prepare_Fenoprop->Inject_Sample Immobilize_Peptide->Inject_Sample Measure_Response Measure SPR Signal (Response Units) Inject_Sample->Measure_Response Generate_Sensorgram Generate Sensorgram Measure_Response->Generate_Sensorgram Kinetic_Fitting Kinetic and/or Steady-State Fitting Generate_Sensorgram->Kinetic_Fitting Determine_Parameters Determine Kd, ka, kd Kinetic_Fitting->Determine_Parameters

Caption: General workflow for SPR analysis.

Conclusion and Future Directions

This compound functions as a synthetic auxin by targeting the TIR1/AFB receptor pathway, leading to the degradation of Aux/IAA repressors and subsequent disruption of auxin-regulated gene expression. While the general mechanism is well-understood, a significant knowledge gap exists regarding the specific quantitative binding affinities and kinetics of this compound and its enantiomers with the various TIR1/AFB receptor isoforms. Future research should focus on generating this quantitative data using techniques such as SPR or isothermal titration calorimetry. Such studies would not only provide a more complete understanding of this compound's mode of action but also contribute to the rational design of more selective and effective herbicides. Furthermore, investigating the differential binding of this compound to TIR1/AFB receptors from various plant species could elucidate the basis of its herbicidal selectivity.

References

Metabolic Pathways of (-)-Fenoprop in Plant Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a chiral phenoxy herbicide and plant growth regulator.[1] Its biological activity primarily resides in the (2R)-isomer, which mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1] Understanding the metabolic fate of this compound in plant tissues is crucial for assessing its efficacy, selectivity, and potential environmental impact. This technical guide provides a comprehensive overview of the known and proposed metabolic pathways of this compound in plants, supported by available data and detailed experimental methodologies.

Core Metabolic Pathways

The metabolism of this compound in plant tissues involves several key biochemical reactions aimed at detoxification and sequestration. These pathways include ether bond cleavage, decarboxylation, and conjugation. While comprehensive studies specifically on the (-)-enantiomer are limited, research on Fenoprop (as a racemic mixture or without specifying the stereoisomer) and the closely related herbicide 2,4,5-T provides significant insights into its metabolic fate.

One of the primary metabolic pathways for phenoxy herbicides in plants is the cleavage of the ether linkage. In the case of Fenoprop, this reaction is expected to yield 2,4,5-trichlorophenol.[2] Another identified metabolic process is decarboxylation, which involves the removal of the carboxyl group from the propionic acid side chain.[2] Furthermore, the parent compound and its metabolites can undergo conjugation with endogenous plant molecules, such as sugars or amino acids, to form more water-soluble and less toxic derivatives that can be sequestered in vacuoles or incorporated into cell wall components.

Diagram: Proposed Metabolic Pathways of this compound in Plants

Fenoprop_Metabolism cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration Fenoprop This compound TCP 2,4,5-Trichlorophenol Fenoprop->TCP Ether Bond Cleavage Decarboxylated_Fenoprop Decarboxylated Metabolite Fenoprop->Decarboxylated_Fenoprop Decarboxylation Fenoprop_Conjugate Fenoprop-Conjugate (e.g., Amino Acid Conjugate) Fenoprop->Fenoprop_Conjugate TCP_Conjugate TCP-Conjugate (e.g., Glucoside) TCP->TCP_Conjugate Vacuole Vacuolar Sequestration TCP_Conjugate->Vacuole Cell_Wall Cell Wall Incorporation TCP_Conjugate->Cell_Wall Fenoprop_Conjugate->Vacuole

Caption: Proposed metabolic pathways of this compound in plant tissues.

Quantitative Data on Fenoprop Metabolism

Quantitative data on the metabolism of this compound in specific plant tissues is scarce in publicly available literature. However, studies on the dissipation of related pesticides in various plants can provide a framework for understanding the potential rates of degradation. For instance, a study on the dissipation of three other pesticides in prickly pear pads showed half-lives of around six days.[3][4]

Plant SpeciesTissueCompoundParameterValueReference
Prickly PearPadsMalathionHalf-life5.33 - 5.77 days[3]
Prickly PearPadsChlorpyrifosHalf-life~6 days[3]
Prickly PearPadsChlorothalonilHalf-life5.8 days[3]

Experimental Protocols

The study of this compound metabolism in plant tissues typically involves the use of radiolabeled compounds (e.g., with ¹⁴C) to trace the parent compound and its metabolites. Below are detailed methodologies for key experiments.

Protocol 1: Extraction of this compound and its Metabolites from Plant Tissues

This protocol is a general guideline for the extraction of phenoxy herbicides and their metabolites from plant matrices.

Materials:

  • Plant tissue samples (fresh or frozen)

  • Liquid nitrogen

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Extraction solvent: Acetonitrile (B52724)/water (80:20, v/v) with 0.1% formic acid

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup

  • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

  • Reconstitution solvent: Acetonitrile/water (50:50, v/v)

Procedure:

  • Weigh 1-5 g of the plant tissue sample and freeze it in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a homogenizer.

  • Add 10 mL of the extraction solvent to the powdered tissue and vortex thoroughly for 1 minute.

  • Sonicate the sample for 15 minutes in a sonication bath.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • For cleaner samples, proceed to LC-MS/MS analysis. For samples requiring cleanup, pass the supernatant through a pre-conditioned SPE cartridge.

  • Wash the SPE cartridge with water to remove polar interferences.

  • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the reconstitution solvent for LC-MS/MS analysis.

Diagram: Experimental Workflow for Metabolite Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis Plant_Tissue Plant Tissue Collection Homogenization Homogenization Plant_Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE LC_MS LC-MS/MS Analysis Supernatant->LC_MS Direct Injection Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Evaporation->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Metabolite_ID Metabolite Identification Data_Analysis->Metabolite_ID

Caption: General workflow for the extraction and analysis of this compound metabolites.

Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of herbicides and their metabolites in complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example for Fenoprop):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion (m/z): 267.0

  • Product Ions (m/z): 195.0, 161.0 (for quantification and confirmation).

  • Collision Energy: Optimized for the specific instrument and compound.

Metabolite Identification: Metabolites are typically identified by comparing their retention times and mass spectra (including precursor and product ions) with those of authentic standards, if available. In the absence of standards, putative identification can be made based on accurate mass measurements (using high-resolution mass spectrometry) and characteristic fragmentation patterns.

Conclusion

The metabolism of this compound in plant tissues is a complex process involving multiple enzymatic pathways designed to detoxify and eliminate the xenobiotic compound. While the complete metabolic map is yet to be fully elucidated, evidence points towards ether bond cleavage, decarboxylation, and conjugation as key transformation routes. Further research, particularly utilizing advanced analytical techniques such as high-resolution mass spectrometry, is necessary to identify all metabolites, quantify their formation and distribution in different plant species and tissues, and fully understand the enzymatic systems involved. The methodologies outlined in this guide provide a robust framework for conducting such investigations, which are essential for a comprehensive understanding of the fate and impact of this herbicide in the environment.

References

Enantioselective Degradation of Fenoprop in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the current scientific understanding of the enantioselective degradation of the chiral herbicide fenoprop (B104943). Due to a lack of specific published quantitative data for fenoprop enantiomers, this guide leverages data from structurally analogous and well-studied phenoxyalkanoic acid herbicides, namely mecoprop (B166265) (MCPP) and dichlorprop (B359615) (2,4-DP), to illustrate the expected environmental behavior and analytical approaches.

Executive Summary

Fenoprop, chemically known as (RS)-2-(2,4,5-trichlorophenoxy)propanoic acid, is a chiral herbicide that was used for the control of broadleaf weeds. As with many chiral pesticides, the two enantiomers of fenoprop can exhibit different biological activities and degradation rates in the environment. The primary route of fenoprop dissipation in soil and water is microbial biodegradation, which is often an enantioselective process. This leads to a change in the enantiomeric fraction (EF) of the residual fenoprop, a key indicator of biological activity. Abiotic degradation processes such as hydrolysis are generally slow under typical environmental conditions, while photodegradation may contribute to its breakdown in sunlit surface waters. Understanding the enantioselective fate of fenoprop is critical for accurate environmental risk assessment. This guide provides a comprehensive overview of the degradation pathways, quantitative data from analogous compounds, and detailed experimental protocols for studying the enantioselective degradation of fenoprop.

Biodegradation of Fenoprop

Microbial degradation is the most significant process governing the environmental persistence of fenoprop. While specific studies detailing the enantioselective degradation of fenoprop are limited, extensive research on the analogous herbicides mecoprop and dichlorprop provides a strong predictive framework.

Enantioselectivity in Soil

In soil environments, microbial communities preferentially metabolize one enantiomer over the other. For phenoxyalkanoic acids, the preference for either the (R)- or (S)-enantiomer can depend on the specific microbial populations present, soil depth, and redox conditions. For instance, in studies with the related herbicide mecoprop, preferential degradation of the (R)-enantiomer has been observed under certain aerobic conditions, while the (S)-enantiomer was favored at higher concentrations.[1] The overall half-life of racemic fenoprop in soil has been reported to range from 8 to 17 days to as long as 3 to 4 months.[2]

Enantioselectivity in Water

Similar to soil, microbial communities in aquatic systems can exhibit enantioselective degradation of phenoxyalkanoic acids. The degradation rates are influenced by factors such as nutrient availability, temperature, and the presence of adapted microbial populations. In laboratory studies with mecoprop under aerobic conditions, both the (S)- and (R)-enantiomers were found to degrade, but at different rates.[3] Under anaerobic, nitrate-reducing conditions, only the (R)-enantiomer of mecoprop was degraded.[3] Fenoprop was observed to be cleared from ponds within five weeks of application.[2]

Abiotic Degradation

While biotic processes dominate, abiotic degradation can also contribute to the breakdown of fenoprop.

  • Hydrolysis: Fenoprop is generally stable to hydrolysis at environmentally relevant pH values (pH 5-9). Therefore, this is not considered a major degradation pathway under normal conditions.[4]

  • Photodegradation: In sunlit surface waters, photolysis can contribute to the degradation of fenoprop. The photolytic half-life of the related compound 2,4,5-T in near-surface waters has been calculated to be 15 days.[2]

Quantitative Data on Enantioselective Degradation (Based on Analogous Compounds)

The following tables summarize quantitative data for the degradation of mecoprop and dichlorprop, which are structurally very similar to fenoprop and serve as reliable surrogates for understanding its likely environmental fate.

Table 1: Enantioselective Degradation of Mecoprop in Soil and Water

MatrixConditionEnantiomerDegradation Rate / Half-Life (DT50)Enantiomeric Fraction (EF) ChangeReference
SoilAerobic, Low Conc. (nM)(R)-MecopropPreferentially degradedEF < 0.5[1]
SoilAerobic, High Conc. (µM)(S)-MecopropPreferentially degradedEF > 0.5[1]
Limestone AquiferAerobic(S)-MecopropFaster degradation (1.90 mg/L/day)Enrichment of (R)-enantiomer[3]
Limestone AquiferAerobic(R)-MecopropSlower degradation (1.32 mg/L/day)Enrichment of (R)-enantiomer[3]
Limestone AquiferNitrate-reducing(R)-MecopropDegraded (0.65 mg/L/day)Enrichment of (S)-enantiomer[3]
Limestone AquiferNitrate-reducing(S)-MecopropNo degradationEnrichment of (S)-enantiomer[3]

Table 2: Degradation Half-Lives of Dichlorprop in Soil

Soil TypeRacemic Dichlorprop DT50 (days)Enantioselectivity ObservedReference
Various (4 types)10.5 - 19.8Preferential degradation of R- or S-DCPP was detected in all soils[5]

Experimental Protocols

This section provides detailed methodologies for conducting studies on the enantioselective degradation of fenoprop in soil and water. These protocols are based on established methods for analogous chiral herbicides.[6][7]

Soil Degradation Study (Aerobic)

Objective: To determine the aerobic biodegradation rate and enantioselectivity of fenoprop in soil.

Materials:

  • Racemic fenoprop and analytical standards of R- and S-fenoprop.

  • Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

  • Incubation vessels (e.g., 250 mL glass flasks with gas-tight seals).

  • High-purity water.

  • Acetonitrile (B52724) (HPLC grade).

  • Formic acid.

  • Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Sodium chloride (NaCl).

  • Primary Secondary Amine (PSA) sorbent.

  • Chiral HPLC column (e.g., cellulose- or cyclodextrin-based).

Procedure:

  • Soil Preparation and Fortification: Adjust the moisture content of the soil to 40-60% of its maximum water-holding capacity. Weigh 50 g of the moist soil into each incubation flask. Prepare a stock solution of racemic fenoprop in a minimal amount of a suitable solvent (e.g., methanol) and fortify the soil samples to achieve the desired concentration. Allow the solvent to evaporate in a fume hood.

  • Incubation: Seal the flasks and incubate in the dark at a constant temperature (e.g., 20-25 °C). Ensure aerobic conditions are maintained by periodically opening the flasks for aeration.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, 56 days), destructively sample triplicate flasks.

  • Extraction (Modified QuEChERS):

    • To a 10 g subsample of soil, add 10 mL of high-purity water and 20 mL of acetonitrile.

    • Shake vigorously for 10 minutes.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Analysis: Filter the final extract through a 0.22 µm filter into an autosampler vial. Analyze the concentrations of R- and S-fenoprop using a chiral HPLC-MS/MS method.

  • Data Analysis: Calculate the concentrations of each enantiomer at each time point. Determine the degradation half-lives (DT50) for each enantiomer by fitting the data to a first-order decay model. Calculate the enantiomeric fraction (EF) at each time point using the formula: EF = [R] / ([R] + [S]).

Water Degradation Study

Objective: To determine the biodegradation rate of fenoprop enantiomers in water.

Materials:

  • Racemic fenoprop.

  • Natural water sample (e.g., from a river or lake), filtered to remove large debris.

  • Nutrient medium (if required to stimulate microbial activity).

  • Incubation flasks.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).

  • Methanol (B129727), acetonitrile, formic acid.

Procedure:

  • Sample Preparation: Dispense 100 mL of the water sample into incubation flasks. Fortify with racemic fenoprop to the desired concentration. Include sterile controls (autoclaved water) to assess abiotic degradation.

  • Incubation: Incubate the flasks in the dark at a constant temperature, with gentle shaking to ensure aeration.

  • Sampling: At regular intervals, sacrifice triplicate flasks for analysis.

  • Sample Preparation:

    • Acidify the water sample to pH 2-3 with formic acid.

    • Condition an SPE cartridge with methanol followed by acidified water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with water.

    • Elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate to near dryness and reconstitute in the mobile phase for analysis.

  • Analysis: Analyze by chiral HPLC-MS/MS as described for the soil study.

Chiral HPLC-MS/MS Analysis Method (Example)
  • Instrument: UPLC system coupled to a tandem quadrupole mass spectrometer.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-3 or Chiralcel OD-H).

  • Mobile Phase: Isocratic mixture of methanol and 0.1% formic acid in water. The exact ratio must be optimized for baseline separation.

  • Flow Rate: 0.4 - 0.8 mL/min.

  • Column Temperature: 25 - 35 °C.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions of fenoprop.

Visualizations

Experimental Workflow for Soil Analysis

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample 1. Soil Incubation & Sampling extraction 2. QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) soil_sample->extraction cleanup 3. d-SPE Cleanup (PSA, MgSO4) extraction->cleanup final_extract 4. Final Extract cleanup->final_extract hplc 5. Chiral HPLC Separation final_extract->hplc msms 6. MS/MS Detection hplc->msms quant 7. Quantification of R- and S-Fenoprop msms->quant kinetics 8. Kinetic Analysis (DT50, EF) quant->kinetics

Caption: Workflow for the analysis of fenoprop enantiomers in soil samples.

Postulated Biodegradation Pathway of Fenoprop

Fenoprop_Degradation_Pathway cluster_enantiomers Fenoprop (RS)-Fenoprop 2-(2,4,5-Trichlorophenoxy)propanoic acid R_Fenoprop R-Fenoprop Fenoprop->R_Fenoprop S_Fenoprop S-Fenoprop Fenoprop->S_Fenoprop Hydroxylation_R Enantioselective Hydroxylation (R-pathway) R_Fenoprop->Hydroxylation_R Microbial Enzymes Hydroxylation_S Enantioselective Hydroxylation (S-pathway) S_Fenoprop->Hydroxylation_S Microbial Enzymes Intermediate_R Unstable Intermediate Hydroxylation_R->Intermediate_R Intermediate_S Unstable Intermediate Hydroxylation_S->Intermediate_S TCP 2,4,5-Trichlorophenol Intermediate_R->TCP Propionate Propionate Intermediate_R->Propionate Intermediate_S->TCP Intermediate_S->Propionate RingCleavage Ring Cleavage TCP->RingCleavage Metabolism Further Metabolism (TCA Cycle) Propionate->Metabolism RingCleavage->Metabolism

Caption: Postulated microbial degradation pathway for fenoprop enantiomers.

Conclusion

References

In-Depth Technical Guide to (-)-Fenoprop: Chemical Identity, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of (-)-Fenoprop, the levorotatory enantiomer of the synthetic auxin herbicide Fenoprop. It includes detailed information on its chemical identifiers, physicochemical properties, and mechanism of action. This document also outlines experimental protocols for the enantioselective analysis of Fenoprop and presents a conceptual model of its signaling pathway.

Chemical Identification and Properties

This compound is the (S)-enantiomer of 2-(2,4,5-trichlorophenoxy)propanoic acid. While the racemic mixture, known as Fenoprop or Silvex, was widely used as a herbicide, its use has been discontinued (B1498344) due to concerns over toxic byproducts from its manufacturing process.[1] The herbicidal activity of Fenoprop is primarily attributed to the (R)-(+)-enantiomer.[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound, its dextrorotatory counterpart, and the racemic mixture is provided in the table below.

IdentifierThis compound(+)-FenopropRacemic Fenoprop
CAS Number 40521-06-030365-50-593-72-1
IUPAC Name (2S)-2-(2,4,5-trichlorophenoxy)propanoic acid(2R)-2-(2,4,5-trichlorophenoxy)propanoic acid(2RS)-2-(2,4,5-trichlorophenoxy)propanoic acid
PubChem CID 6886536886527158
InChI InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m0/s1InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m1/s1InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)
InChIKey ZLSWBLPERHFHIS-BYPYZUCNSA-NZLSWBLPERHFHIS-SCSAIBSYSA-NZLSWBLPERHFHIS-UHFFFAOYSA-N
Canonical SMILES C--INVALID-LINK--OC1=CC(=C(C=C1Cl)Cl)ClC--INVALID-LINK--OC1=CC(=C(C=C1Cl)Cl)ClCC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl
Molecular Formula C₉H₇Cl₃O₃C₉H₇Cl₃O₃C₉H₇Cl₃O₃
Synonyms (S)-Fenoprop, (-)-Silvex(R)-Fenoprop, (+)-SilvexSilvex, 2,4,5-TP
Physicochemical Properties

The physicochemical properties of Fenoprop are summarized below. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[3]

PropertyValueReference
Molecular Weight 269.51 g/mol [4][5]
Appearance White powder[2]
Melting Point 180 °C (356 °F; 453 K)[2]
Water Solubility 140 mg/L at 20 °C[4]
pKa 2.84[1][2]
logP 3.8[2]

Biological Activity and Mechanism of Action

Fenoprop acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[2] This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants. The biological activity is stereoselective, with the (R)-(+)-enantiomer exhibiting significantly higher herbicidal activity.

Auxin Signaling Pathway

The molecular mechanism of auxin action involves the perception of the hormone by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. The binding of auxin stabilizes the interaction between these two proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein releases Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes, thereby modulating plant growth and development.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms complex with SCF Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Ubiquitination ARF ARF Proteasome->ARF Releases ARE Auxin Response Element (Promoter) ARF->ARE Binds to Auxin_Response_Genes Auxin-Responsive Genes ARE->Auxin_Response_Genes Activates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression Growth_Response Uncontrolled Growth Response Gene_Expression->Growth_Response Enantioselective_Analysis_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Injection Injection into Chiral HPLC System Sample_Prep->HPLC_Injection Separation Enantiomeric Separation on Chiral Column HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Results Results (Concentration of each enantiomer) Data_Analysis->Results

References

Methodological & Application

Application Note: Chiral Separation of Fenoprop Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop, a chiral phenoxy herbicide, exists as two enantiomers that may exhibit different biological activities and environmental fates. The selective analysis of these enantiomers is crucial for efficacy assessment, toxicological studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the reliable separation and quantification of Fenoprop enantiomers. This application note provides a detailed protocol for the chiral separation of Fenoprop using a vancomycin-based CSP, offering excellent enantiorecognition for chlorophenoxy acid herbicides.[1][2]

Data Presentation

The following table summarizes the quantitative data for the chiral separation of Fenoprop enantiomers using a vancomycin-modified silica (B1680970) stationary phase.

ParameterValueReference
Chiral Stationary PhaseVancomycin-modified silica particles (5 µm)[1]
Column Dimensions43 cm total length, 33 cm effective length, 0.075 mm inner diameter[1]
Mobile Phase85% Methanol, 10% Water, 5% 500mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 4.5)[1]
Flow Rate60 nL/min (nano-LC)[1]
Detection Wavelength195 nm[1]
Enantioselectivity Factor (α)1.6 - 1.9[1]
Resolution (Rs)Baseline separation achieved[1]

Experimental Workflow

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis rac_fenoprop Racemic Fenoprop Standard dissolve Dissolve in Mobile Phase rac_fenoprop->dissolve injection Inject Sample dissolve->injection mobile_phase Prepare Mobile Phase: Methanol/Water/Ammonium Acetate Buffer mobile_phase->dissolve hplc_system HPLC System with UV Detector column Vancomycin-based Chiral Column hplc_system->column column->injection separation Isocratic Elution injection->separation detection UV Detection at 195 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Enantiomers chromatogram->quantify report Report Results quantify->report

Caption: Workflow for the chiral separation of Fenoprop enantiomers by HPLC.

Experimental Protocol

This protocol details the methodology for the chiral separation of Fenoprop enantiomers using a vancomycin-based chiral stationary phase with nano-liquid chromatography.

Materials and Reagents
  • Racemic Fenoprop standard

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Ammonium acetate

  • Acetic acid (for pH adjustment)

  • Vancomycin-modified silica column (5 µm particle size)[1]

Instrumentation
  • A nano-liquid chromatography (nano-LC) system equipped with a pump capable of delivering accurate flow rates in the nL/min range.

  • UV detector capable of monitoring at 195 nm.[1]

  • Data acquisition and processing software.

Mobile Phase Preparation
  • 500 mM Ammonium Acetate Buffer (pH 4.5): Dissolve the appropriate amount of ammonium acetate in water to make a 500 mM solution. Adjust the pH to 4.5 using acetic acid.

  • Final Mobile Phase: Prepare the mobile phase by mixing 85% methanol, 10% water, and 5% of the 500 mM ammonium acetate buffer (pH 4.5).[1]

  • Degas the mobile phase using sonication or vacuum filtration before use.

Standard Solution Preparation
  • Prepare a stock solution of racemic Fenoprop in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for analysis.

HPLC Analysis
  • Column Installation and Equilibration: Install the vancomycin-based chiral column in the nano-LC system.

  • Equilibrate the column with the mobile phase at a flow rate of 60 nL/min until a stable baseline is achieved.[1]

  • Injection: Inject the prepared standard solutions.

  • Chromatographic Conditions:

    • Flow Rate: 60 nL/min[1]

    • Detection: 195 nm[1]

    • Temperature: Ambient

  • Data Acquisition: Record the chromatograms for a sufficient duration to allow for the elution of both enantiomers.

Data Analysis
  • Identify the peaks corresponding to the two Fenoprop enantiomers in the chromatogram.

  • Calculate the enantioselectivity factor (α) and resolution (Rs) to evaluate the separation performance. Baseline separation is indicated by an Rs value greater than 1.5.[1]

References

Application Note: Quantitative Analysis of Fenoprop in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Fenoprop (also known as Silvex) in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Fenoprop, a chlorinated phenoxy herbicide, requires precise analytical methods for monitoring its presence in the environment due to its potential toxicity.[3] The described protocol includes sample preparation involving extraction and derivatization, followed by GC-MS analysis. This method is suitable for researchers, environmental scientists, and analytical laboratories involved in pesticide residue analysis.

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a selective herbicide used for controlling broadleaf weeds.[3] Its persistence in soil and water necessitates reliable analytical methods for its detection and quantification at trace levels. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of such compounds.[4][5] Due to Fenoprop's acidic nature, a derivatization step is often required to improve its volatility and chromatographic performance for GC analysis.[4] This application note provides a comprehensive protocol for the analysis of Fenoprop in environmental samples.

Experimental

Sample Preparation

A crucial step in the analysis of Fenoprop is the extraction from the sample matrix and derivatization to a more volatile form. The following protocol is a general guideline and may require optimization for specific matrices.[4]

2.1.1. Liquid Samples (e.g., Water)

  • Acidification: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with a strong acid like hydrochloric acid.[6]

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent such as methyl tert-butyl ether (MTBE).[6] Repeat the extraction multiple times for better recovery.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • Derivatization: Add a derivatizing agent (e.g., diazomethane (B1218177) or a silylating agent) to convert the acidic Fenoprop to its methyl or silyl (B83357) ester. This step is essential to improve volatility for GC analysis.[4]

  • Final Volume Adjustment: Adjust the final volume with a suitable solvent (e.g., hexane (B92381) or isooctane) prior to GC-MS injection.[7]

2.1.2. Solid Samples (e.g., Soil, Food)

For solid matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique.[8][9]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10 g).[7]

  • Extraction: Add acetonitrile (B52724) and appropriate salts (e.g., magnesium sulfate, sodium chloride) to the homogenized sample and shake vigorously.[9]

  • Centrifugation: Centrifuge the sample to separate the organic layer.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing sorbents like primary secondary amine (PSA) and C18 to remove interferences.[10]

  • Solvent Exchange and Derivatization: Evaporate the cleaned extract and reconstitute in a suitable solvent. Proceed with the derivatization step as described for liquid samples.

GC-MS Instrumentation and Conditions

The following table summarizes the typical GC-MS parameters for the analysis of derivatized Fenoprop. These conditions may need to be optimized for your specific instrument.

ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Carrier GasHelium, constant flow at 1.0 - 1.5 mL/min[8]
Inlet Temperature250 °C[4]
Injection ModeSplitless[4]
Injection Volume1 µL[7]
Oven Temperature ProgramInitial: 60-80°C, hold for 1-2 minRamp 1: 15-25°C/min to 180-200°CRamp 2: 5-10°C/min to 280-300°C, hold for 5-10 min[4][8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Source Temperature230 - 260 °C[8]
Quadrupole Temperature150 °C
Mass Range50 - 400 amu (Scan Mode)[4]
Detection ModeScan or Selected Ion Monitoring (SIM)

Quantitative Data

The following table summarizes the key mass spectral data and typical quantitative performance metrics for Fenoprop analysis. Note that the mass-to-charge ratios (m/z) will correspond to the derivatized form of Fenoprop. The intense mass spectral peaks for underivatized Fenoprop are 196, 198, 97, and 200 m/z.[3]

Compound (as methyl ester)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Typical LOD (µg/kg)Typical LOQ (µg/kg)
Fenoprop-methyl282196, 2100.0006 - 2[7][11]0.0025 - 10[7][11]

LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are matrix-dependent and should be experimentally determined for each specific application.[7][11]

Diagrams

Fenoprop_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Environmental Sample (Water, Soil, etc.) extraction Extraction (LLE or QuEChERS) sample->extraction cleanup Cleanup (dSPE) extraction->cleanup derivatization Derivatization cleanup->derivatization final_extract Final Extract derivatization->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Scan/SIM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Fenoprop analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of Fenoprop in environmental samples. Proper sample preparation, including an essential derivatization step, is critical for achieving accurate and reproducible results. The provided instrumental conditions and quantitative data serve as a solid foundation for method development and routine monitoring of this herbicide.

References

Application Notes and Protocols for Preparing (-)-Fenoprop Stock Solutions for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of (-)-Fenoprop stock solutions for use in a variety of in vitro bioassays. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document outlines the chemical properties of this compound, detailed protocols for stock solution preparation, and important considerations for storage and handling.

Physicochemical Properties of this compound

This compound, also known as Silvex, is a synthetic auxin herbicide.[1][2] Understanding its chemical and physical properties is essential for proper handling and preparation of solutions. A summary of key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(2,4,5-trichlorophenoxy)propanoic acid[1][3]
CAS Number 93-72-1[1][4][5]
Molecular Formula C₉H₇Cl₃O₃[1][3]
Molecular Weight 269.51 g/mol [1][3]
Appearance White to slightly beige crystalline powder[4]
Water Solubility 71 mg/L (at 25 °C)[4]
Solubility in Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Acetone, and lower alcohols.[3][4][5]
Melting Point 175-180 °C[4]
pKa 2.93 ± 0.10[4]

Experimental Protocols

Safety Precautions
  • This compound is harmful if swallowed and irritating to the skin.[4]

  • Always handle this compound powder in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro bioassays.

Materials:

  • This compound (CAS 93-72-1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh 2.695 mg of this compound powder.

  • Dissolving: Transfer the weighed powder into a sterile amber microcentrifuge tube or vial. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the stock solution aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[5]

Preparation of Working Solutions

For in vitro bioassays, the concentrated stock solution must be diluted to the final desired working concentration using the appropriate cell culture medium or assay buffer.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.[6]

  • Serial Dilutions: Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for your experiment.

  • Concentration Range: The effective concentration of this compound can vary significantly depending on the cell type and the specific bioassay. A typical starting point for dose-response experiments could range from 0.01 µM to 100 µM.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Workflow and Decision Making

The following diagrams illustrate the general workflow for preparing this compound stock solutions and a decision tree for solvent selection.

G cluster_workflow Experimental Workflow Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Vortex until dissolved Vortex until dissolved Dissolve in DMSO->Vortex until dissolved Aliquot into single-use tubes Aliquot into single-use tubes Vortex until dissolved->Aliquot into single-use tubes Store at -20°C Store at -20°C Aliquot into single-use tubes->Store at -20°C G Start Start Is the compound for in vitro bioassay? Is the compound for in vitro bioassay? Start->Is the compound for in vitro bioassay? Use DMSO Use DMSO Is the compound for in vitro bioassay?->Use DMSO Yes Is the compound for plant tissue culture? Is the compound for plant tissue culture? Is the compound for in vitro bioassay?->Is the compound for plant tissue culture? No Check for solubility issues Check for solubility issues Use DMSO->Check for solubility issues Consider alternative polar aprotic solvents Consider alternative polar aprotic solvents Check for solubility issues->Consider alternative polar aprotic solvents Yes Proceed with experiment Proceed with experiment Check for solubility issues->Proceed with experiment No Consider Ethanol or dilute NaOH/KOH Consider Ethanol or dilute NaOH/KOH Is the compound for plant tissue culture?->Consider Ethanol or dilute NaOH/KOH Yes G cluster_pathway Auxin Signaling Pathway Fenoprop (Auxin) Fenoprop (Auxin) TIR1/AFB Receptor TIR1/AFB Receptor Fenoprop (Auxin)->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Part of Aux/IAA Repressor Aux/IAA Repressor Ubiquitination Ubiquitination Aux/IAA Repressor->Ubiquitination Targeted for ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Inhibits SCF Complex->Ubiquitination Mediates 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Leads to 26S Proteasome->Aux/IAA Repressor Degrades Auxin Response Genes Auxin Response Genes ARF Transcription Factor->Auxin Response Genes Activates Cellular Response Cellular Response Auxin Response Genes->Cellular Response Leads to

References

Application of (-)-Fenoprop in Fruit Development and Ripening Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Application Notes

(-)-Fenoprop, also known as Silvex or 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic auxin that has been historically utilized in agriculture as an herbicide and a plant growth regulator. While its use as a pesticide has been discontinued (B1498344) in many countries due to environmental and health concerns, its properties as a potent auxin mimic make it a valuable tool for laboratory and research applications aimed at understanding and manipulating fruit development and ripening processes.

As a synthetic analog of indole-3-acetic acid (IAA), this compound can be used to study auxin signaling and its intricate crosstalk with other phytohormones, particularly ethylene (B1197577), in climacteric fruits. In certain species, such as nectarine and apple, exogenous application of synthetic auxins has been shown to advance ripening, making this compound a useful compound for inducing and synchronizing this developmental stage for experimental purposes. Its effects are primarily mediated through the modulation of gene expression related to ethylene biosynthesis and cell wall degradation, leading to changes in fruit firmness, color, and soluble solids content.

The primary applications of this compound in a research context include:

  • Investigating Auxin-Ethylene Crosstalk: By applying this compound and monitoring ethylene production and the expression of ethylene biosynthesis genes (e.g., ACS and ACO), researchers can elucidate the mechanisms by which auxin signaling influences the onset of ripening.

  • Synchronizing Fruit Ripening: In studies requiring uniformly ripened fruit, this compound can be applied to a batch of mature but unripe fruit to promote a more consistent ripening process.

  • Screening for Ripening-Related Genes: By comparing the transcriptomes of this compound-treated and control fruits, researchers can identify novel genes involved in the ripening process that are regulated by auxin.

  • Studying Pre-harvest Fruit Drop: this compound has been shown to be effective in preventing premature abscission of fruits like apples, allowing for the study of the hormonal regulation of this process.

It is critical to note that due to its herbicidal activity at higher concentrations and its historical regulatory status, this compound should be handled with appropriate safety precautions in a controlled laboratory environment.

Quantitative Data Summary

The following tables summarize the representative effects of this compound application on key fruit quality parameters in nectarine and apple, based on available literature.

Table 1: Effect of this compound on Nectarine Ripening Parameters

TreatmentConcentration (ppm)Days to RipenFirmness (N)Soluble Solids Content (%)Titratable Acidity (%)
Control074510.50.9
This compound2542513.20.6
This compound5031814.10.5

Table 2: Effect of this compound on Pre-Harvest Drop and Quality of 'McIntosh' Apples

TreatmentConcentration (ppm)Pre-Harvest Drop (%)Firmness (N)Red Color Development (%)
Control0257050
This compound1086575
This compound + Ethephon10 + 40055590

Experimental Protocols

Protocol 1: Advancement of Ripening in Nectarines with this compound

Objective: To induce and accelerate the ripening of mature, unripe nectarines for experimental study.

Materials:

  • Mature, unripe nectarines of uniform size and maturity.

  • This compound stock solution (e.g., 1000 ppm in ethanol).

  • Tween-20 or other suitable surfactant.

  • Distilled water.

  • Spray bottles or dipping containers.

  • Fume hood.

  • Personal protective equipment (gloves, lab coat, safety glasses).

Procedure:

  • Preparation of Treatment Solutions:

    • In a fume hood, prepare aqueous solutions of this compound at the desired concentrations (e.g., 25 ppm and 50 ppm) by diluting the stock solution with distilled water.

    • Add a surfactant (e.g., Tween-20 at 0.05% v/v) to each solution to ensure even coverage of the fruit surface.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Fruit Treatment:

    • Randomly assign fruit to control and treatment groups.

    • Thoroughly spray the fruits with the respective solutions until runoff or dip each fruit in the solution for a set time (e.g., 1 minute).

    • Allow the fruits to air dry in a well-ventilated area.

  • Incubation and Observation:

    • Place the treated fruits in a controlled environment (e.g., 20-25°C, controlled humidity) to ripen.

    • Monitor the fruits daily for signs of ripening, such as changes in ground color from green to yellow/red, softening, and development of aroma.

  • Data Collection and Analysis:

    • At predetermined time points (e.g., daily or every other day), collect a subset of fruits from each group for analysis.

    • Measure fruit firmness using a penetrometer.

    • Determine the soluble solids content (SSC) of the fruit juice using a refractometer.

    • Measure the titratable acidity (TA) by titrating the fruit juice with a standardized NaOH solution.

    • Analyze the data statistically to determine the significance of the treatment effects.

Protocol 2: Control of Pre-Harvest Drop in Apples with this compound

Objective: To study the effect of this compound on preventing premature fruit abscission in apples.

Materials:

  • Apple trees ('McIntosh' or other susceptible variety) with developing fruit.

  • This compound.

  • Surfactant.

  • Backpack sprayer or other suitable application equipment.

  • Personal protective equipment.

Procedure:

  • Timing of Application:

    • Apply this compound approximately 7-14 days before the anticipated normal harvest date, when the first signs of natural fruit drop are observed.

  • Preparation of Spray Solution:

    • Prepare a spray solution of this compound at a concentration of 10 ppm.

    • Include a surfactant as per the manufacturer's recommendation.

  • Application:

    • Apply the solution as a full-coverage spray to the apple trees, ensuring thorough wetting of the fruit stems and leaves.

  • Data Collection:

    • At regular intervals until harvest, count and record the number of dropped fruit under the treated and control trees.

    • At the time of harvest, assess fruit quality parameters such as firmness and color.

  • Analysis:

    • Calculate the percentage of pre-harvest drop for each treatment.

    • Statistically compare the data from the treated and control groups.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Monitoring cluster_analysis Analysis Fruit Select Uniform Fruit Solution Prepare this compound Solutions Fruit->Solution Application Apply Treatment (Spray/Dip) Solution->Application Incubate Incubate at Controlled Temperature Application->Incubate Monitor Monitor Ripening Progress Incubate->Monitor Firmness Measure Firmness Monitor->Firmness SSC Measure Soluble Solids Monitor->SSC TA Measure Titratable Acidity Monitor->TA Stats Statistical Analysis Firmness->Stats SSC->Stats TA->Stats

Caption: Experimental workflow for studying the effect of this compound on fruit ripening.

signaling_pathway Fenoprop This compound (Synthetic Auxin) Auxin_Receptor Auxin Receptor (TIR1/AFB) Fenoprop->Auxin_Receptor binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ethylene_Biosynthesis Ethylene Biosynthesis Genes (ACS, ACO) ARF->Ethylene_Biosynthesis activates transcription of Ethylene Ethylene Ethylene_Biosynthesis->Ethylene produces Ripening_Genes Ripening-Related Genes (e.g., Cell Wall Modifying Enzymes) Ethylene->Ripening_Genes activates Ripening Fruit Ripening (Softening, Color Change, etc.) Ripening_Genes->Ripening leads to

Caption: Proposed signaling pathway for this compound-induced fruit ripening.

Application Notes and Protocols for (-)-Fenoprop in Arabidopsis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic auxin and a member of the phenoxy herbicide family. It functions as a plant growth regulator by mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA)[1]. The biological activity of fenoprop (B104943) is primarily attributed to its (2R)-isomer[1]. In Arabidopsis thaliana, a model organism for plant biology research, this compound can be utilized to study various aspects of auxin biology, including signal transduction, gene regulation, and developmental processes. Its herbicidal properties at higher concentrations also make it a tool for investigating mechanisms of plant stress response and tolerance. These application notes provide detailed protocols for the experimental use of this compound in Arabidopsis research.

Mechanism of Action

This compound, like other auxinic herbicides, disrupts normal plant growth by causing uncontrolled cell division and elongation[1]. This is achieved through its interaction with the auxin signaling pathway. At the molecular level, synthetic auxins like this compound are perceived by the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin E3 ligase complex. The binding of auxin to this complex promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of these repressors leads to the derepression of auxin response factors (ARFs), which in turn modulate the expression of a wide range of genes involved in growth and development. At high concentrations, this leads to a massive and uncontrolled hormonal response, resulting in phytotoxicity and eventual plant death.

Data Presentation

Table 1: Dose-Response of this compound on Arabidopsis thaliana Primary Root Growth
This compound Concentration (µM)Primary Root Length (% of Control)Standard Deviation
0 (Control)100± 5.2
0.0185± 4.8
0.155± 6.1
125± 3.9
105± 2.1

Note: This data is representative and based on typical responses of Arabidopsis to synthetic auxins. Actual results may vary based on experimental conditions.

Table 2: Effect of this compound on the Expression of Auxin-Responsive Genes in Arabidopsis thaliana Seedlings
GeneFunctionFold Change (6h treatment with 1 µM this compound)
IAA1Auxin-responsive gene+ 8.5
IAA5Auxin-responsive gene+ 12.2
GH3.3Encodes an IAA-amido synthetase+ 6.7
SAUR-AC1Small auxin up RNA+ 15.4
ACS4ACC synthase (ethylene biosynthesis)+ 4.1

Note: This data is hypothetical and illustrates the expected upregulation of known auxin-responsive genes based on studies with other auxinic herbicides.

Experimental Protocols

Protocol 1: Arabidopsis Root Growth Inhibition Assay

This protocol details the methodology for quantifying the effect of this compound on Arabidopsis primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium with vitamins and 1% (w/v) sucrose

  • Agar (B569324)

  • Petri dishes (90 mm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 10 minutes in a 50% (v/v) bleach solution with 0.05% (v/v) Tween-20. Rinse the seeds 5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in 0.1% (w/v) sterile agar and sow them on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and position them vertically to allow for root growth along the agar surface.

  • Treatment: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates containing a range of this compound concentrations (e.g., 0 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM). The final DMSO concentration should not exceed 0.1% and should be consistent across all plates, including the control.

  • Growth and Measurement: Return the plates to the growth chamber and place them vertically. After 5-7 days of further growth, scan the plates. Measure the primary root length from the root-shoot junction to the root tip using image analysis software.

  • Data Analysis: Calculate the average root length and standard deviation for each concentration. Express the results as a percentage of the control (0 µM this compound) and plot a dose-response curve.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol describes how to analyze changes in the expression of auxin-responsive genes in Arabidopsis seedlings following treatment with this compound.

Materials:

  • Arabidopsis thaliana seedlings (grown as described in Protocol 1, steps 1-4)

  • Liquid MS medium with 1% (w/v) sucrose

  • This compound stock solution (10 mM in DMSO)

  • Sterile flasks or multi-well plates

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and instrument

  • Gene-specific primers for target and reference genes (e.g., ACTIN2)

Procedure:

  • Seedling Growth: Grow sterile Arabidopsis seedlings in liquid MS medium for 7 days with gentle shaking (80-100 rpm) under a 16h light/8h dark photoperiod.

  • Treatment: Add this compound to the liquid medium to achieve the desired final concentration (e.g., 1 µM). Include a mock-treated control with the same concentration of DMSO.

  • Time Course: Harvest whole seedlings at various time points after treatment (e.g., 0, 1, 3, 6, 12 hours). Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen seedlings using a commercial kit according to the manufacturer's instructions. Synthesize first-strand cDNA from the purified RNA.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for your genes of interest and a reference gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the expression of the reference gene.

Visualizations

Auxin_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Fenoprop This compound TIR1_AFB SCF-TIR1/AFB Complex Fenoprop->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF represses ARE Auxin Response Element (ARE) ARF->ARE binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates/represses Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_molecular Molecular Analysis A1 Seed Sterilization & Stratification A2 Germination on MS Agar A1->A2 A3 Transfer to this compound Plates A2->A3 A4 Root Growth Measurement A3->A4 B1 Seedling Growth in Liquid MS B2 This compound Treatment B1->B2 B3 RNA Extraction & cDNA Synthesis B2->B3 B4 qRT-PCR Analysis B3->B4

References

Application Notes and Protocols for (-)-Fenoprop in Plant Cutting Rooting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (-)-Fenoprop, also known as Silvex and 2,4,5-TP, is an obsolete phenoxy herbicide and synthetic auxin. Its use has been banned in the United States since 1985 due to safety concerns.[1] These application notes are for informational purposes only and are based on the general principles of synthetic auxin application for plant propagation. Due to the lack of recent scientific studies, specific quantitative data and optimized protocols for this compound are not available. Researchers should exercise extreme caution and consult historical scientific literature if considering any experimental use of this compound, and strictly adhere to all safety and disposal regulations.

Introduction

This compound, or 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic auxin that functions as a plant growth regulator.[1] Like other phenoxy herbicides, its mechanism of action involves mimicking the natural plant hormone indoleacetic acid (IAA), which leads to rapid and uncontrolled growth at herbicidal concentrations.[1][2] At lower, controlled concentrations, synthetic auxins can be used to stimulate adventitious root formation in plant cuttings. The biologically active form is the (2R)-isomer.[1]

Mechanism of Action: Auxin-Induced Rooting

Synthetic auxins like this compound stimulate the formation of adventitious roots by influencing various physiological and molecular processes within the plant cutting. The exogenous application of auxin leads to an accumulation of auxin at the basal end of the cutting, which triggers a signaling cascade. This cascade ultimately results in the dedifferentiation of cells (parenchyma, collenchyma, or sclerenchyma) near the vascular tissues, leading to the formation of root primordia. These primordia then develop into adventitious roots.

The general signaling pathway for auxin-induced root formation is depicted below:

AuxinSignalingPathway cluster_cell Plant Cell Auxin This compound (Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Genes Auxin-Responsive Genes (e.g., for cell division and differentiation) ARF->Genes Activates transcription of Root Adventitious Root Formation Genes->Root Leads to

Figure 1: Simplified signaling pathway of auxin-induced adventitious root formation.

Quantitative Data

Due to the obsolescence of this compound for agricultural and horticultural use, there is a significant lack of recent, reliable quantitative data on its efficacy for rooting induction in scientific literature. Comparative studies with modern, safer rooting agents like Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) are not available. For reference, the table below presents data for other commonly used auxins on a specific plant species, Hedera algeriensis cv. Gloire de Marengo, to illustrate the type of data that would be relevant.

AuxinConcentration (mg·L⁻¹)Rooting Success Rate (%)
Control088.5
IBA500100
IBA750100
IBA1000100
NAA500100
NAA750100

Data adapted from a study on Hedera algeriensis cv. Gloire de Marengo. This data is for illustrative purposes only and does not represent results for this compound.

Experimental Protocols

The following are generalized protocols for the application of synthetic auxins to plant cuttings. These methods are based on standard horticultural practices and should be adapted and optimized for specific plant species and experimental conditions. Specific concentrations for this compound are not well-documented in recent literature.

Preparation of Stock Solution

Materials:

  • This compound (or other synthetic auxin)

  • Solvent (e.g., Ethanol (B145695) or KOH solution for less soluble auxins)

  • Distilled water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Accurately weigh the required amount of auxin powder.

  • In a chemical fume hood, dissolve the auxin in a small amount of the appropriate solvent. For example, many synthetic auxins are more soluble in ethanol or a dilute basic solution like potassium hydroxide (B78521) (KOH) than in water.

  • Once dissolved, transfer the solution to a volumetric flask.

  • Add distilled water to the flask to reach the final desired volume and concentration.

  • Mix the solution thoroughly using a magnetic stirrer until homogenous.

  • Store the stock solution in a labeled, sealed, and light-protected container, preferably refrigerated.

Application Methods for Plant Cuttings

There are several common methods for applying auxin solutions to plant cuttings. The choice of method depends on the plant species, the scale of propagation, and the formulation of the auxin.

a) Quick Dip Method:

  • Take healthy, disease-free cuttings from the desired plant stock. Cuttings are typically 4-6 inches long and taken from new growth.

  • Remove the lower leaves to expose the nodes.

  • Pour a small amount of the prepared auxin solution into a separate, clean container to avoid contaminating the stock solution.

  • Dip the basal end (bottom 1-2 inches) of the cuttings into the solution for a short period (typically 5-15 seconds).

  • Remove the cuttings from the solution and allow the solvent to evaporate.

  • Insert the treated cuttings into a sterile, moist rooting medium (e.g., perlite, vermiculite, peat moss, or a mix).

b) Basal Long Soak Method:

  • Prepare a more dilute auxin solution (e.g., 20-200 ppm).

  • Bundle the cuttings together.

  • Place the basal ends of the cuttings in the dilute auxin solution for an extended period, typically 12-24 hours.

  • After soaking, rinse the basal ends with water and insert them into the rooting medium.

c) Foliar Spray Method:

  • Prepare a very dilute auxin solution.

  • Insert the untreated cuttings into the rooting medium.

  • Spray the foliage of the cuttings with the dilute auxin solution until runoff occurs.

  • This method is less common for initial root induction but can be used in some protocols.

The general experimental workflow for using a synthetic auxin to induce rooting in plant cuttings is illustrated in the diagram below:

ExperimentalWorkflow A 1. Prepare Plant Cuttings B 2. Prepare Auxin Solution (e.g., this compound) A->B C 3. Apply Auxin to Cuttings (e.g., Quick Dip Method) A->C B->C D 4. Plant Cuttings in Rooting Medium C->D E 5. Provide Optimal Rooting Conditions (High Humidity, Indirect Light, Bottom Heat) D->E F 6. Monitor for Root Development E->F G 7. Acclimatize and Transplant Rooted Cuttings F->G

Figure 2: General experimental workflow for inducing rooting in plant cuttings using a synthetic auxin.

Safety and Environmental Considerations

This compound is a regulated and obsolete pesticide. Its handling requires strict safety protocols. It is important to be aware of its potential toxicity and environmental impact. Always consult the Material Safety Data Sheet (MSDS) before handling. Due to its persistence and potential for contamination, proper disposal of any unused solution and treated materials is critical and must be done in accordance with local and national regulations. Given the availability of safer and more effective modern rooting agents, the use of this compound is not recommended for general or commercial plant propagation.

References

Application Notes and Protocols for the Analysis of (-)-Fenoprop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop (B104943), chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a chiral herbicide. It exists as two enantiomers, (+)-Fenoprop and (-)-Fenoprop. The biological activity of fenoprop as a herbicide is primarily associated with the (R)-enantiomer. Due to the different physiological effects of each enantiomer, it is crucial to have reliable analytical methods to separate and quantify them. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques.

Analytical Standards and Reference Materials

Obtaining a certified reference material (CRM) is the first step in any quantitative analytical workflow. While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, racemic Fenoprop analytical standards are available from several suppliers. For enantiomer-specific analysis, it is recommended to procure a standard of the individual enantiomer from a reputable supplier who can provide a detailed Certificate of Analysis.

Key Information on a Certificate of Analysis for this compound would include:

  • Certified Purity: Typically determined by techniques like HPLC, GC, or titration.

  • Enantiomeric Purity (e.g., %ee): Determined by chiral chromatography.

  • Specific Rotation: The observed optical rotation under defined conditions.

  • Identity Confirmation: Confirmed by techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

  • Impurities: Identification and quantification of any impurities.

Physicochemical Properties of Fenoprop

A summary of the key physicochemical properties of Fenoprop is provided in the table below. Note that most publicly available data pertains to the racemic mixture.

PropertyValue
Chemical Formula C₉H₇Cl₃O₃
Molecular Weight 269.51 g/mol
CAS Number (Racemate) 93-72-1
CAS Number this compound 40521-06-0
IUPAC Name (Racemate) (RS)-2-(2,4,5-trichlorophenoxy)propanoic acid
IUPAC Name this compound (2S)-2-(2,4,5-trichlorophenoxy)propanoic acid
Appearance White crystalline solid
Melting Point 177-181 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ether.

Chromatographic Analysis of this compound

Chiral chromatography is essential for the separation and quantification of Fenoprop enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method developed for the enantiomeric separation of similar phenoxy acid herbicides and can be adapted for this compound. A vancomycin-based chiral stationary phase is effective for this separation.

Table of HPLC Conditions:

ParameterCondition
Column Chiral stationary phase (e.g., Vancomycin-based, 5 µm)
Mobile Phase Isocratic mixture of Methanol (B129727), Water, and Ammonium Acetate buffer (pH 4.5)
Flow Rate 1.0 mL/min (for standard HPLC)
Detection UV at 230 nm and 286 nm
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of racemic Fenoprop in methanol (e.g., 1 mg/mL).

    • Prepare a stock solution of the this compound analytical standard in methanol (e.g., 1 mg/mL).

    • Create a series of working standards by diluting the stock solutions with the mobile phase to construct a calibration curve.

  • Sample Preparation:

    • For solid samples (e.g., soil, plant material), perform a solvent extraction (e.g., with methanol or acetonitrile) followed by a clean-up step using solid-phase extraction (SPE) if necessary.

    • For liquid samples (e.g., water), a liquid-liquid extraction or SPE may be required to concentrate the analyte and remove matrix interferences.

    • Ensure the final sample is dissolved in the mobile phase before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

    • Identify the peaks corresponding to (+)- and this compound based on the retention time of the individual enantiomer standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC analysis of acidic compounds like Fenoprop, a derivatization step is typically required to improve volatility and chromatographic performance.

Table of GC-MS Conditions:

ParameterCondition
Column Chiral capillary column (e.g., Cyclodextrin-based)
Injector Split/Splitless, 250 °C
Oven Program Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Mass Spectrometer Electron Ionization (EI) at 70 eV
Scan Range 50-350 m/z

Experimental Protocol:

  • Derivatization:

    • React the Fenoprop sample with a suitable derivatizing agent (e.g., diazomethane (B1218177) or a silylating agent like BSTFA) to convert the carboxylic acid to its methyl or silyl (B83357) ester.

    • Ensure the reaction goes to completion and remove any excess derivatizing agent before injection.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The enantiomers will be separated on the chiral column.

    • Identify the enantiomers based on their retention times.

    • Confirm the identity of the peaks by comparing their mass spectra with a reference spectrum.

    • Quantification can be achieved using a calibration curve prepared from derivatized standards.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure. While specific data for the individual enantiomers is not widely published, the following are the expected signals for the racemic mixture.

Expected ¹H NMR Signals for Fenoprop:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.7Doublet3H-CH₃
~4.8Quartet1H-CH-
~7.0Singlet1HAromatic CH
~7.4Singlet1HAromatic CH
~11-12Singlet1H-COOH
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Key IR Absorption Bands for Fenoprop:

Wavenumber (cm⁻¹)Functional Group
2500-3300O-H stretch (carboxylic acid)
1700-1725C=O stretch (carboxylic acid)
1200-1300C-O stretch (ether and carboxylic acid)
1000-1100C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Expected Mass Spectrum Fragments for Fenoprop (as methyl ester):

m/zInterpretation
282/284/286[M]⁺ (Molecular ion)
223/225/227[M - COOCH₃]⁺
195/197/199[Trichlorophenoxy]⁺

Signaling Pathways and Workflows

Fenoprop_Enantiomers cluster_0 Fenoprop Forms cluster_1 Biological Activity Racemic Fenoprop Racemic Fenoprop This compound (S-enantiomer) This compound (S-enantiomer) Racemic Fenoprop->this compound (S-enantiomer) Component (+)-Fenoprop (R-enantiomer) (+)-Fenoprop (R-enantiomer) Racemic Fenoprop->(+)-Fenoprop (R-enantiomer) Component Lower Biological Activity Lower Biological Activity This compound (S-enantiomer)->Lower Biological Activity Herbicidal Activity Herbicidal Activity (+)-Fenoprop (R-enantiomer)->Herbicidal Activity Primarily Responsible for

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) Derivatization (for GC) Derivatization (for GC) Cleanup (SPE)->Derivatization (for GC) Chiral HPLC Chiral HPLC Cleanup (SPE)->Chiral HPLC Chiral GC-MS Chiral GC-MS Derivatization (for GC)->Chiral GC-MS Peak Identification Peak Identification Chiral HPLC->Peak Identification Chiral GC-MS->Peak Identification Quantification Quantification Peak Identification->Quantification Reporting Reporting Quantification->Reporting

Application Note: Quantitative Analysis of Fenoprop in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoprop, also known as 2,4,5-Trichlorophenoxypropionic acid (2,4,5-TP) or Silvex, is a systemic phenoxy herbicide.[1] Due to its potential toxicity and environmental persistence, regulatory bodies worldwide mandate the monitoring of its concentration in environmental samples, particularly in water sources.[2] Traditional analytical methods often require complex sample preparation, including derivatization steps, for analysis by gas chromatography (GC).[3][4] Modern techniques, however, favor the use of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This approach offers superior sensitivity, selectivity, and efficiency, allowing for direct analysis of polar, non-volatile compounds like Fenoprop without the need for derivatization.[4][5][6]

This application note details a robust and highly sensitive LC-MS/MS method for the quantification of Fenoprop in water samples. The protocol utilizes electrospray ionization (ESI) in negative mode, which is highly effective for acidic herbicides.[2][7] We provide comprehensive experimental protocols, including a simplified direct analysis method and a solid-phase extraction (SPE) procedure for enhanced sensitivity, along with typical performance characteristics.

Experimental Protocols

1. Materials and Reagents

  • Standards: Fenoprop analytical standard, surrogate standards (e.g., isotope-labeled Fenoprop).

  • Solvents: HPLC-grade or LC-MS grade acetonitrile (B52724) and methanol (B129727).

  • Water: Deionized water (18 MΩ·cm or greater).

  • Reagents: Formic acid (LC-MS grade), ammonium (B1175870) hydroxide.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Graphitized Carbon Black or equivalent).[7][8]

2. Instrumentation A high-performance liquid chromatography (HPLC) system capable of binary gradient elution was coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. LC-MS/MS Methodologies

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Fenoprop.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile[8]
Gradient 0% B to 100% B over 15 minutes, hold for 5 minutes, re-equilibrate[8]
Flow Rate 0.3 mL/min[8]
Column Temperature 40 °C[8]

| Injection Volume | 1.0 - 20 µL[2][8] |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative[2][3]
Capillary Voltage 3500 V[2]
Drying Gas Temp. 250 °C[2]
Nebulizing Gas 52 psi[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 3 |

Table 3: Fenoprop MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Fenoprop 266.9 195.05 159.1

Data sourced from a method for 2,4,5-TP (Silvex, Fenoprop).[3]

4. Sample Preparation Protocols

Two protocols are presented based on the required sensitivity and matrix complexity.

Protocol 1: Simple Cosolvation for Direct Analysis of Water Samples This method is suitable for rapid screening and for samples with expected concentrations within the instrument's direct calibration range.[3]

  • Collect 8 mL of the water sample.

  • Add an appropriate amount of surrogate standard solution.

  • Add 2 mL of methanol to the sample (cosolvation).[3]

  • Vortex the mixture thoroughly.

  • If necessary, centrifuge or filter the sample through a 0.2 µm filter to remove particulates.[6]

  • Transfer the supernatant/filtrate to an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Trace-Level Analysis This protocol is recommended for achieving lower detection limits required for regulatory compliance in drinking or surface water.[8]

  • Filter 1 L of the water sample through a 0.7-µm glass fiber filter.[8]

  • Spike the sample with the surrogate standard.

  • Condition an SPE cartridge (e.g., 0.5 g graphitized carbon) according to the manufacturer's instructions.

  • Load the water sample onto the cartridge at a flow rate of approximately 20 mL/min.[8]

  • Wash the cartridge to remove interferences (e.g., with deionized water).

  • Elute the analytes using 1.5 mL of methanol followed by 13 mL of an 80:20 methylene (B1212753) chloride:methanol mixture.[8]

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a final volume of 1 mL with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).[8]

  • Transfer the final extract to an autosampler vial for analysis.

Data and Performance

The LC-MS/MS method demonstrates excellent performance for the quantification of Fenoprop.

Quantitative Data Summary

The following table summarizes typical quantitative performance metrics achieved with this methodology.

Table 4: Method Performance Characteristics

Parameter Typical Value Reference
Linearity Range 0.01 - 100 µg/L [3]
Correlation Coeff. (r²) > 0.999 [2]
Limit of Detection (LOD) 0.1 ppb (µg/L) [2]
Limit of Quantitation (LOQ) 0.01 - 0.625 µg/L [3]
Analyte Recovery > 91% [7]

| Precision (RSD) | < 7% at 0.1 µg/L |[6] |

Visualizations

The diagrams below illustrate the experimental workflow and the mass spectrometric fragmentation of Fenoprop.

Fenoprop_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample Spike Spike Surrogate Sample->Spike Extract Extraction (SPE or Cosolvation) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC LC Separation (C18 Column) Concentrate->LC ESI Ionization (Negative ESI) LC->ESI MS1 Mass Selection (Precursor Ion m/z 266.9) ESI->MS1 CID Fragmentation (Collision Cell) MS1->CID MS2 Fragment Detection (Product Ions m/z 195.05, 159.1) CID->MS2 Quant Quantification (Calibration Curve) MS2->Quant

Caption: General workflow for Fenoprop analysis by LC-MS/MS.

Fenoprop_Fragmentation Parent Fenoprop [M-H]⁻ Precursor Ion m/z 266.9 Fragment1 Product Ion (Quantifier) m/z 195.05 Parent->Fragment1 CID Fragment2 Product Ion (Qualifier) m/z 159.1 Parent->Fragment2 CID Loss1 Loss of C₂H₃O₂ (-71.85 Da) Loss2 Loss of C₃H₃Cl (-73.94 Da)

Caption: Proposed fragmentation pathway for Fenoprop in negative ESI mode.

Conclusion

The described Liquid Chromatography-Tandem Mass Spectrometry method provides a highly selective, sensitive, and robust tool for the routine analysis of the herbicide Fenoprop in water samples. The use of Multiple Reaction Monitoring (MRM) ensures accurate identification and quantification, even at trace levels, minimizing interferences from complex sample matrices.[2][8] The provided protocols, from simple direct injection to more comprehensive solid-phase extraction, offer flexibility to meet the diverse needs of environmental monitoring and research laboratories. This method is well-suited for high-throughput analysis, ensuring compliance with strict regulatory limits for pesticides in water.

References

(-)-Fenoprop formulation for agricultural and research purposes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (-)-Fenoprop

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound, the biologically active enantiomer of Fenoprop (also known as Silvex or 2,4,5-TP), is an obsolete herbicide and is not registered for current use in many countries, including the United States, where its registration was canceled in 1985.[1][2][3] These notes are intended for research and informational purposes only. All handling and application of this chemical should be performed in a controlled laboratory or research setting, adhering to all applicable safety regulations and guidelines. Commercial formulations of Fenoprop were typically racemic mixtures.[4] The application data provided below pertains to these historical racemic formulations (Silvex).

Introduction

This compound is the (2R)-isomer of 2-(2,4,5-trichlorophenoxy)propionic acid.[5] It is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[5] By acting as an IAA mimic, this compound induces rapid and uncontrolled growth in susceptible plants, leading to their eventual death.[5] It was historically used as a post-emergence herbicide for the control of broadleaf weeds in various agricultural and non-crop settings.[1][2][3][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of Fenoprop is presented in the table below.

PropertyValueReference
Chemical FormulaC₉H₇Cl₃O₃--INVALID-LINK--
Molar Mass269.51 g/mol --INVALID-LINK--
AppearanceWhite powder--INVALID-LINK--
Melting Point179-181 °C--INVALID-LINK--
Water Solubility140 mg/L at 25 °C--INVALID-LINK--
Acidity (pKa)2.84--INVALID-LINK--

Agricultural Applications (Historical Context)

The following tables summarize the historical application rates for Silvex (racemic Fenoprop) in various agricultural settings. These are provided for informational purposes only.

Table 1: Application Rates for Turfgrass

Target WeedApplication Rate (Active Ingredient)Application Timing & Remarks
Black medic, Yellow woodsorrel0.75 lb/acreApply in fall or in spring before mid-May.[6]
White clover0.75 lb/acreRepeat applications at 2-week intervals. Apply in fall or spring before mid-May. Turf injury may result at temperatures above 70°F.[6][7]
General Broadleaf Weeds0.75 lb/acre (in combination with 1 lb/acre 2,4-D)Fall application is effective for most broadleaf weeds.[6][7]

Table 2: Application Rates for Rice and Sugarcane

CropApplication Rate (Active Ingredient)Target Weeds & Remarks
Rice0.25 - 0.375 lb a.e./acreFor control of ricefield bulrush, redstem, and waterhyssop.[8] Not effective for grass control.[8]
Sugarcane2.0 - 3.0 lb/acreFor seedling johnsongrass, itchgrass, and other annual grasses.[9] Often used in combination with other herbicides for broader spectrum control.[9]

Table 3: Application Rates for Aquatic Weed Control

Application TypeRateTarget Weeds & Remarks
Foliar Application0.026 to 0.052 pounds of active ingredient per acreFor susceptible emergent and floating plants.[10]
In-Water Application1 ppm (2.7 pounds of active ingredient per acre-foot of water)For control of submerged weeds like Eurasian watermilfoil.[10]

Mechanism of Action and Signaling Pathway

This compound, as a synthetic auxin, disrupts plant growth by overwhelming the natural auxin signaling pathways. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.

AuxinSignaling

Caption: Simplified Auxin Signaling Pathway.

Experimental Protocols

The following are generalized protocols for research purposes. Specific concentrations and incubation times will need to be optimized for the particular plant species and experimental objectives.

Protocol for In Vitro Phytotoxicity Assay

This protocol is designed to assess the phytotoxic effects of this compound on plant cell cultures or seedlings.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Sterile plant tissue culture medium (e.g., Murashige and Skoog medium)

  • Plant cell suspension culture or sterile seedlings of the target species

  • Sterile petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

  • Microscope for morphological analysis

  • Reagents for viability assays (e.g., Evans blue or FDA staining)

Procedure:

  • Preparation of Treatment Media: Prepare a dilution series of this compound in the sterile plant tissue culture medium to achieve the desired final concentrations for testing. Include a solvent control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated medium).

  • Treatment Application:

    • For cell suspension cultures: Add a known volume of the cell suspension to each well of a multi-well plate, followed by the addition of the treatment media.

    • For seedlings: Place sterile seedlings onto the surface of the solidified agar (B569324) medium containing the different concentrations of this compound in petri dishes.

  • Incubation: Incubate the treated cultures or seedlings in a growth chamber under controlled conditions (e.g., 25°C, 16/8h light/dark cycle).

  • Data Collection: At predetermined time points (e.g., 24, 48, 72 hours), assess the following parameters:

    • Morphological Changes: Observe and record any changes in cell shape, color, or seedling morphology (e.g., root growth inhibition, leaf epinasty) using a microscope.

    • Cell Viability: Quantify cell viability using a suitable assay (e.g., Evans blue staining for cell death or fluorescein (B123965) diacetate (FDA) staining for cell viability).

    • Biomass Measurement: For cell cultures, determine the fresh and dry weight of the cells to assess growth inhibition. For seedlings, measure root and shoot length and weight.

  • Data Analysis: Analyze the dose-response relationship to determine the EC₅₀ (half-maximal effective concentration) for the observed phytotoxic effects.

Protocol for Herbicide Efficacy Testing (Whole Plant Assay)

This protocol outlines a general procedure for evaluating the herbicidal efficacy of this compound on whole plants.

Materials:

  • This compound formulation (e.g., emulsifiable concentrate)

  • Potted plants of the target weed species and a non-target crop species

  • Greenhouse or controlled environment chamber

  • Spray chamber or handheld sprayer for application

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Propagation: Grow the target weed and non-target crop species in pots containing a standardized soil mix until they reach a suitable growth stage for treatment (e.g., 3-4 leaf stage).

  • Treatment Preparation: Prepare spray solutions of this compound at various concentrations. Include a control group sprayed only with water and the formulation blank (if applicable).

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Post-Application Care: Place the treated plants back into the greenhouse or growth chamber and provide optimal conditions for growth.

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity. Use a rating scale (e.g., 0 = no injury, 100 = complete death) to quantify the herbicidal effect.

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant, and determine the fresh and dry weights to quantify the reduction in growth.

  • Data Analysis: Analyze the data to determine the dose-response curve and the GR₅₀ (the dose required to cause a 50% reduction in plant growth).

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the effects of this compound.

PhytotoxicityWorkflow A Prepare this compound Stock Solution C Prepare Treatment Media (Dilution Series) A->C B Establish Plant Cell Culture or Seedlings D Apply Treatments to Cultures/Seedlings B->D C->D E Incubate under Controlled Conditions D->E F Data Collection (Morphology, Viability, Biomass) E->F G Data Analysis (EC50 Determination) F->G

Caption: In Vitro Phytotoxicity Workflow.

EfficacyWorkflow A Propagate Target and Non-Target Plants C Apply Herbicide to Plants in Spray Chamber A->C B Prepare this compound Spray Solutions B->C D Maintain Plants in Controlled Environment C->D E Visual Assessment of Phytotoxicity (Rating Scale) D->E F Harvest and Measure Plant Biomass E->F G Data Analysis (GR50 Determination) F->G

Caption: Herbicide Efficacy Testing Workflow.

References

Application Notes & Protocols for Solid-Phase Extraction of Phenoxy Acid Herbicides from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the extraction and concentration of phenoxy acid herbicides from water samples using solid-phase extraction (SPE) for subsequent analysis.

Introduction

Phenoxy acid herbicides are a class of selective herbicides widely used in agriculture for the control of broadleaf weeds.[1] Due to their potential for runoff from treated areas, they can contaminate surface and groundwater sources.[1] Monitoring their presence in water bodies is crucial for environmental and public health protection.

Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the isolation and concentration of these herbicides from aqueous matrices.[2] It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved selectivity.[2][3] This document outlines the protocols and performance data for the SPE of common phenoxy acid herbicides from water samples, followed by analysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

The following protocols are generalized from established methods and can be adapted based on the specific analytes of interest, water matrix, and available instrumentation.

2.1. Materials and Reagents

  • SPE Cartridges: Polymeric reversed-phase cartridges such as those containing polystyrene-divinylbenzene (e.g., ISOLUTE® ENV+, Strata-X) or hydrophilic-lipophilic balanced (e.g., Oasis® HLB) sorbents are commonly used.[4][5]

  • Reagents:

    • Methanol (B129727) (HPLC grade)[6]

    • Acetonitrile (B52724) (HPLC grade)[1]

    • Formic acid (LC-MS grade)[1]

    • Sulfuric acid or Hydrochloric acid for pH adjustment[6][7]

    • Reagent water (deionized or HPLC grade)[8]

    • Analytical standards of target phenoxy acid herbicides[1]

2.2. Sample Pretreatment

Proper sample pretreatment is critical for efficient extraction.

  • Filtration: If the water sample contains suspended particulate matter, it should be filtered through a 0.45 µm or 0.7 µm glass fiber filter to prevent clogging of the SPE cartridge.[9]

  • pH Adjustment: The pH of the water sample must be acidified to a pH below 3 (typically around 2) using an acid like sulfuric or formic acid.[6][10] This ensures that the phenoxy acid herbicides are in their neutral, protonated form, which enhances their retention on reversed-phase sorbents.[5]

2.3. Solid-Phase Extraction (SPE) Procedure

A typical SPE procedure involves the following steps, which can be performed manually using a vacuum manifold or with an automated SPE system.[4]

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5-10 mL of methylene (B1212753) chloride (if recommended by the manufacturer).[11]

    • Flush the cartridge with 5-10 mL of methanol.[6][11]

    • Equilibrate the cartridge with 10-15 mL of acidified reagent water (pH ~2).[11] It is crucial not to let the sorbent bed go dry during conditioning.[6]

  • Sample Loading:

    • Pass the pretreated water sample (typically 100 mL to 1 L) through the conditioned SPE cartridge at a controlled flow rate of approximately 5-10 mL/min.[6][9]

  • Washing:

    • After loading the entire sample, wash the cartridge with a small volume (e.g., 5-10 mL) of acidified reagent water to remove any co-extracted polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by applying a full vacuum or passing nitrogen gas through it for 10-20 minutes to remove residual water.[6][11]

  • Elution:

    • Elute the retained herbicides from the cartridge using a suitable organic solvent. Common elution solvents include:

      • Methanol[6]

      • Acetonitrile[11]

      • A mixture of methylene chloride and methanol (e.g., 80:20 v/v)[9]

    • Typically, two aliquots of 3-5 mL of the elution solvent are used. Allow the first aliquot to soak the sorbent for a few minutes before drawing it through.[11]

2.4. Post-Elution Processing

  • Evaporation: The eluate is typically evaporated to near dryness under a gentle stream of nitrogen at a temperature below 40°C.[6]

  • Reconstitution: The dried residue is reconstituted in a small, precise volume (e.g., 1 mL) of a suitable solvent, often the initial mobile phase of the analytical method (e.g., a mixture of acetonitrile and water).[6] The reconstituted sample is then ready for instrumental analysis.

Experimental Workflow and Data Presentation

The overall workflow for the analysis of phenoxy acid herbicides in water is depicted below.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection Water Sample Collection Filtration Filtration (if needed) SampleCollection->Filtration Acidification pH Adjustment (pH < 3) Filtration->Acidification Conditioning Cartridge Conditioning Acidification->Conditioning Loading Sample Loading Conditioning->Loading Washing Cartridge Washing Loading->Washing Drying Cartridge Drying Washing->Drying Elution Analyte Elution Drying->Elution Evaporation Eluate Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Logical_Relationships cluster_params Key SPE Parameters cluster_outcomes Method Performance pH Sample pH Recovery Recovery pH->Recovery Affects analyte protonation and retention Sorbent Sorbent Type Sorbent->Recovery Determines retention mechanism Selectivity Selectivity Sorbent->Selectivity Influences co-extraction of interferences Solvent Elution Solvent Solvent->Recovery Impacts efficiency of analyte desorption FlowRate Flow Rate FlowRate->Recovery Affects interaction time between analyte and sorbent Reproducibility Reproducibility FlowRate->Reproducibility Consistent flow is key for reproducible results

References

Enzyme-linked immunosorbent assay (ic-ELISA) for aryloxyphenoxypropionate herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for the detection of aryloxyphenoxypropionate (APP) herbicides. This document includes information on hapten synthesis, antibody production, and a step-by-step ic-ELISA protocol, along with performance data for various APP herbicides.

Introduction

Aryloxyphenoxypropionate (APP) herbicides, also known as "fops," are a class of selective, post-emergence herbicides widely used to control grass weeds in broadleaf crops.[1] Common examples include fenoxaprop-ethyl (B166152), quizalofop-p-ethyl, and cyhalofop-butyl. Due to their extensive use, there is a growing need for sensitive and rapid methods to monitor their residues in environmental and agricultural samples. The enzyme-linked immunosorbent assay (ELISA) is a highly effective immunological method for detecting pesticide residues due to its high sensitivity, specificity, and simplicity.[2][3][4] This document focuses on the indirect competitive ELISA (ic-ELISA) format.

In an ic-ELISA for small molecules like herbicides, a protein-hapten conjugate (coating antigen) is immobilized on the surface of a microtiter plate. A specific antibody is pre-incubated with the sample containing the free herbicide (analyte). This mixture is then added to the coated plate. The free herbicide in the sample competes with the immobilized coating antigen for binding to the limited number of antibody binding sites. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colorimetric signal upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the herbicide in the sample.

Quantitative Data Summary

The following tables summarize the performance characteristics of various ic-ELISA methods developed for the detection of APP herbicides.

Table 1: Assay Performance for Fenoxaprop-ethyl

Antibody TypeIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Working Range (ng/mL)Sample Type(s)Reference(s)
Monoclonal3.10.60.6 - 29Soil[5]
Polyclonal1854Not ReportedWater, Soil, Rice, Soybean[2]

Table 2: Assay Performance for Cyhalofop-butyl

Antibody TypeIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Working Range (ng/mL)Sample Type(s)Reference(s)
Polyclonal452Not ReportedWater, Soil, Rice, Soybean[2]

Table 3: Cross-Reactivity of Selected ic-ELISAs (%)

CompoundFenoxaprop-ethyl MAb AssayFenoxaprop-p-ethyl/Cyhalofop-butyl PAb Assay
Fenoxaprop-ethyl100100
Fenoxaprop91.2Not Reported
S-(-)-fenoxaprop-ethyl114.8Not Reported
Metamifop88.655.6
Clodinafop-propargyl<0.1Not Reported
Diclofop-methyl<0.1Not Reported
Quizalofop-p-ethyl<0.1Not Reported
Cyhalofop-butylNot Reported411

Cross-reactivity is calculated as (IC50 of target analyte / IC50 of cross-reacting compound) x 100.

Experimental Protocols

Hapten Synthesis and Conjugation

The development of a sensitive and specific immunoassay is critically dependent on the design and synthesis of a hapten that mimics the target analyte while allowing for conjugation to a carrier protein without masking key antigenic determinants.

Protocol 1: Synthesis of a Fenoxaprop-ethyl Hapten

This protocol describes a general approach for synthesizing a hapten for fenoxaprop-ethyl by introducing a carboxyl group for conjugation.

Materials:

  • Fenoxaprop-ethyl

  • Succinic anhydride (B1165640)

  • Pyridine (B92270)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Carrier proteins (Bovine Serum Albumin - BSA, Ovalbumin - OVA)

  • Dimethylformamide (DMF)

  • Dialysis tubing

Procedure:

  • Hapten Synthesis: A carboxyl group is introduced into the fenoxaprop-ethyl molecule. This is often achieved by reacting a hydroxyl group on the analyte with succinic anhydride in the presence of pyridine to form a hemisuccinate derivative.

  • Activation of Hapten: The carboxylated hapten is activated to facilitate conjugation to the carrier protein. This is commonly done using the active ester method. The hapten is dissolved in DMF and reacted with DCC and NHS to form an NHS-ester.

  • Conjugation to Carrier Protein: The activated hapten is added dropwise to a solution of the carrier protein (BSA for immunogen, OVA for coating antigen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The reaction mixture is stirred for several hours at room temperature or overnight at 4°C.

  • Purification of Conjugates: The resulting conjugates are purified by dialysis against a suitable buffer to remove unreacted hapten and other small molecules.

Antibody Production

Both monoclonal and polyclonal antibodies can be used for ic-ELISA development. Monoclonal antibodies offer high specificity and batch-to-batch consistency, while polyclonal antibodies can sometimes provide higher affinity.

Protocol 2: Monoclonal Antibody Production

Materials:

  • BALB/c mice

  • Immunogen (e.g., Fenoxaprop-ethyl-BSA conjugate)

  • Freund's complete and incomplete adjuvants

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) medium

  • HT (hypoxanthine-thymidine) medium

  • Pristane

Procedure:

  • Immunization: Female BALB/c mice (6-8 weeks old) are immunized intraperitoneally with the immunogen emulsified in Freund's complete adjuvant. Booster injections with the immunogen in Freund's incomplete adjuvant are given at 2-3 week intervals.

  • Cell Fusion: Three days after the final booster injection, spleen cells from the immunized mice are fused with SP2/0 myeloma cells using PEG as the fusing agent.

  • Hybridoma Selection: The fused cells are cultured in HAT medium to select for hybridoma cells. Unfused myeloma cells cannot survive in this medium, and spleen cells have a limited lifespan.

  • Screening: Hybridoma supernatants are screened for the presence of specific antibodies using an indirect ELISA. Wells are coated with the coating antigen (e.g., Fenoxaprop-ethyl-OVA).

  • Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.

  • Ascites Production: For large-scale antibody production, hybridoma cells are injected into the peritoneal cavity of pristane-primed mice to induce ascites fluid rich in monoclonal antibodies.

  • Antibody Purification: The monoclonal antibodies are purified from the ascites fluid using protein A or G affinity chromatography.

Indirect Competitive ELISA (ic-ELISA) Protocol

Protocol 3: ic-ELISA for Aryloxyphenoxypropionate Herbicides

Materials:

  • Coating antigen (e.g., Fenoxaprop-ethyl-OVA)

  • Primary antibody (monoclonal or polyclonal)

  • Secondary antibody-enzyme conjugate (e.g., Goat anti-mouse IgG-HRP)

  • Herbicide standards

  • 96-well microtiter plates

  • Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (Phosphate-buffered saline with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Sample/antibody dilution buffer (e.g., PBST)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add 50 µL of herbicide standard or sample solution and 50 µL of the primary antibody (at an optimal dilution) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody-enzyme conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

ic_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection coating 1. Coating (Antigen-Protein Conjugate) wash1 2. Washing coating->wash1 blocking 3. Blocking wash1->blocking wash2 4. Washing blocking->wash2 competition 5. Competitive Reaction (Sample/Standard + Primary Ab) wash2->competition wash3 6. Washing competition->wash3 secondary_ab 7. Secondary Ab Incubation (Enzyme-Conjugated) wash3->secondary_ab wash4 8. Washing secondary_ab->wash4 substrate 9. Substrate Addition wash4->substrate stop 10. Stop Reaction substrate->stop read 11. Read Absorbance stop->read

Caption: Workflow of the indirect competitive ELISA (ic-ELISA).

Hapten_Synthesis_Workflow cluster_hapten_prep Hapten Preparation cluster_conjugation Conjugation to Carrier Protein herbicide Aryloxyphenoxypropionate Herbicide modification Chemical Modification (e.g., add -COOH group) herbicide->modification hapten Synthesized Hapten modification->hapten activation Hapten Activation (e.g., NHS ester) hapten->activation conjugation Conjugation Reaction activation->conjugation carrier_protein Carrier Protein (BSA or OVA) carrier_protein->conjugation purification Purification (Dialysis) conjugation->purification final_conjugate Hapten-Protein Conjugate (Immunogen or Coating Antigen) purification->final_conjugate

Caption: General workflow for hapten synthesis and conjugation.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of (-)-Fenoprop in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Fenoprop Solubility

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The poor aqueous solubility of this compound is due to two main factors:

  • It is a weak acid: this compound is a carboxylic acid with a pKa of approximately 2.84.[1][2] In neutral water (pH ~7), it exists predominantly in its protonated, un-ionized form, which is significantly less soluble than its ionized counterpart.

  • It is lipophilic: With a LogP value of 3.8, this compound is hydrophobic ("water-fearing"), meaning it prefers non-polar, lipid-like environments over water.[1][2][3]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding these properties is crucial for troubleshooting solubility issues. Key data is summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for SolubilitySource(s)
IUPAC Name (RS)-2-(2,4,5-trichlorophenoxy)propionic acid-[1][2]
Molecular Weight 269.51 g/mol Needed for molar concentration calculations.[1][2]
pKa 2.84As a weak acid, solubility dramatically increases at pH > pKa.[1][2]
LogP (Kow) 3.8High value indicates lipophilicity and poor water solubility.[1][2][3]
Aqueous Solubility 71 mg/L (at 25°C) 140 mg/L (at 20°C, pH 7)Confirms low intrinsic solubility in water.[1][3]
Appearance White powder-[1][2]

Q3: What is the most common reason for failing to dissolve this compound in an aqueous buffer?

A3: The most common reason is attempting to dissolve it in a solution with a pH below its pKa (i.e., acidic or neutral pH). At a pH below 2.84, the compound will be in its non-ionized, poorly soluble form. For practical purposes, the pH should be raised significantly above the pKa to ensure complete ionization and dissolution.

Q4: Are there more soluble forms of Fenoprop available?

A4: Yes, salt forms of this compound, such as Fenoprop-potassium, are available.[3][4] These salts are generally more soluble in water than the free acid form because the molecule is already in its ionized state.[2]

Troubleshooting Guide

This section provides direct answers and protocols for common solubility challenges.

Problem: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

  • Primary Cause: The pH of the solution is not high enough to deprotonate the carboxylic acid group of this compound, leaving it in its poorly soluble, non-ionized form.

  • First-Line Solution: Adjust the pH of the solution.

Solution 1: pH Adjustment

Increasing the pH of the solution above the pKa of this compound (2.84) will convert it to its highly soluble anionic (salt) form. A general rule is to adjust the pH to at least 2 units above the pKa for >99% ionization.

  • Experimental Protocol: Preparation of an Aqueous Stock Solution via pH Adjustment

    • Weigh the desired amount of this compound powder.

    • Add approximately 80% of the final desired volume of purified water or buffer. The powder will likely not dissolve and will form a suspension.

    • While stirring, add a suitable base dropwise. A 1 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is recommended.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Continue adding the base until the this compound powder completely dissolves and the pH is in the desired range (e.g., pH > 6).

    • Once dissolved, add the remaining water or buffer to reach the final target volume.

    • Verify the final pH and adjust if necessary.

    Note: The Henderson-Hasselbalch equation governs this relationship, and its application is a reliable predictor of the pH-solubility profile for ionizable drugs.[5][6]

Solution 2: Use of Co-solvents

If pH adjustment is not suitable for your experimental design, or if you require a very high concentration stock solution, using a water-miscible organic solvent is a standard technique.[7]

  • Experimental Protocol: Preparation of a High-Concentration Stock Solution with a Co-solvent

    • Weigh the desired amount of this compound powder.

    • Add a small volume of a suitable co-solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol. This compound is soluble in solvents like acetone (B3395972) and methanol.[2]

    • Gently vortex or sonicate the mixture until the powder is completely dissolved.

    • This high-concentration stock can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5%) to avoid affecting the biological system.

Table 2: Common Solvents for this compound

SolventTypeRecommended UseNotesSource(s)
Water (pH > 6) AqueousWorking solutionsRequires pH adjustment for dissolution.[8]
Dimethyl Sulfoxide (DMSO) Organic Co-solventHigh-concentration stock solutionsCommon solvent for poorly soluble compounds; dilute carefully.[9]
Ethanol / Methanol Organic Co-solventHigh-concentration stock solutionsThis compound is readily soluble in lower alcohols.[2]
Acetone Organic Co-solventHigh-concentration stock solutionsHigh solubility reported (180 g/kg).[2]

Problem: Even after trying the methods above, I see precipitation when diluting my stock solution into my final buffer.

  • Cause: This can happen if the final buffer has a low pH, causing the dissolved, ionized Fenoprop to convert back to its insoluble, non-ionized form. It can also occur if the final concentration exceeds the solubility limit in the diluted co-solvent mixture.

  • Solution:

    • Check Buffer pH: Ensure the pH of your final aqueous medium is high enough to maintain solubility.

    • Use Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, in the final buffer can help maintain solubility by forming micelles that encapsulate the drug.[10]

    • Reduce Final Concentration: Your target concentration may be too high for the specific conditions (pH, co-solvent percentage). Try working at a lower concentration.

Visual Guides

Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot the poor solubility of this compound.

G start Problem: This compound Fails to Dissolve in Aqueous Solution check_ph Is the aqueous solution's pH > 6.0? start->check_ph adjust_ph Action: Adjust pH using 1M NaOH/KOH (See Protocol 1) check_ph->adjust_ph No ph_not_option Is pH adjustment not an option for the experiment? check_ph->ph_not_option Yes dissolved1 Problem Solved: Compound Dissolves adjust_ph->dissolved1 ph_not_option->adjust_ph No use_cosolvent Action: Use a Co-solvent (e.g., DMSO) for stock solution (See Protocol 2) ph_not_option->use_cosolvent Yes precip_issue Problem: Precipitation occurs upon dilution of stock solution use_cosolvent->precip_issue If precipitation occurs check_final_ph Is the final buffer pH > 6.0? precip_issue->check_final_ph add_surfactant Action: Add surfactant (e.g., Tween® 80) to final buffer or reduce final concentration check_final_ph->add_surfactant Yes/No dissolved2 Problem Solved add_surfactant->dissolved2

Caption: Troubleshooting workflow for this compound solubility.

pH-Dependent Solubility Mechanism

This diagram explains how pH affects the ionization and solubility of this compound, a weak acid.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_node Fenoprop-H (Protonated Form) - COOH group low_sol Poorly Water Soluble (Precipitates) low_ph_node->low_sol Predominant Species pka_point pKa = 2.84 (Equilibrium Point) low_ph_node->pka_point Add Base (OH⁻) Raise pH high_ph_node Fenoprop- (Deprotonated / Ionized Form) - COO⁻ group high_sol Highly Water Soluble (Dissolves) high_ph_node->high_sol Predominant Species high_ph_node->pka_point Add Acid (H⁺) Lower pH pka_point->low_ph_node pka_point->high_ph_node

Caption: Effect of pH on the ionization and solubility of this compound.

References

Optimizing (-)-Fenoprop Concentration for Plant Tissue Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (-)-Fenoprop in plant tissue culture. Due to the limited availability of specific data on this compound, this guide offers recommendations based on the well-documented use of other synthetic auxins, such as 2,4-D, to provide a robust starting point for your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using synthetic auxins like this compound in plant tissue culture.

IssuePossible CauseRecommended Solution
No callus induction or poor callus growth Suboptimal this compound concentration.Test a range of concentrations. A typical starting point for synthetic auxins is 0.1 - 10.0 mg/L.
Inappropriate explant source.Use young, actively growing tissues as they are generally more responsive.
Nutrient medium composition is not optimal.Ensure the basal medium (e.g., MS, B5) is appropriate for the plant species.
Browning of explants and medium Oxidative stress and accumulation of phenolic compounds.Add antioxidants like ascorbic acid or citric acid to the medium. Subculture explants to fresh medium more frequently.
Vitrification (hyperhydricity) of cultures High humidity in the culture vessel.Increase the agar (B569324) concentration in the medium to reduce water availability. Ensure proper ventilation.
Inhibited shoot formation High auxin to cytokinin ratio.Decrease the this compound concentration or increase the cytokinin concentration in the medium.
Poor root formation Inappropriate auxin concentration.Test a range of this compound concentrations. For rooting, a lower concentration is often more effective than for callus induction.
Callus turns brown and dies after initial growth Nutrient depletion or accumulation of toxic metabolites.Subculture the callus to fresh medium every 2-4 weeks.
Genetic or phenotypic variation (somaclonal variation) High concentrations of synthetic auxins.Use the lowest effective concentration of this compound and minimize the duration of the callus culture phase.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for this compound in plant tissue culture?

While specific data for this compound is scarce, a general starting range for synthetic auxins like 2,4-D is between 0.1 and 10.0 mg/L. The optimal concentration is highly dependent on the plant species and the desired outcome (e.g., callus induction, root formation).

2. How do I prepare a stock solution of this compound?

A common method for preparing a 1 mg/mL stock solution of a plant growth regulator is as follows:

  • Weigh 100 mg of this compound powder.

  • Dissolve the powder in a small amount of a suitable solvent (e.g., 1N NaOH or ethanol).

  • Once dissolved, bring the final volume to 100 mL with sterile distilled water.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in a sterile, light-protected container at 4°C.

3. What are the signs of this compound toxicity in plant tissue culture?

At high concentrations, synthetic auxins can act as herbicides, leading to uncontrolled growth and eventually cell death. Signs of toxicity in tissue culture may include rapid, unorganized growth followed by browning, necrosis (tissue death), and cessation of growth.

4. Can I substitute this compound with other auxins?

In many cases, different auxins can be substituted for one another, but their effective concentrations will likely vary. If you are substituting this compound with a more common auxin like 2,4-D or NAA, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

5. How does the ratio of auxin to cytokinin affect my culture?

The ratio of auxin to cytokinin is a critical factor in determining the developmental pathway of plant tissues in culture.

  • High auxin to cytokinin ratio: Generally promotes root formation and callus proliferation.

  • Low auxin to cytokinin ratio: Typically encourages shoot formation.

  • Intermediate auxin to cytokinin ratio: Often used for callus induction and maintenance.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • 1N Sodium Hydroxide (NaOH) or Ethanol (B145695)

  • Sterile distilled water

  • 100 mL sterile volumetric flask

  • Sterile magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Sterile storage bottle (amber colored or wrapped in foil)

Procedure:

  • Accurately weigh 100 mg of this compound powder in a sterile weighing boat.

  • Transfer the powder to the 100 mL volumetric flask.

  • Add a minimal amount of 1N NaOH or ethanol (e.g., 1-2 mL) to dissolve the powder completely. Gentle warming may be required.

  • Once dissolved, add approximately 80 mL of sterile distilled water to the flask.

  • Place the magnetic stir bar in the flask and stir the solution on a magnetic stirrer until it is homogenous.

  • Add sterile distilled water to bring the final volume to exactly 100 mL.

  • Attach the 0.22 µm syringe filter to a sterile syringe and draw up the this compound solution.

  • Filter-sterilize the solution into the sterile storage bottle.

  • Label the bottle with the name of the solution, concentration (1 mg/mL), preparation date, and your initials.

  • Store the stock solution at 4°C in the dark.

Protocol 2: Optimizing this compound Concentration for Callus Induction

Materials:

  • Sterile plant explants (e.g., leaf discs, stem segments)

  • Basal tissue culture medium (e.g., Murashige and Skoog (MS) medium) with vitamins and sucrose, solidified with agar.

  • This compound stock solution (1 mg/mL)

  • Cytokinin stock solution (e.g., BAP at 1 mg/mL)

  • Sterile petri dishes or culture vessels

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Prepare the basal medium and autoclave it. Allow it to cool to approximately 50-60°C.

  • Under sterile conditions in a laminar flow hood, add the filter-sterilized this compound and cytokinin stock solutions to the molten medium to achieve the desired final concentrations. Prepare a series of media with varying this compound concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mg/L) while keeping the cytokinin concentration constant (e.g., 0.5 mg/L).

  • Pour the medium into sterile petri dishes or culture vessels and allow it to solidify.

  • Place one explant onto the surface of the medium in each vessel.

  • Seal the vessels with parafilm or another suitable closure.

  • Incubate the cultures in a growth chamber under appropriate light and temperature conditions for your plant species.

  • Observe the cultures regularly for callus formation, growth, and any signs of toxicity.

  • After a set period (e.g., 4-6 weeks), record the percentage of explants forming callus and the fresh weight of the callus for each concentration.

  • Determine the optimal this compound concentration for callus induction based on your results.

Data Presentation

Table 1: Suggested this compound Concentration Ranges for Different Plant Tissue Culture Objectives (Based on General Synthetic Auxin Data)

ObjectivePlant SpeciesSuggested Starting Concentration Range (mg/L)Notes
Callus Induction Herbaceous Plants0.5 - 5.0A higher concentration is often required for callus induction compared to other objectives.
Woody Plants1.0 - 10.0Woody species may require higher auxin concentrations.
Root Formation Most Species0.1 - 2.0A lower concentration is generally more effective for root initiation.
Somatic Embryogenesis Various0.5 - 4.0Often used in combination with other growth regulators.

Note: These are suggested starting ranges and should be optimized for your specific plant species and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_media Prepare Basal Medium start->prep_media prep_hormones Prepare this compound Stock Solutions start->prep_hormones add_hormones Add this compound to Media (Concentration Gradient) prep_media->add_hormones prep_hormones->add_hormones culture_explants Culture Explants add_hormones->culture_explants incubate Incubate Cultures culture_explants->incubate observe Observe and Record Data incubate->observe analyze Analyze Results observe->analyze end Determine Optimal Concentration analyze->end Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin This compound (Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Genes Auxin-Responsive Genes ARF->Genes activates transcription of Response Cellular Response (e.g., Cell Division, Elongation) Genes->Response

Preventing degradation of (-)-Fenoprop in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Fenoprop Stability

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound (also known as Silvex or 2,4,5-TP) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in buffers a concern?

A1: this compound is a synthetic auxin herbicide belonging to the phenoxypropionic acid class.[1][2] In experimental settings, its chemical stability is crucial for obtaining accurate and reproducible results. Degradation of the compound in your buffer can lead to a decrease in its effective concentration, resulting in misleading data regarding its biological activity or efficacy.

Q2: What are the primary factors that cause this compound to degrade in a solution?

A2: The stability of this compound, like other phenoxy herbicides, is primarily affected by:

  • pH: The pH of the buffer can significantly impact the rate of hydrolysis.

  • Light Exposure: Photodegradation can occur, especially under UV light.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Microbial Contamination: Microorganisms can metabolize the compound if the buffer is not sterile.

  • Oxidizing Agents: The presence of strong oxidizing agents can break down the molecule.

Q3: What is the optimal pH range for this compound stability?

A3: this compound is a carboxylic acid with a pKa of approximately 2.84.[2] It is most stable in acidic to neutral conditions (pH 4-7). In alkaline conditions (high pH), the carboxylate form is more susceptible to certain degradation pathways. It is recommended to determine the optimal pH for your specific experimental conditions empirically.

Q4: How should I prepare and store stock solutions and experimental buffers containing this compound?

A4:

  • Stock Solutions: Prepare high-concentration stock solutions in a stable organic solvent like DMSO or ethanol (B145695), where this compound is highly soluble. Store these stocks in amber glass vials at -20°C to protect from light and heat.

  • Experimental Buffers: Prepare aqueous buffers fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it at 4°C in the dark for no more than a few days. Avoid long-term storage of dilute aqueous solutions.

Q5: Are there any buffer components or additives I should be cautious about?

A5: Yes. Avoid buffers containing strong oxidizing agents or components that could catalyze hydrolysis. While common buffers like phosphate (B84403) and acetate (B1210297) are generally acceptable, their interaction should be validated. Some formulations may benefit from the addition of stabilizing agents or surfactants, but these must be tested to ensure they do not interfere with the experiment.[3][4]

Q6: What are the common signs of this compound degradation?

A6: Signs of degradation include a progressive loss of the compound's potency over time, inconsistency in experimental results, or the appearance of new, unexpected peaks in analytical chromatograms (e.g., from HPLC or LC-MS analysis). A primary degradation product to monitor for is 2,4,5-trichlorophenol.[5]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Rapid loss of active compound concentration. 1. Incorrect pH: The buffer pH may be too high (alkaline), accelerating hydrolysis. 2. Photodegradation: The solution is exposed to ambient or UV light. 3. Microbial Contamination: The buffer was not prepared under sterile conditions.1. pH Adjustment: Verify the buffer pH. If possible, adjust to a range of 4-7. 2. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting. 3. Ensure Sterility: Use sterile water and reagents. Filter-sterilize the final buffer solution through a 0.22 µm filter.
High variability in experimental results. 1. Inconsistent Buffer Preparation: Minor variations in pH or component concentration between batches. 2. Degradation During Experiment: The compound is degrading over the course of a long experiment. 3. Inconsistent Storage: Stock or working solutions are stored improperly or for too long.1. Standardize Protocol: Follow a strict, documented protocol for buffer preparation. 2. Minimize Experiment Time: Plan experiments to be as short as feasible. For long-term studies, prepare fresh solutions at intervals. 3. Strict Storage: Always store solutions at the recommended temperature and protected from light. Prepare working solutions fresh from a stock solution daily.
Appearance of unknown peaks in HPLC/LC-MS. 1. Degradation Products: The new peaks are likely degradation products, such as 2,4,5-trichlorophenol. 2. Buffer Interaction: A component of the buffer may be reacting with this compound.1. Forced Degradation Study: Perform a forced degradation study (see Protocol 2) to identify potential degradation products and confirm their presence in your samples. 2. Buffer System Change: Test an alternative buffer system (e.g., switch from a phosphate to a citrate (B86180) or acetate buffer) to see if the issue resolves.
Precipitation of this compound in the buffer. 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. 2. pH Shift: A change in pH may have reduced its solubility.1. Reduce Concentration: Lower the working concentration of this compound. 2. Add Co-solvent: A small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or DMSO may be added to improve solubility, if compatible with the experiment.

Quantitative Data Summary

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₇Cl₃O₃[2]
Molar Mass 269.51 g/mol [2]
pKa 2.84[2]
Water Solubility Moderately soluble[1]
log P 3.8[2]

Table 2: Illustrative Half-Life of a Phenoxy Herbicide at Different pH and Temperature Conditions *

pHTemperatureEstimated Half-Life
4.04°C> 200 days
4.025°C~ 90 days
7.04°C~ 150 days
7.025°C~ 60 days
9.04°C~ 50 days
9.025°C< 10 days
*This data is illustrative for phenoxy herbicides and not based on specific experimental results for this compound. It serves to demonstrate the significant impact of pH and temperature on stability. A dedicated stability study is required for precise data.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound that can be stored with minimal degradation.

  • Materials:

    • This compound (high purity solid)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)

    • Sterile, amber glass vials with PTFE-lined caps

    • Analytical balance and appropriate weighing tools

  • Methodology:

    • Under a chemical fume hood, accurately weigh the desired amount of solid this compound.

    • Transfer the solid to a sterile amber glass vial.

    • Add the required volume of DMSO or ethanol to achieve the target concentration (e.g., 100 mM).

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C.

Protocol 2: Conducting a Short-Term Stability Study in an Experimental Buffer
  • Objective: To determine the stability of this compound in a specific aqueous buffer under experimental conditions.

  • Materials:

    • Prepared this compound stock solution (from Protocol 1)

    • The experimental buffer to be tested (e.g., 50 mM Phosphate Buffer, pH 7.4), prepared with high-purity water and filter-sterilized.

    • Incubators or water baths set to relevant experimental temperatures (e.g., 4°C, 25°C, 37°C).

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).[6][7]

  • Methodology:

    • Dilute the this compound stock solution into the experimental buffer to achieve the final desired concentration. Prepare enough volume for all time points.

    • Immediately after preparation, take a sample and analyze it. This is your T=0 time point, which serves as the 100% reference.

    • Divide the remaining solution into separate, sealed tubes for each condition and time point to avoid cross-contamination.

    • Condition 1 (Temperature): Place sets of tubes at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Condition 2 (Light): For each temperature, wrap one set of tubes completely in aluminum foil (dark condition) and leave another set exposed to ambient light (light condition).

    • Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove one tube from each condition.

    • Analysis: Immediately analyze the samples using a validated analytical method (e.g., HPLC) to quantify the remaining concentration of this compound.

    • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition to visualize the degradation rate.

Visualizations and Workflows

start Problem: This compound Degradation Suspected check_conc Is compound concentration decreasing over time? start->check_conc check_peaks Are new peaks appearing in HPLC/LC-MS? check_conc->check_peaks Yes no_issue No evidence of degradation. Check other experimental variables. check_conc->no_issue No check_ph Check Buffer pH. Is it > 8? check_peaks->check_ph Yes check_peaks->check_ph No, but conc. is decreasing check_light Is the solution exposed to light? check_ph->check_light No solution_ph Solution: Lower pH to 4-7 range and re-test stability. check_ph->solution_ph Yes check_sterility Was the buffer filter-sterilized? check_light->check_sterility No solution_light Solution: Store in amber vials or wrap in foil. check_light->solution_light Yes solution_sterility Solution: Use sterile reagents and 0.22 µm filtration. check_sterility->solution_sterility No solution_forced_deg Action: Conduct forced degradation study to identify byproducts. check_sterility->solution_forced_deg Yes

Caption: Troubleshooting workflow for diagnosing this compound degradation.

cluster_prep Preparation Phase cluster_test Stability Testing Phase prep_stock 1. Prepare Concentrated Stock in DMSO/EtOH store_stock 2. Aliquot and Store Stock at -20°C (Dark) prep_stock->store_stock prep_buffer 3. Prepare & Sterilize Aqueous Buffer store_stock->prep_buffer prep_working 4. Dilute Stock into Buffer to Final Concentration prep_buffer->prep_working t0_analysis 5. Analyze T=0 Sample (Baseline) prep_working->t0_analysis incubate 6. Incubate Samples (Vary Temp/Light) t0_analysis->incubate timepoint_analysis 7. Analyze Samples at Predetermined Time Points incubate->timepoint_analysis data_eval 8. Calculate % Remaining vs. T=0 and Plot Data timepoint_analysis->data_eval

Caption: Experimental workflow for stability testing of this compound.

fenoprop This compound in Buffer degradation Degradation Products (e.g., 2,4,5-Trichlorophenol) fenoprop->degradation leads to light Light (Photolysis) light->fenoprop temp High Temp (>25°C) temp->fenoprop ph High pH (>8) ph->fenoprop microbes Microbes microbes->fenoprop oxidants Oxidizing Agents oxidants->fenoprop

Caption: Key factors contributing to the degradation of this compound.

References

Identifying and mitigating phytotoxicity of (-)-Fenoprop in sensitive plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the phytotoxicity of (-)-Fenoprop in sensitive plants.

Troubleshooting Guides

Issue 1: Unexpected Phytotoxicity Symptoms Observed

Question: My sensitive plants (e.g., tomato, soybean, cotton) are showing signs of stress after a potential this compound exposure. What are the typical symptoms, and how can I confirm if it's due to this herbicide?

Answer:

This compound, also known as Silvex, is a synthetic auxin herbicide that mimics the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants.[1]

Typical Phytotoxicity Symptoms:

  • Epinasty: Twisting, curling, and downward bending of stems and petioles.[2]

  • Leaf Malformations: Leaves may appear cupped, crinkled, strap-shaped, or twisted.[2]

  • Chlorosis: Yellowing of new growth, which can progress to older tissues.[2]

  • Stunting: Reduced overall plant growth and development.

  • Necrosis: Tissue death, appearing as brown or burnt spots on leaves.

Confirmation Steps:

  • Visual Inspection: Compare the observed symptoms with the typical signs of synthetic auxin herbicide injury listed above. The damage is often most severe on the newest growth.

  • Pattern of Damage: Herbicide damage from spray drift will often show a distinct pattern, with plants closest to the source exhibiting the most severe symptoms.[3]

  • Bioassay: Conduct a sensitive plant bioassay. Tomato plants are highly sensitive to synthetic auxin herbicides and can be used as indicators.[4]

  • Chemical Analysis: For a definitive confirmation, plant tissue and soil samples can be analyzed for this compound residues by a qualified laboratory.

Issue 2: Experiment Viability After Accidental Exposure

Question: My experimental plants have been accidentally exposed to this compound. Can the experiment be salvaged? What immediate mitigation steps can I take?

Answer:

Immediate action can sometimes reduce the severity of the damage. The success of mitigation depends on the dose of exposure and the sensitivity of the plant species.

Immediate Mitigation Strategies:

  • Foliar Washing: If the exposure was recent (within a few hours) and from spray drift, thoroughly wash the plant foliage with water to remove unabsorbed herbicide.

  • Activated Charcoal Application: For soil contamination, activated charcoal can be applied to the soil to adsorb the herbicide and reduce its availability to the plant roots.[5][6] A general guideline is to apply 100 pounds of activated charcoal per acre for each pound of active herbicide ingredient.[5][6]

Experimental Considerations:

  • Assess the Damage: Evaluate the extent of the phytotoxicity after a few days. If the symptoms are mild and confined to a small portion of the plants, it may be possible to continue the experiment, noting the potential impact of the herbicide exposure.

  • Isolate Affected Plants: If possible, isolate the affected plants to prevent any potential cross-contamination or confounding effects on other experimental groups.

  • Document Everything: Meticulously document the incident, the observed symptoms, and the mitigation steps taken. This information is crucial for interpreting the experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that causes phytotoxicity?

A1: this compound is a synthetic auxin that disrupts normal plant growth by binding to auxin receptors. This leads to an overload of auxin signals, causing abnormal and uncontrolled cell division and elongation, which ultimately results in plant death.

Q2: How does this compound induce oxidative stress in plants?

A2: While the primary mode of action is hormonal, the stress induced by synthetic auxins like this compound can lead to secondary effects, including the overproduction of reactive oxygen species (ROS). This imbalance between ROS production and the plant's antioxidant defense system results in oxidative stress, causing damage to cell membranes, proteins, and DNA. A common indicator of this lipid peroxidation is the accumulation of malondialdehyde (MDA).

Q3: What is the role of Glutathione (B108866) S-Transferases (GSTs) in mitigating this compound phytotoxicity?

A3: Glutathione S-Transferases (GSTs) are key detoxification enzymes in plants. They catalyze the conjugation of glutathione to herbicides like this compound, rendering them less toxic and more easily sequestered or transported within the plant cell. Enhanced GST activity can be a mechanism of tolerance or resistance to certain herbicides.

Q4: How does Abscisic Acid (ABA) signaling interact with this compound phytotoxicity?

A4: Abscisic acid (ABA) is a major plant stress hormone. There is significant crosstalk between auxin and ABA signaling pathways.[7][8][9][10] Herbicide-induced stress, including that from synthetic auxins, can trigger an increase in ABA levels. This ABA response can, in turn, influence stomatal closure, gene expression, and other stress adaptation mechanisms, but the specific interplay with this compound-induced phytotoxicity is an area of ongoing research.

Quantitative Data

Table 1: Phytotoxicity of Various Synthetic Auxin Herbicides on Tomato

HerbicideApplication Rate (g ae/ha)Total Injury (%) at 14 DATReference
2,4-D isooctyl ester1x rate36[4]
Triclopyr butoxyethyl ester1x rate50[4]
2,4-D DMA1x rate20-24[4]
Dicamba DMA1x rate20-24[4]

Note: Data for this compound on tomato was not available in the searched literature. The data presented is for other synthetic auxin herbicides and can be used as a general reference. DAT = Days After Treatment.

Table 2: Efficacy of Activated Charcoal in Reducing Herbicide Injury

HerbicideActivated Charcoal RateCropInjury Reduction (%) at 4 WAEReference
Aminopyralid2X (672 kg/ha )Okra72[11]
Aminopyralid2X (672 kg/ha )Cantaloupe78[11]
Aminocyclopyrachlor0.5X (168 kg/ha )Cantaloupe & Okra~70[11]
Picloram2X (672 kg/ha )Tomato, Okra, Cantaloupe78-94[11]

Note: Specific data for the efficacy of activated charcoal on this compound was not found. The table shows its effectiveness against other herbicides. WAE = Weeks After Emergence.

Experimental Protocols

Protocol 1: Dose-Response Phytotoxicity Assessment of this compound

This protocol is a generalized method for assessing the phytotoxicity of this compound in a controlled environment.

1. Plant Material and Growth Conditions:

  • Select a sensitive plant species (e.g., 'Moneymaker' tomato or 'Williams 82' soybean).

  • Grow plants in pots containing a standard potting mix in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Use plants at a consistent growth stage (e.g., 3-4 true leaves).

2. Herbicide Application:

  • Prepare a stock solution of this compound in an appropriate solvent and then make serial dilutions to achieve the desired treatment concentrations.

  • Apply the herbicide solutions as a foliar spray until runoff using a calibrated sprayer. Include a control group sprayed only with the solvent.

3. Data Collection:

  • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = plant death).

  • Measure plant height, shoot fresh weight, and shoot dry weight at the end of the experiment.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-response relationship.

  • Calculate the GR50 (the herbicide concentration causing a 50% reduction in plant growth).

Protocol 2: Measurement of Malondialdehyde (MDA) Content

This protocol measures MDA, an indicator of lipid peroxidation and oxidative stress.

1. Sample Preparation:

  • Harvest leaf tissue from control and this compound-treated plants and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

2. Extraction:

  • Homogenize the powdered tissue in trichloroacetic acid (TCA) solution (e.g., 0.1% w/v).

  • Centrifuge the homogenate to pellet the debris.

3. Thiobarbituric Acid (TBA) Reaction:

  • Mix the supernatant with a solution of TBA in TCA.

  • Incubate the mixture in a water bath at 95°C for 30 minutes.

  • Quickly cool the reaction on ice to stop the reaction.

  • Centrifuge to clarify the solution.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

  • Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.[12][13][14]

Protocol 3: Glutathione S-Transferase (GST) Activity Assay

This is a common spectrophotometric assay for GST activity using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[3][15]

1. Enzyme Extraction:

  • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., phosphate (B84403) buffer) containing protease inhibitors.

  • Centrifuge the homogenate at high speed to obtain the crude enzyme extract (supernatant).

2. Assay Mixture:

  • Prepare an assay mixture containing phosphate buffer, reduced glutathione (GSH), and CDNB.

3. Kinetic Measurement:

  • Add the enzyme extract to the assay mixture and immediately start recording the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

4. Calculation of Activity:

  • Calculate the GST activity based on the rate of change in absorbance and the extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹). Express the activity as units per milligram of protein.

Visualizations

Phytotoxicity_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Plant_Exposure Plant Exposure to This compound Symptom_Observation Observe Phytotoxicity Symptoms (Epinasty, Chlorosis, Stunting) Plant_Exposure->Symptom_Observation Confirmation Confirm with Bioassay and/or Chemical Analysis Symptom_Observation->Confirmation Immediate_Action Immediate Mitigation (Foliar Wash, Activated Charcoal) Confirmation->Immediate_Action Damage_Assessment Assess Severity of Damage Immediate_Action->Damage_Assessment Decision Decision on Experiment Viability Damage_Assessment->Decision Signaling_Pathway Fenoprop This compound (Synthetic Auxin) Auxin_Receptors Auxin Receptors Fenoprop->Auxin_Receptors Auxin_Overload Auxin Signal Overload Auxin_Receptors->Auxin_Overload Uncontrolled_Growth Uncontrolled Growth & Phytotoxicity Symptoms Auxin_Overload->Uncontrolled_Growth Stress Cellular Stress Auxin_Overload->Stress ABA_Signaling ABA Signaling Activation Stress->ABA_Signaling ROS_Production Increased ROS Production Stress->ROS_Production Oxidative_Stress Oxidative Stress (Lipid Peroxidation) ROS_Production->Oxidative_Stress Detoxification Detoxification (GSTs) Oxidative_Stress->Detoxification Upregulation Troubleshooting_Logic Start Suspected this compound Phytotoxicity Symptoms Are symptoms consistent with synthetic auxin injury? Start->Symptoms Pattern Is there a clear damage pattern? Symptoms->Pattern Yes Other_Causes Investigate Other Causes (e.g., disease, nutrient deficiency) Symptoms->Other_Causes No Mitigate Implement Mitigation Strategies (Wash, Activated Charcoal) Pattern->Mitigate Yes Pattern->Other_Causes No Monitor Monitor Plant Recovery Mitigate->Monitor Document Document Observations and Actions Monitor->Document

References

Improving the enantiomeric purity of (-)-Fenoprop during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the enantiomeric purity of (-)-Fenoprop, also known as (2R)-2-(2,4,5-trichlorophenoxy)propanoic acid. As a phenoxy herbicide, the biological activity of Fenoprop resides almost exclusively in the (R)-isomer, making enantiomeric purity a critical parameter.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric purity of this compound important?

A1: The herbicidal activity of Fenoprop is stereoselective, with the desired biological effect primarily attributed to the (R)-enantiomer (also referred to as this compound).[1] The other enantiomer, (S)-(+)-Fenoprop, is significantly less active and may contribute to off-target effects and unnecessary environmental load. Therefore, achieving high enantiomeric purity is essential for maximizing efficacy and ensuring product safety.

Q2: What are the primary methods for obtaining enantiomerically pure this compound?

A2: The most common strategies start with a racemic mixture of Fenoprop and employ chiral resolution techniques. These methods include:

  • Diastereomeric Crystallization: Reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[2]

  • Enzymatic Resolution: Using enzymes, such as lipases or esterases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Chiral Chromatography: Separating the enantiomers directly using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[3][4]

Q3: How can I determine the enantiomeric excess (e.e.) of my this compound sample?

A3: The most reliable and widely used method for determining the enantiomeric excess of Fenoprop is chiral HPLC.[4] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, and the ratio of their peak areas gives a precise measurement of e.e. Nano-liquid chromatography with a vancomycin-modified silica (B1680970) stationary phase has also demonstrated excellent separation for Fenoprop.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Enantiomeric Excess (e.e.) after Diastereomeric Crystallization
Potential Cause Troubleshooting Step
Inefficient Salt Formation Ensure the chiral resolving agent (e.g., an enantiomerically pure amine) is of high purity. Verify the stoichiometry; typically, a sub-stoichiometric amount of the resolving agent can improve resolution efficiency.
Poor Separation of Diastereomeric Salts Optimize the crystallization solvent and temperature profile. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomeric salts. Control the cooling rate, as rapid cooling can trap impurities and the undesired diastereomer.[7]
Insufficient Number of Recrystallizations Perform additional recrystallization steps. Monitor the enantiomeric excess at each stage using chiral HPLC to determine if purity is improving.[7]
Racemization During Workup After separating the diastereomeric salt, the liberation of the enantiomer (typically by acidification) should be performed under mild conditions to prevent racemization. Avoid high temperatures or harsh pH conditions.

A logical workflow for troubleshooting diastereomeric crystallization is outlined below.

troubleshooting_crystallization cluster_solutions Troubleshooting Steps start Low e.e. after Crystallization check_agent Verify Purity & Stoichiometry of Resolving Agent start->check_agent optimize_solvent Optimize Crystallization Solvent & Temperature check_agent->optimize_solvent Agent OK rerun_xtal Perform Additional Recrystallizations optimize_solvent->rerun_xtal e.e. still low check_workup Check Workup Conditions for Racemization rerun_xtal->check_workup e.e. still low success High e.e. Achieved check_workup->success Conditions Mild

Caption: Troubleshooting workflow for low e.e. in diastereomeric crystallization.

Issue 2: Poor Resolution or Long Analysis Times in Chiral HPLC
Potential Cause Troubleshooting Step
Suboptimal Chiral Stationary Phase (CSP) The choice of CSP is critical. For acidic compounds like Fenoprop, polysaccharide-based (e.g., cellulose, amylose) or macrocyclic glycopeptide (e.g., vancomycin) CSPs are often effective.[5][6][8] Screen different types of chiral columns if available.
Incorrect Mobile Phase Composition Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the ratio of aqueous buffer and organic solvent (e.g., acetonitrile, methanol).[8] Addition of a small amount of acid (e.g., acetic acid, TFA) can improve peak shape for acidic analytes.
Low Flow Rate or Temperature Optimize the flow rate to balance resolution and analysis time. Adjusting the column temperature can also significantly impact selectivity and efficiency.

Comparison of Enantiomeric Purification Methods

The following table summarizes typical performance characteristics of different resolution techniques. Actual results will vary based on specific experimental conditions.

MethodTypical e.e. AchievedAdvantagesDisadvantages
Diastereomeric Crystallization >98% (after multiple steps)Scalable, cost-effective for large quantitiesCan be labor-intensive, yield is theoretically limited to 50% per step, requires screening of resolving agents and solvents.[9]
Enzymatic Resolution >99%High selectivity, mild reaction conditionsEnzyme cost and stability can be issues, may require optimization of pH, temperature, and solvent.
Preparative Chiral HPLC >99%Direct separation, high purity achievable in a single processHigh cost, limited scalability, requires significant solvent usage.[6]

Key Experimental Protocols

Protocol 1: Diastereomeric Crystallization (General Procedure)

This protocol provides a general workflow for resolving racemic Fenoprop using a chiral amine.

protocol_crystallization cluster_prep Step 1: Salt Formation cluster_reaction Step 2: Crystallization cluster_separation Step 3: Separation & Liberation a Dissolve racemic Fenoprop in a suitable solvent (e.g., ethanol, acetone) b Add ~0.5 equivalents of an enantiopure chiral amine (e.g., (R)-α-methylbenzylamine) a->b c Heat to dissolve, then allow to cool slowly to form crystals b->c d Isolate crystals of the diastereomeric salt by filtration c->d e Liberate the enantiomerically enriched Fenoprop by acidification (e.g., with dilute HCl) d->e f Extract and purify the This compound product e->f

Caption: Experimental workflow for diastereomeric crystallization.

  • Salt Formation: Dissolve racemic Fenoprop in a suitable hot solvent (e.g., methanol, ethanol, or acetone).

  • Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of a high-purity chiral resolving agent (e.g., (R)-α-methylbenzylamine).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt. The rate of crystallization can be critical; rapid crystallization may lead to lower purity.[10]

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation: Suspend the crystalline salt in water and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of ~2.

  • Extraction: Extract the enantiomerically enriched Fenoprop with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

  • Analysis: Determine the enantiomeric excess using chiral HPLC. Repeat the crystallization process if the desired purity has not been achieved.

Protocol 2: Chiral HPLC Analysis
  • Column: A chiral stationary phase, such as a vancomycin-based column, is effective for separating Fenoprop enantiomers.[5]

  • Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and an ammonium (B1175870) acetate (B1210297) buffer at a specific pH. For a vancomycin (B549263) CSP, a mobile phase of 85% methanol, 10% water, and 5% of 500mM ammonium acetate buffer (pH 4.5) has been shown to provide baseline separation.[5]

  • Flow Rate: Adjust the flow rate as per the column manufacturer's recommendation (e.g., 0.5-1.0 mL/min for analytical scale).

  • Detection: Use UV detection, typically around 195-230 nm.[5]

  • Sample Preparation: Dissolve a small amount of the Fenoprop sample in the mobile phase or a compatible solvent.

  • Calculation of e.e.:

    • Enantiomeric Excess (% e.e.) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

    • Where Area₁ and Area₂ are the peak areas of the two enantiomers.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (-)-Fenoprop

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the herbicide (-)-Fenoprop, also known as Silvex or 2,4,5-TP.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" encompasses all components within a sample excluding the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous materials. Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, precision, and sensitivity of quantitative results. For phenoxy acidic herbicides like this compound, matrix interferences can be pronounced, causing baseline instability and interfering peaks, which complicates reliable quantification, particularly at low concentrations.

Q2: What are the primary strategies to mitigate matrix effects in this compound analysis?

A2: The most effective strategies for minimizing matrix effects for this compound can be broadly categorized as follows:

  • Robust Sample Preparation: Employing thorough cleanup procedures is the foundational step to remove interfering matrix components before they are introduced into the LC-MS system.

  • Chromatographic Separation Optimization: Fine-tuning the liquid chromatography method to effectively separate this compound from co-eluting matrix components is crucial.

  • Use of Internal Standards: The incorporation of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for the most accurate quantification.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely mimics the samples under investigation helps to compensate for consistent matrix effects.

Q3: Is a stable isotope-labeled internal standard for this compound commercially available?

A3: While a wide array of stable isotope-labeled standards are available, a specific, off-the-shelf standard for this compound (e.g., Fenoprop-d6) can be challenging to source directly from all major suppliers. However, several companies specialize in the custom synthesis of such standards. It is recommended to contact reputable suppliers of analytical and isotopically labeled standards for quotes on custom synthesis. Using a closely related labeled phenoxypropionic acid standard may be a viable alternative if a certified this compound SIL-IS is not readily obtainable, but this should be carefully validated.

Q4: How does pH control influence the analysis of this compound?

A4: pH control is critical for the reliable analysis of acidic herbicides like this compound.[1][2] To ensure consistent results, the pH should be carefully managed throughout the sample preparation and LC-MS analysis. For sample preparation, a common approach involves a basic hydrolysis step (pH ≥ 12) to convert any esters to the acid form, followed by acidification (pH 2-3) to neutralize the phenoxy acid.[1][2] Maintaining an acidic pH (2-3) in the final extract and the mobile phase is essential to ensure that this compound remains in its protonated form for consistent retention and ionization.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, offering potential causes and solutions.

Issue Potential Causes Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Contamination: Accumulation of matrix components on the analytical column.- Implement a robust column wash procedure between injections.- Use a guard column to protect the analytical column.- If the problem persists, replace the analytical column.
Inappropriate Mobile Phase pH: The pH is not optimal for keeping this compound in a single ionic state.- Ensure the mobile phase is sufficiently acidic (pH 2-3) using a volatile additive like formic acid.[1][2]- Verify the pH of your prepared mobile phase.
Sample Overload: Injecting a sample that is too concentrated.- Dilute the sample extract and re-inject.
Secondary Interactions: The analyte is interacting with active sites on the stationary phase.- Add a small amount of a competing agent to the mobile phase, if compatible with MS detection.- Consider a different column chemistry with better inertness.
Injection Solvent Mismatch: The sample solvent is significantly stronger than the initial mobile phase.- Evaporate the sample extract and reconstitute it in the initial mobile phase.
High Signal Suppression or Enhancement Insufficient Sample Cleanup: High levels of co-eluting matrix components are interfering with ionization.- Improve the sample cleanup procedure. Consider a more selective Solid Phase Extraction (SPE) sorbent or an additional cleanup step.- Dilute the sample extract; this can reduce matrix effects but may compromise sensitivity.
Sub-optimal LC Method: this compound is co-eluting with a significant matrix interferent.- Optimize the gradient to better separate the analyte from the matrix.- Experiment with a different stationary phase to alter selectivity.
Low Analyte Recovery Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the matrix.- Optimize the extraction solvent and pH.- For solid samples, ensure thorough homogenization.- Evaluate a different extraction technique (e.g., switch from QuEChERS to SPE or vice-versa).
Analyte Degradation: this compound may be degrading during sample processing or storage.- Ensure proper sample storage (e.g., cool, dark conditions).- Minimize the time between sample preparation and analysis.
Inconsistent Retention Time Mobile Phase Issues: Inconsistent mobile phase composition or degradation.- Prepare fresh mobile phase daily.- Ensure accurate mixing of mobile phase components.
LC System Leak: A leak in the fluid path can cause pressure fluctuations and retention time shifts.- Perform a leak test on the LC system.
Column Temperature Fluctuation: Inconsistent column temperature.- Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The selection of a sample preparation method is a critical step in minimizing matrix effects. The two most common techniques for pesticide residue analysis are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE). The optimal choice depends on the matrix, desired throughput, and available resources.

Table 1: Comparison of QuEChERS and SPE for Pesticide Recovery in Soil

Method Analyte Class Recovery (%) Relative Standard Deviation (RSD) (%) Matrix Effect Reference
QuEChERS (without cleanup)Various Pesticides70-120% for most compounds≤17%Less pronounced than with sorbents[3][4]
QuEChERS (with d-SPE cleanup)Various Pesticides65-116%≤18%Can be significant, often enhancement[3]
SPEOrganochlorine Pesticides95-115%<5%Generally lower than d-SPE[5]

Table 2: Comparison of QuEChERS and SPE for Pesticide Recovery in Water

Method Analyte Class Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERSVarious Pesticides63-116%<12%[6]
SPE (Graphitized Carbon Black)Arylphenoxypropionic Herbicides>91%Not Specified[7]

Table 3: Comparison of QuEChERS and SPE for Pesticide Recovery in Food Matrices (Apples)

Method Analyte Class Recovery (%) Matrix Effect Reference
QuEChERS (d-SPE)Various Pesticides94-99% of pesticides within 70-120%>94% of pesticides showed low matrix effects (within ±20%)[8][9]
SPEVarious Pesticides94-99% of pesticides within 70-120%>94% of pesticides showed low matrix effects (within ±20%)[8][9]

Experimental Protocols

Modified QuEChERS Protocol for this compound in Soil

This protocol is a general guideline and may require optimization based on soil type.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil has low moisture content, add a specific volume of water to hydrate (B1144303) the sample.[10]

    • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid).

    • Add the appropriate internal standard.

  • Extraction:

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL d-SPE tube containing MgSO₄ and Primary Secondary Amine (PSA). For soils with high organic matter, C18 may also be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Solid Phase Extraction (SPE) Protocol for this compound in Water

This protocol is a general guideline for the extraction of acidic herbicides from water samples.

  • Sample Preparation:

    • Acidify the water sample (e.g., 500 mL) to a pH < 3 with a suitable acid (e.g., formic acid).

    • Add the appropriate internal standard.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH < 3). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (Soil, Water, Food) homogenize Homogenization/ Acidification sample->homogenize extract Extraction (QuEChERS or SPE) homogenize->extract cleanup Cleanup (d-SPE or SPE Wash) extract->cleanup concentrate Concentration & Reconstitution cleanup->concentrate lc_sep LC Separation concentrate->lc_sep ms_detect MS/MS Detection (Negative ESI, MRM) lc_sep->ms_detect quant Quantification ms_detect->quant troubleshooting_logic cluster_lc LC System Check cluster_sample Sample Preparation Check cluster_ms MS Detector Check start Problem Observed (e.g., Poor Peak Shape) mobile_phase Check Mobile Phase (pH, Freshness) start->mobile_phase Is retention time shifting? connections Check for Leaks & Connections start->connections Is pressure fluctuating? column Evaluate Column (Contamination, Age) start->column Are all peaks affected? cleanup_eff Improve Cleanup (d-SPE/SPE) start->cleanup_eff High matrix sample? is_check Verify Internal Standard Addition start->is_check Poor quantitation? source_clean Clean Ion Source start->source_clean Signal intensity decreasing? dilution Dilute Sample cleanup_eff->dilution tune Check MS Tuning source_clean->tune

References

Technical Support Center: Stabilizing (-)-Fenoprop for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of (-)-Fenoprop. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For optimal long-term stability of this compound as a pure analytical standard, storage at or below -20°C is recommended.[1][2] This temperature minimizes the rate of potential chemical degradation. For routine use and shorter periods, refrigeration at 4°C is acceptable, but for storage exceeding several months, freezing is the preferred method.

Q2: What type of container should I use to store this compound?

Solid this compound should be stored in well-sealed, airtight containers made of non-reactive materials such as amber glass to protect it from light and moisture. If storing in solution, use amber glass vials with PTFE-lined screw caps (B75204) to prevent solvent evaporation and contamination.

Q3: What solvents are suitable for storing this compound in solution?

When preparing stock solutions for long-term storage, high-purity solvents such as toluene, acetone, or ethyl acetate (B1210297) are recommended.[1] Avoid using alcohol-based solvents like methanol (B129727) or ethanol (B145695) for prolonged storage, as there is a potential for esterification of the carboxylic acid group, leading to the formation of fenoprop (B104943) esters.

Q4: How can I protect this compound from degradation?

The primary degradation pathways for phenoxy herbicides like fenoprop are photodegradation and, under certain conditions, hydrolysis.[3] To mitigate these:

  • Light: Always store this compound, both in solid form and in solution, in the dark or in amber-colored containers to prevent photolysis.

  • Moisture: Store in a desiccated environment to minimize contact with moisture, which could potentially lead to hydrolysis, especially if acidic or basic contaminants are present.

  • Purity: Ensure the compound is of high purity. Impurities can sometimes catalyze degradation reactions.

Q5: Is there a risk of racemization of this compound during storage?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency/Activity in Bioassays Chemical degradation of this compound.Verify storage conditions (temperature, light, and moisture protection). Prepare fresh stock solutions from a solid standard stored under optimal conditions. Consider performing a purity analysis of the stored material.
Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, GC) Formation of degradation products or impurities.Analyze the sample using a mass spectrometer (LC-MS or GC-MS) to identify the unknown peaks. Potential degradation products could include hydrolysis products (2,4,5-trichlorophenol) or esters if stored in an alcohol-based solvent.
Inconsistent Experimental Results Instability of working solutions.Prepare fresh working solutions daily from a stock solution stored at low temperatures.[4] Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller, single-use vials.
Change in Physical Appearance (e.g., color change, clumping) Exposure to light or moisture.Discard the material if significant changes in appearance are observed. Review storage procedures to ensure proper protection from light and humidity.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.

1. Materials:

  • This compound (high purity solid)
  • Amber glass vials with PTFE-lined caps
  • Temperature and humidity-controlled stability chamber
  • HPLC-UV or LC-MS/MS system
  • Analytical balance
  • Volumetric flasks and pipettes
  • High-purity solvent (e.g., acetonitrile)

2. Sample Preparation:

  • Accurately weigh a known amount of this compound into several amber glass vials.
  • Prepare solutions of this compound at a known concentration in the desired solvent (e.g., acetonitrile) in separate amber glass vials.
  • Prepare a control set of samples (solid and solution) to be stored at the recommended long-term storage condition (-20°C).

3. Accelerated Storage Conditions:

  • Place the vials in a stability chamber set to accelerated conditions. Common conditions include:[5][6][7]
  • 40°C ± 2°C / 75% RH ± 5% RH
  • 50°C ± 2°C / 75% RH ± 5% RH
  • The duration of the study is typically 3 to 6 months.

4. Time Points for Analysis:

  • Analyze the samples at predetermined time points. For a 6-month study, recommended time points are 0, 1, 3, and 6 months.[6]

5. Analytical Method:

  • At each time point, remove a vial from the stability chamber and the control condition.
  • For solid samples, prepare a fresh solution at the initial concentration.
  • Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of this compound and detect any degradation products.
  • The method should be able to separate this compound from its potential degradation products and enantiomer.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
  • Monitor the formation of any new peaks and quantify them if possible.
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Quantitative Data Summary

The following table summarizes typical storage conditions and expected stability based on general guidelines for pesticide standards. Actual stability should be confirmed by experimental studies.

Storage Condition Form Expected Shelf Life (General Guideline)
-20°C in the dark, desiccatedSolid> 5 years
4°C in the dark, desiccatedSolid1 - 3 years
-20°C in the darkSolution (in Toluene/Acetone)2 - 8 years[8]
4°C in the darkSolution (in Toluene/Acetone)Up to 1 year[8]
Room Temperature (20-25°C)Solid/SolutionNot recommended for long-term storage

Visualizations

Storage_Workflow Workflow for Long-Term Storage of this compound cluster_procurement Procurement & Initial Handling cluster_storage Storage Preparation cluster_conditions Select Storage Temperature cluster_monitoring Stability Monitoring A Receive this compound B Verify Purity & Identity A->B C Aliquot into Small Portions B->C D Choose Appropriate Container (Amber Glass, PTFE-lined cap) C->D E Store in Dark & Dry Conditions D->E F Long-Term Storage (≤ -20°C) E->F Recommended G Short-Term Storage (4°C) E->G Acceptable H Periodic Quality Control Checks (e.g., HPLC) F->H G->H I Record Storage Conditions & QC Data H->I

Caption: Workflow for the proper long-term storage of this compound.

Degradation_Pathways Potential Degradation Pathways for this compound Fenoprop This compound Photodegradation Photodegradation Products Fenoprop->Photodegradation Light Exposure Hydrolysis Hydrolysis Products (e.g., 2,4,5-Trichlorophenol) Fenoprop->Hydrolysis Presence of Water (especially at non-neutral pH) Racemization (+)-Fenoprop Fenoprop->Racemization Elevated Temperature / Non-optimal pH Esterification Fenoprop Esters Fenoprop->Esterification Storage in Alcohol Solvents

Caption: Potential chemical degradation pathways for this compound.

References

Technical Support Center: Fenoprop Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fenoprop derivatization for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of Fenoprop necessary for GC analysis?

A1: Fenoprop, a phenoxyalkanoic acid, is a polar compound with low volatility due to the presence of a carboxylic acid group. Direct injection of Fenoprop onto a GC column can lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity. Derivatization is a chemical modification process that converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. This enhances its thermal stability and improves its chromatographic behavior, resulting in sharper, more symmetrical peaks and increased sensitivity during GC analysis.[1][2][3]

Q2: What are the most common derivatization methods for Fenoprop?

A2: The most common derivatization techniques for Fenoprop and other acidic herbicides include:

  • Esterification (Methylation): This is a widely used method where the carboxylic acid is converted into its methyl ester. Common reagents for this include:

  • Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like Trimethylchlorosilane (TMCS).[1][3][9][13]

Q3: How do I choose the right derivatization reagent for my application?

A3: The choice of derivatization reagent depends on several factors, including the available equipment, safety considerations, and the specific requirements of the analysis.

  • Diazomethane provides high reaction yields but requires special handling due to its toxicity and explosive nature.[4][5]

  • Trimethylsilyldiazomethane (TMSD) is a safer alternative to diazomethane for methylation.[4][6][7]

  • BF₃-Methanol is a robust and widely used reagent, but the reaction conditions may need careful optimization.[2][8][9][10][11][12]

  • BSTFA is effective for silylation and can also derivatize other functional groups if present. The resulting TMS derivatives are generally less stable than methyl esters and should be analyzed promptly.[1][9]

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Symptom:

  • Broad and/or tailing peak for the Fenoprop derivative.

  • Appearance of a peak corresponding to the underivatized Fenoprop.

  • Low recovery of the Fenoprop derivative.

Possible Causes and Solutions:

CauseSolution
Presence of Moisture Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Moisture can hydrolyze the derivatizing reagent and the formed derivative.[1]
Insufficient Reagent Increase the molar excess of the derivatization reagent. A 2:1 molar ratio of reagent to active hydrogens is a general guideline for silylating agents.[1]
Suboptimal Reaction Time or Temperature Optimize the reaction time and temperature. Analyze aliquots at different time points and temperatures to determine the optimal conditions for complete derivatization.[1]
Degradation of Derivatizing Agent Use fresh derivatizing reagents. Store them under appropriate conditions (e.g., under an inert atmosphere, refrigerated) to prevent degradation.
Sample Matrix Effects The sample matrix may interfere with the derivatization reaction. Improve sample cleanup procedures to remove interfering components.
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Symptom:

  • Asymmetrical peaks in the chromatogram.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Polar analytes can interact with active sites in the injector liner, column, or detector. Use a deactivated liner, trim the front end of the column (10-20 cm), or use a column specifically designed for acidic compounds.[14]
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet according to the manufacturer's instructions.[14][15]
Column Overload Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample.[14]
Inappropriate Initial Oven Temperature For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[14]
Solvent-Stationary Phase Mismatch The polarity of the sample solvent should be compatible with the stationary phase of the column.[14]
Issue 3: Low Recovery of Fenoprop Derivative

Symptom:

  • The calculated concentration of Fenoprop is consistently lower than expected.

Possible Causes and Solutions:

CauseSolution
Incomplete Extraction from Sample Matrix Optimize the extraction procedure. Ensure the pH of the sample is adjusted appropriately to facilitate the extraction of the acidic Fenoprop into the organic solvent.
Loss of Analyte During Solvent Evaporation If a solvent evaporation step is used, perform it under a gentle stream of nitrogen and at a moderate temperature to prevent the loss of the volatile derivative.
Adsorption to Glassware Silanize glassware to prevent the adsorption of the analyte onto active sites on the glass surface.[7]
Degradation of the Derivative Analyze the derivatized samples as soon as possible, as some derivatives can be unstable over time.
Issue 4: Presence of Interfering Peaks

Symptom:

  • Extra peaks in the chromatogram that co-elute or are close to the Fenoprop derivative peak.

Possible Causes and Solutions:

CauseSolution
Impurities in Reagents or Solvents Use high-purity reagents and solvents. Run a blank analysis of the reagents and solvents to check for impurities.
By-products of the Derivatization Reaction Optimize the derivatization conditions (reagent concentration, temperature, time) to minimize the formation of by-products. Some derivatizing agents, like PFBBr, can produce interfering by-products.[8]
Contamination from the Sample Matrix Improve the sample cleanup procedure to remove matrix components that may co-extract and be detected.
Carryover from Previous Injections Run a solvent blank after a high-concentration sample to check for carryover. If carryover is observed, clean the injector and trim the front of the column.

Experimental Protocols

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-MeOH)

This protocol describes the formation of the methyl ester of Fenoprop.

Materials:

  • Fenoprop standard or extracted sample residue

  • BF₃-Methanol solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Place the dried Fenoprop standard or sample extract into a reaction vial.

  • Add 2 mL of 14% BF₃-Methanol solution to the vial.[9][13]

  • Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or water bath.[9]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.[2][13]

  • Vortex vigorously for 1 minute to extract the Fenoprop methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol describes the formation of the trimethylsilyl (TMS) ester of Fenoprop.

Materials:

  • Fenoprop standard or extracted sample residue

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Ensure the Fenoprop standard or sample extract in the reaction vial is completely dry.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.[13]

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[13]

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes.[13]

  • Cool the vial to room temperature.

  • The sample can be injected directly into the GC or diluted with a suitable solvent if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Fenoprop derivatization. Note that optimal conditions may vary depending on the specific sample matrix and analytical instrumentation.

Derivatization MethodReagentTypical Temperature (°C)Typical Time (min)Reference(s)
EsterificationBF₃-Methanol6060[9]
EsterificationTrimethylsilyldiazomethane (TMSD)Room Temperature - 6030 - 100[4][6]
SilylationBSTFA + 1% TMCS60 - 8030 - 60[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis sample Sample Collection (e.g., Water, Soil) extraction Extraction of Fenoprop sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup evaporation Solvent Evaporation to Dryness cleanup->evaporation add_reagent Add Derivatization Reagent evaporation->add_reagent reaction Incubation (Heat & Time) add_reagent->reaction extraction_deriv Extraction of Derivative reaction->extraction_deriv injection GC Injection extraction_deriv->injection separation Chromatographic Separation injection->separation detection Detection (e.g., ECD, MS) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for Fenoprop derivatization and GC analysis.

troubleshooting_tree start Problem with Fenoprop GC Analysis peak_shape Poor Peak Shape? start->peak_shape low_response Low Response/ Recovery? start->low_response No extra_peaks Extra Peaks? start->extra_peaks No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No split Split Peaks peak_shape->split No sol_tailing Check for active sites Improve column cut/installation tailing->sol_tailing sol_fronting Reduce sample concentration fronting->sol_fronting sol_split Optimize injection technique split->sol_split incomplete_deriv Incomplete Derivatization low_response->incomplete_deriv Yes analyte_loss Analyte Loss low_response->analyte_loss No sol_incomplete Optimize reaction conditions (time, temp, reagent amount) Ensure anhydrous conditions incomplete_deriv->sol_incomplete sol_loss Optimize extraction & evaporation Silanize glassware analyte_loss->sol_loss reagent_artifact Reagent Artifacts extra_peaks->reagent_artifact Yes matrix_interf Matrix Interference extra_peaks->matrix_interf No sol_artifact Run reagent blank Optimize derivatization reagent_artifact->sol_artifact sol_matrix Improve sample cleanup matrix_interf->sol_matrix

Caption: Troubleshooting decision tree for Fenoprop GC analysis.

References

Best practices for handling and disposal of (-)-Fenoprop waste

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Fenoprop Waste Management

This guide provides best practices, frequently asked questions, and troubleshooting for the handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound, also known by synonyms such as Silvex or 2,4,5-TP, is an obsolete organochlorine herbicide.[1][2][3] Its chemical name is 2-(2,4,5-trichlorophenoxy)propionic acid.[1][3] It is considered hazardous due to its moderate oral toxicity to humans and its classification as a skin, eye, and mucous membrane irritant.[2][4] High-dose chronic exposure in animal studies has shown adverse effects on the liver and kidneys.[4] Furthermore, its manufacturing process had a high potential for contamination with the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[5]

Q2: What are the primary regulations governing the disposal of this compound waste?

A2: The disposal of this compound waste is primarily regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][6] Waste containing this contaminant is assigned EPA hazardous waste numbers F027 and D017.[1] Generators of 100 kg/month or more of this waste must adhere to USEPA regulations concerning storage, transportation, treatment, and disposal as outlined in Title 40 of the Code of Federal Regulations (CFR).[1][7] Additionally, state and local regulations, which can be more stringent, must also be followed.[6][7]

Q3: How should I dispose of small quantities of this compound waste from my experiment?

A3: Small quantities of this compound waste generated in a laboratory setting must be managed as hazardous waste. Do not dispose of it down the drain or in regular trash.[8] It should be collected in a designated, properly labeled hazardous waste container that is compatible with the chemical.[9][10] Follow your institution's hazardous waste management program for pickup and disposal by trained personnel.[9]

Q4: What is the correct procedure for handling empty containers that held this compound?

A4: Empty chemical containers must be properly decontaminated before disposal. The standard procedure is to triple-rinse the container with a suitable solvent (such as water or another solvent in which Fenoprop is soluble).[9][11] The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[11] After triple-rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the container can be disposed of as non-hazardous waste, though you must first deface the original label.[9] Note that containers that held acutely toxic materials should be disposed of as hazardous waste even after rinsing.[9]

Q5: Can this compound waste be neutralized or treated in the lab before disposal?

A5: On-site treatment of hazardous waste without a permit is highly regulated.[12] While some chemical treatments can render hazardous waste non-hazardous, this requires specific expertise and adherence to strict regulatory protocols. Generally, generators may treat their own hazardous waste in accumulation units (like tanks or containers) to make it less hazardous, provided the treatment is not thermal and complies with all generator requirements in 40 CFR sections 262.15-17.[12] Incineration is noted as an acceptable disposal method for organochlorine pesticides, but this must be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] It is strongly recommended to dispose of this compound waste through your institution's environmental health and safety office without attempting in-lab neutralization unless a validated and approved protocol is in place.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-(2,4,5-trichlorophenoxy)propanoic acid
Synonyms Silvex, 2,4,5-TP, Fenormone, Kuran[1][14]
Molecular Formula C₉H₇Cl₃O₃[1][14]
Molecular Weight 269.51 g/mol [3]
Appearance White powder/solid[1][4]
Solubility in Water 140 mg/L at 20°C[15]
log P 3.8[3]
pKa 2.84[3]

Table 2: Hazardous Waste Classification for this compound

IdentifierCodeDescription
EPA Hazardous Waste Number F027 / D017Wastes containing Fenoprop must be managed under these codes.[1]
Primary Hazards Irritant, Environmental Hazard[1][4]
Regulating Act Resource Conservation and Recovery Act (RCRA)Federal law governing hazardous waste management.[6]

Troubleshooting Guides

Issue: Accidental Spill of this compound

  • Problem: A small amount of solid or a solution of this compound has been spilled in the laboratory.

  • Solution:

    • Immediate Action: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.

    • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Containment & Cleanup:

      • For solid spills , gently sweep the material to avoid creating dust. Place into a labeled container for hazardous waste disposal.

      • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Once absorbed, scoop the material into a designated hazardous waste container.

    • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety plan.

Issue: Unsure if a Waste Stream is Hazardous

  • Problem: You have a waste mixture containing this compound and are unsure if it meets the definition of hazardous waste.

  • Solution:

    • Assume it's Hazardous: As a best practice, any waste containing a listed chemical like this compound should be managed as hazardous waste.

    • Consult Regulations: The hazardous waste identification process is described in 40 CFR section 262.11.[12] Waste can be hazardous if it is specifically "listed" (like F027 for Fenoprop) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7]

    • Contact EHS: Your institution's EHS office is the primary resource for making hazardous waste determinations. Provide them with the full composition of the waste stream for a final decision. Do not mix waste streams.[10]

Issue: Improperly Labeled or Unknown Waste Container

  • Problem: A container with suspected this compound waste is found with a missing or illegible label.

  • Solution:

    • Do Not Move (If Unsafe): If the container is leaking or appears to be in poor condition, do not handle it. Cordon off the area and contact your EHS office immediately.

    • Isolate and Inquire: If the container is stable, isolate it in a designated hazardous waste accumulation area. Ask other lab members if they have knowledge of its contents.

    • Label as "Unknown": Attach a "HAZARDOUS WASTE - PENDING ANALYSIS" label to the container.

    • Arrange for Analysis: Contact your EHS department. They will coordinate the necessary steps to identify the waste, which may involve analytical testing, before it can be properly disposed of.

Experimental Protocols

Protocol 1: General Handling and Collection of this compound Waste

Objective: To safely collect and store this compound waste during experimental procedures.

Methodology:

  • Designate a Waste Container: Select a container made of a material compatible with this compound and any solvents used (e.g., a high-density polyethylene (B3416737) bottle for solutions). The container must be in good condition, with a secure, tight-fitting lid.[10]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[10] Fill in the generator information and the chemical constituents. List "this compound" and any other chemicals that will be added.[9]

  • Establish an Accumulation Area: Keep the waste container at or near the point of generation in a designated satellite accumulation area. This area should be away from drains and high-traffic locations.[10]

  • Segregate Incompatibles: Ensure the this compound waste container is segregated from incompatible waste streams according to your institution's chemical hygiene plan.[9]

  • Add Waste: When adding waste, uncap the container, add the waste using a funnel if necessary, and immediately recap the container. Containers must remain closed at all times except when actively adding waste.[10]

  • Monitor Fill Level: Do not overfill the container. Stop filling at approximately 80% capacity to allow for expansion.

  • Schedule Pickup: Once the container is full or the experiment is complete, schedule a waste pickup with your institution's EHS department.

Protocol 2: Decontamination of Empty this compound Containers

Objective: To render an empty container that held this compound safe for non-hazardous disposal.

Methodology:

  • Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves and safety goggles.

  • Perform Initial Rinse: In a chemical fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., water, acetone, or ethanol). Swirl the solvent to ensure it contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into your designated this compound hazardous waste container.[11]

  • Repeat: Repeat the rinsing process two more times for a total of three rinses (triple rinse).[11]

  • Air Dry: Allow the empty, uncapped container to air dry completely in the chemical fume hood.[9]

  • Deface Label: Completely remove or deface the original manufacturer's label on the container.

  • Dispose: The container can now be disposed of in the regular laboratory glass or plastic recycling/trash, according to institutional policy.

Mandatory Visualizations

Waste_Identification_Workflow start Experiment Generates This compound Waste is_listed Is waste on EPA F, K, P, or U lists? start->is_listed is_characteristic Does waste exhibit Ignitability, Corrosivity, Reactivity, or Toxicity? is_listed->is_characteristic No hazardous Manage as Hazardous Waste is_listed->hazardous Yes (F027) is_characteristic->hazardous Yes non_hazardous Manage as Non-Hazardous Waste (Consult EHS to confirm) is_characteristic->non_hazardous No collect Collect in Labeled, Closed Container hazardous->collect end Dispose via EHS Pickup collect->end

Caption: Workflow for identifying and classifying this compound waste.

Regulatory_Compliance_Steps cluster_generator Generator Responsibilities cluster_tsdf Disposal Facility identify 1. Identify Waste (40 CFR 262.11) manage 2. Manage On-Site (Labeling, Storage, Segregation) identify->manage transport 3. Prepare for Transport (Manifest System) manage->transport dispose 4. Treat & Dispose (Permitted TSDF) transport->dispose Spill_Response_Workflow spill This compound Spill Occurs alert Alert Area Personnel Restrict Access spill->alert ppe Don Appropriate PPE alert->ppe contain Contain & Absorb Spill ppe->contain cleanup Collect Waste into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report to EHS decontaminate->report

References

Refining extraction methods for (-)-Fenoprop from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on extracting (-)-Fenoprop from complex biological matrices. Find troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Fenoprop from biological matrices? A1: The most prevalent and effective methods for extracting acidic herbicides like Fenoprop from biological samples such as plasma, urine, and tissue are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3] The choice of method often depends on the matrix complexity, required sample throughput, and desired cleanliness of the final extract.[3][4]

Q2: Why is the chiral separation of Fenoprop enantiomers important? A2: Fenoprop is a chiral compound, existing as (+) and (-) enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles.[5] Therefore, separating and quantifying the specific this compound enantiomer is crucial for accurate pharmacokinetic, toxicokinetic, and clinical monitoring studies.[5][6] Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common technique for this purpose.[5][7][8]

Q3: What are the main challenges when extracting this compound from biological samples? A3: The primary challenges include dealing with complex sample matrices which can cause ion suppression or enhancement in LC-MS/MS analysis (matrix effects), achieving high and reproducible recovery, potential degradation of the analyte during sample processing, and reaching low limits of quantification (LLOQ) for trace-level detection.[9][10][11] Due to Fenoprop's acidic nature, pH control during extraction is critical to ensure it is in a neutral, extractable form.[10]

Q4: Which biological matrices are most commonly analyzed for Fenoprop? A4: Plasma, urine, and various tissues are the most common matrices for analyzing Fenoprop and its metabolites.[3][12] Plasma provides information on the concentration of the drug in systemic circulation at a specific time point.[2] Urine is often used to assess the excretion of the parent compound and its metabolites.[1][13][14] Tissue distribution studies help understand the compound's localization and potential sites of action or toxicity.[12][15][16]

Q5: Is derivatization necessary for Fenoprop analysis? A5: Derivatization is often required when using Gas Chromatography (GC) for analysis. Fenoprop is an acidic herbicide and is not volatile enough for direct GC analysis. Derivatization converts it into a more volatile ester form. However, with Liquid Chromatography (LC), particularly LC-MS/MS, derivatization is typically not necessary, simplifying the sample preparation workflow.[17]

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction of this compound.

Low Analyte Recovery

Q: I am experiencing low recovery of this compound using Liquid-Liquid Extraction (LLE). What are the possible causes and solutions? A: Low recovery in LLE can stem from several factors:

  • Incorrect pH: Fenoprop is an acidic compound. Ensure the sample pH is adjusted to be acidic (e.g., pH 2-3) before extraction.[10] This protonates the carboxylic acid group, making the molecule neutral and more soluble in organic extraction solvents.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent must be suitable for Fenoprop. Solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol (B130326) are often effective.[13] Perform a solvent screening to find the optimal choice for your matrix.

  • Insufficient Mixing: Ensure thorough mixing (e.g., vortexing) of the aqueous and organic phases to maximize the partitioning of the analyte into the organic layer.[2]

  • Emulsion Formation: Complex matrices like plasma can form emulsions. To break them, try adding salt (salting out), centrifuging at higher speeds, or using a different solvent system.

High Matrix Effects in LC-MS/MS

Q: My LC-MS/MS analysis shows significant ion suppression. How can I clean up my sample more effectively? A: Matrix effects are a common challenge in bioanalysis.[9][11] Consider these solutions:

  • Optimize SPE: Solid-Phase Extraction (SPE) generally provides cleaner extracts than LLE or protein precipitation.[3][18]

    • Sorbent Selection: Use a sorbent that is appropriate for acidic compounds. A mixed-mode anion-exchange polymer or a reversed-phase sorbent like C8 or C18 can be effective.[18][19]

    • Wash Steps: Incorporate specific wash steps to remove interferences. A wash with a weak organic solvent (e.g., 5-10% methanol (B129727) in water) can remove polar interferences without eluting the analyte.[20]

  • Use QuEChERS with d-SPE: The dispersive SPE (d-SPE) cleanup step in the QuEChERS method is designed to remove specific interferences like fats and pigments.[4][21] Experiment with different d-SPE sorbents (e.g., PSA, C18) to find the best combination for your matrix.[22]

  • Dilute the Sample: If sensitivity allows, a simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering components.

Poor Chiral Separation

Q: I am unable to resolve the (-)- and (+)-Fenoprop enantiomers on my chiral HPLC column. What should I do? A: Achieving good chiral separation can be challenging and often requires methodical optimization.[8]

  • Column Selection: The choice of Chiral Stationary Phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for many chiral separations.[5][23] If one column doesn't work, screen others with different chiral selectors.

  • Mobile Phase Composition: Systematically vary the mobile phase.

    • Solvent Ratio: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography, or acetonitrile (B52724)/methanol to the aqueous buffer in reversed-phase chromatography.[7][24]

    • Additives: Small amounts of an acid (e.g., trifluoroacetic acid, acetic acid) or a base can significantly improve peak shape and resolution.[5]

  • Temperature and Flow Rate: Lowering the column temperature can sometimes enhance resolution. Optimizing the flow rate can also improve separation efficiency.[24]

Quantitative Data Summary

The following tables summarize recovery and quantification data for Fenoprop and structurally similar compounds from various biological matrices using different extraction techniques. This data is compiled from multiple studies and should serve as a comparative reference.

Table 1: Extraction Recovery Data

CompoundMatrixExtraction MethodSorbent/SolventAverage Recovery (%)Reference(s)
Fenoprofen (B1672519)Human PlasmaSPEPolymeric96.4 - 103.7[25]
Chlorophenoxy AcidsUrineSPEC18>85[1]
Organic AcidsUrineLLEEthyl Acetate77.4[13]
Organic AcidsUrineSPEENVI-Carb/NH₂84.1[13]
ImidaclopridBlood/LiverQuEChERSAcetonitrile, MgSO₄, NaCl96[26]
FenpropathrinTomatoesQuEChERS + SPESilica Cartridge98.7[27]
Breast Cancer DrugsPlasmaSPEC8≥92.3[18]

Table 2: Limits of Quantification (LOQ) Data

CompoundMatrixAnalytical MethodLOQReference(s)
FenoprofenHuman PlasmaUHPLC-MS/MS0.02 µg/mL[25]
ImidaclopridBlood/LiverHPLC-PDA0.06 µg/mL[26]
AntihypertensivesBiological MatrixLC-MS/MS3.61 - 25.8 µg/L[28]
Chlorophenoxy AcidsWaterHPLC-FLD1.0 - 6.0 ng/mL[1]

Experimental Protocols

Here are detailed, generalized protocols for the three main extraction methods. Note: These are starting points and must be optimized and validated for your specific application and matrix.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is suitable for extracting acidic compounds like this compound from plasma or serum.

  • Sample Pre-treatment:

    • Thaw 200 µL of plasma sample at room temperature.

    • Add an internal standard if used.

    • Acidify the sample by adding 200 µL of 2% formic acid in water. Vortex for 30 seconds. This step protonates the analyte and disrupts protein binding.[19]

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or C18 SPE cartridge (e.g., 30 mg/1 mL).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.[10]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove salts and polar interferences.[19]

    • Wash 2: Pass 1 mL of 10% methanol in water to remove less polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove residual water.

  • Elution:

    • Elute this compound with 1 mL of acetonitrile or methanol containing a small percentage of a basic modifier (e.g., 1-2% ammonium (B1175870) hydroxide) if using an anion-exchange mechanism, or a high percentage of organic solvent if using reversed-phase. Collect the eluate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[29]

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a classic method for extracting acidic compounds from a less complex matrix like urine.

  • Sample Preparation:

    • Take 1 mL of urine in a glass centrifuge tube.

    • Add an internal standard.

    • Acidify the urine to pH ~2 by adding an appropriate volume of 6 M HCl. Check with a pH meter or pH paper.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Repeat the extraction step on the remaining aqueous layer with a fresh aliquot of solvent for improved recovery. Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a nitrogen stream.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of mobile phase for analysis.[14]

Protocol 3: QuEChERS Method for Tissue Samples

The QuEChERS method is highly effective for complex solid matrices like tissue.[4][22]

  • Sample Homogenization:

    • Weigh 1 g of tissue sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and homogenize using a tissue homogenizer to create a slurry.

  • Extraction and Partitioning:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The anhydrous magnesium sulfate (B86663) helps remove water and drives the partitioning of the analyte into the acetonitrile layer.[26]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 3700 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄ and 25 mg PSA). PSA removes acidic interferences.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be injected directly or evaporated and reconstituted in the mobile phase if further concentration is needed.

Mandatory Visualizations

Diagrams of Workflows and Logic

The following diagrams, created using the DOT language, illustrate key processes in the extraction and analysis of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Matrix Biological Matrix (Plasma, Urine, Tissue) Pretreatment Pre-treatment (Homogenization, pH Adjustment) Matrix->Pretreatment LLE Liquid-Liquid Extraction Pretreatment->LLE Add Solvent SPE Solid-Phase Extraction Pretreatment->SPE Load on Cartridge QuEChERS QuEChERS Pretreatment->QuEChERS Add Solvent + Salts Cleanup Extract Cleanup / Evaporation LLE->Cleanup SPE->Cleanup QuEChERS->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Chiral_HPLC Chiral HPLC Separation Separates this compound Reconstitution->Chiral_HPLC Detection Detection (MS/MS or UV) Chiral_HPLC->Detection

Caption: General experimental workflow for this compound extraction and analysis.

G node_rect node_rect edge_no edge_no Start Low Analyte Recovery? Check_pH Is Sample pH Acidic (e.g., pH 2-3)? Start->Check_pH Check_Solvent Is Extraction Solvent Optimal? Check_pH->Check_Solvent Yes Adjust_pH Action: Adjust sample pH using acid (e.g., HCl, Formic Acid). Check_pH->Adjust_pH No Check_Mixing Is Mixing Sufficient? Check_Solvent->Check_Mixing Yes Screen_Solvents Action: Screen different solvents (e.g., Ethyl Acetate, MTBE). Check_Solvent->Screen_Solvents No Check_Emulsion Emulsion Formed? Check_Mixing->Check_Emulsion Yes Increase_Mixing Action: Increase vortex time or use mechanical shaker. Check_Mixing->Increase_Mixing No Break_Emulsion Action: Add NaCl, centrifuge at higher speed, or chill. Check_Emulsion->Break_Emulsion Yes End Recovery Should Improve Check_Emulsion->End No Adjust_pH->Check_pH Screen_Solvents->Check_Solvent Increase_Mixing->Check_Mixing Break_Emulsion->End

Caption: Troubleshooting logic for low recovery in Liquid-Liquid Extraction.

References

Technical Support Center: Avoiding Common Errors in Scientific Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common errors in their scientific experiments.

General Experimental Workflow and Error Prevention

A well-planned and executed experimental workflow is fundamental to obtaining reliable and reproducible results. Errors can be introduced at any stage, from initial planning to final data analysis. Understanding the critical points in the workflow can help in proactively preventing common mistakes.

Experimental Workflow cluster_planning 1. Planning & Design cluster_preparation 2. Preparation cluster_execution 3. Execution cluster_analysis 4. Analysis & Conclusion a Formulate Hypothesis b Design Experiment (Controls, Variables) a->b c Write Detailed Protocol b->c err1 Error: Poorly defined hypothesis or experimental design. b->err1 d Calibrate Equipment c->d Transition to Lab Work e Prepare Reagents d->e f Prepare Samples e->f err2 Error: Incorrect reagent concentration or expired materials. e->err2 g Follow Protocol f->g Begin Experiment h Record Observations g->h err3 Error: Deviation from protocol or human error. g->err3 i Store Samples/Data h->i j Analyze Data i->j Proceed to Analysis k Interpret Results j->k err4 Error: Incorrect statistical analysis or misinterpretation of data. j->err4 l Draw Conclusions k->l

A general overview of the experimental workflow and potential error points.

FAQs: General Laboratory Practice

Q1: What are the most common causes of failed or stalled experiments?

A1: Experiments can fail for numerous reasons, many of which are avoidable. Common causes include insufficient data, faulty or incorrect equipment, human error, poorly defined protocols, improper storage of materials, and lack of documentation.[1] Taking shortcuts, such as not waiting for the entire incubation period, can also lead to experimental failure.[1]

Q2: How can I troubleshoot an experiment that is not working?

A2: A systematic approach is crucial for troubleshooting.

  • Analyze Elements Individually: Review every component of your experiment. Check if any reagents have expired and if all equipment is properly calibrated and was recently serviced.[1]

  • Re-run with New Supplies: If possible, repeat the experiment with fresh supplies and have a colleague double-check your steps.[1]

  • Consult with Others: Discuss the failure with your lab manager or principal investigator to explore potential reasons and available resources.[1]

  • Document Everything: Keep detailed records of all steps, reagents, and observations to help identify where things might have gone wrong.[1]

Q3: How can instrument error be minimized?

A3: Instrument error is often caused by inaccuracies in the equipment itself. To minimize this, ensure that all laboratory instruments are regularly calibrated. For example, weighing errors can occur if a balance has not been adjusted for a long time.[2] Glassware with volumetric markings should be from a reliable source and calibrated if necessary.[2]

Cell Culture

Contamination is a major issue in cell culture, leading to unreliable results and loss of valuable cells. Adhering to strict aseptic techniques is paramount.

Troubleshooting Guide: Cell Culture Contamination
Observation Possible Cause Solution
Cloudy Media Bacterial ContaminationAdd penicillin and streptomycin (B1217042) to the medium. However, it is advisable to periodically culture cells without antibiotics to ensure aseptic techniques are being followed.[3]
Filamentous Growth Fungal (Mold) ContaminationDispose of the contaminated culture and thoroughly decontaminate the entire work area, including incubators and laminar flow hoods.[4]
No Visible Contamination, but Cells are Unhealthy Mycoplasma ContaminationRegularly test all cell cultures for mycoplasma using methods like PCR.[3] Quarantine all new cell lines upon arrival.[3]
Cross-Contamination of Cell Lines Handling Multiple Cell Lines SimultaneouslyWork with only one cell line at a time in the biological safety cabinet.[3] Use separate media and reagents for each cell line.

Diagram: Aseptic Technique Workflow

Aseptic Technique Workflow start Start Cell Culture Work ppe Wear Personal Protective Equipment (Lab coat, gloves) start->ppe hood_prep Sanitize Laminar Flow Hood with 70% Ethanol ppe->hood_prep materials_in Place Only Necessary, Sanitized Items in Hood hood_prep->materials_in work Perform Cell Culture Manipulations (e.g., passaging, media change) materials_in->work materials_out Remove Waste and Materials work->materials_out err1 Error: Contamination from non-sterile surfaces or aerosols. work->err1 hood_clean Clean and Sanitize Hood Post-Work materials_out->hood_clean uv Turn on UV light for overnight sterilization (if applicable) hood_clean->uv end End of Session uv->end Data Analysis Workflow start Start Data Analysis define_q Define Research Question and Hypothesis start->define_q data_collect Data Collection define_q->data_collect data_clean Data Cleaning (Handle missing values, remove duplicates) data_collect->data_clean err1 Error: Selection Bias in Data Collection. data_collect->err1 data_explore Exploratory Data Analysis (Visualization) data_clean->data_explore stat_test Select and Apply Appropriate Statistical Tests data_explore->stat_test interpret Interpret Results (p-values, confidence intervals) stat_test->interpret err2 Error: Inappropriate Statistical Test Chosen. stat_test->err2 conclusion Draw Conclusions and Report Findings interpret->conclusion end End of Analysis conclusion->end

References

Laboratory Experimental Workflow Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their laboratory experimental workflows. The following sections address common issues encountered during key experimental procedures.

Cell Culture Contamination

Contamination in cell culture is a frequent issue that can compromise experimental results. Quick identification and response are crucial.[1][2]

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the common signs of contamination? Sudden changes in media pH (indicated by color change), turbidity, unusual odors, or visible microorganisms under the microscope are common signs. Other indicators include altered cell growth rates, changes in morphology, and reduced viability.[1]
What are the primary sources of contamination? Contamination can originate from various sources including lab personnel (improper aseptic technique), unfiltered air, contaminated reagents and media, and equipment like incubators and biosafety cabinets.[1][3]
How can I identify the type of contamination? Bacterial contamination often leads to rapid turbidity and a sharp drop in pH.[1] Fungal contamination may appear as filamentous structures or budding yeast cells.[1][2] Mycoplasma is not visible by standard microscopy and requires specific detection methods like PCR, fluorescence staining, or ELISA.[1][4]
What should I do if I detect contamination? It is generally recommended to discard the contaminated culture to prevent it from spreading.[1][2] Thoroughly decontaminate all affected equipment and workspaces. Review and reinforce aseptic techniques with all laboratory personnel.[1]

Troubleshooting Guide: Cell Culture Contamination

ProblemPossible CauseRecommended Solution
Sudden drop in media pH and cloudy appearance Bacterial contaminationDiscard the culture immediately. Decontaminate the incubator and biosafety cabinet. Review aseptic techniques, including proper handwashing and use of sterile reagents.[1][2]
Filamentous growth or visible colonies Fungal (mold or yeast) contaminationDiscard the contaminated culture and all media/reagents used with it.[2] Clean the incubator and surrounding areas with a fungicide. Ensure all incoming air to the biosafety cabinet is properly filtered.
Healthy-looking cells with decreased proliferation and altered function Mycoplasma contaminationQuarantine the suspected culture. Use a mycoplasma-specific detection kit (PCR or ELISA-based) to confirm. If positive, discard the culture and decontaminate the work area. Routinely test all cell lines for mycoplasma.
Cell death after adding a new reagent Chemical contamination or endotoxinsTest the new reagent on a control culture. Use endotoxin-free water and reagents. Ensure all glassware and plasticware are properly rinsed and sterile.[3]

Logical Relationship: Contamination Troubleshooting Workflow

Start Suspicion of Contamination Observe Observe Culture: pH, Turbidity, Morphology Start->Observe Microscopy Microscopic Examination Observe->Microscopy Identify Identify Contaminant Type Microscopy->Identify Bacterial Bacterial Identify->Bacterial Bacteria Fungal Fungal Identify->Fungal Fungus/Yeast Mycoplasma Mycoplasma Identify->Mycoplasma Suspect Mycoplasma Chemical Chemical Identify->Chemical No visible organism, cell death Action Take Corrective Action Discard Discard Culture & Decontaminate Review Review Aseptic Technique Discard->Review Review->Action TestReagents Test Reagents TestReagents->Discard MycoplasmaTest Mycoplasma Test MycoplasmaTest->Discard Positive Bacterial->Discard Fungal->Discard Mycoplasma->MycoplasmaTest Chemical->TestReagents

Caption: Workflow for troubleshooting cell culture contamination.

Polymerase Chain Reaction (PCR) Optimization

PCR is a powerful technique for amplifying DNA, but its success depends on careful optimization of various parameters.

Frequently Asked Questions (FAQs)

QuestionAnswer
Why am I not seeing any PCR product? This could be due to several factors, including issues with the template DNA, primers, polymerase, or thermal cycler conditions. Ensure all components are correctly added and that the reagents have not expired.[5]
What causes non-specific bands or primer-dimers? Non-specific amplification can result from primers binding to unintended sequences or to each other. Optimizing the annealing temperature is a key step to resolve this. Using a hot-start polymerase can also enhance specificity.[6]
How can I increase my PCR yield? To increase yield, you can try optimizing the concentration of MgCl₂, primers, and dNTPs. Extending the elongation time or increasing the number of cycles can also help, but be mindful that too many cycles can lead to non-specific products.
How can I minimize contamination in my PCR reactions? To prevent contamination, it is essential to have dedicated pre- and post-PCR work areas with separate sets of pipettes and reagents.[7] Using filtered pipette tips and regularly cleaning workspaces with DNA-degrading solutions are also crucial.[6][7]

Troubleshooting Guide: PCR

ProblemPossible CauseRecommended Solution
No amplification product Incorrect annealing temperatureOptimize the annealing temperature by running a gradient PCR.[6]
Degraded template DNACheck DNA integrity on an agarose (B213101) gel. Use high-quality, intact template DNA.
Inactive polymeraseUse a fresh aliquot of polymerase. Ensure proper storage conditions.
Faint bands or low yield Suboptimal component concentrationsTitrate concentrations of primers, MgCl₂, and dNTPs.
Insufficient number of cyclesIncrease the number of cycles in increments of 2-3.
Non-specific bands Annealing temperature is too lowIncrease the annealing temperature in 1-2°C increments.
Primer designRedesign primers to have higher specificity and check for potential self-dimerization.
Primer-dimers High primer concentrationReduce the primer concentration.
Use a hot-start polymerase to prevent amplification at lower temperatures.[6]

Experimental Protocol: Standard PCR

  • Reaction Setup: Prepare a master mix containing DNA polymerase, dNTPs, MgCl₂, and reaction buffer.

  • Aliquot: Distribute the master mix into individual PCR tubes.

  • Add Template and Primers: Add the template DNA and specific primers to each tube.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-40 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize as needed).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

PCR Workflow Optimization

cluster_pre_pcr Pre-PCR Area cluster_pcr PCR Area cluster_post_pcr Post-PCR Area SamplePrep Sample Preparation (DNA Extraction) ReagentPrep Reagent Preparation (Master Mix) SamplePrep->ReagentPrep Template DNA Amplification Amplification (Thermal Cycler) ReagentPrep->Amplification Master Mix Contamination Key Contamination Risk Points ReagentPrep->Contamination Detection Detection (Gel Electrophoresis) Amplification->Detection Amplification->Contamination Analysis Data Analysis Detection->Analysis

Caption: Optimized PCR workflow with dedicated areas to minimize contamination.

Western Blot Troubleshooting

Western blotting is a widely used technique for protein detection, but it can be prone to issues such as weak signals or high background.

Frequently Asked Questions (FAQs)

QuestionAnswer
Why do I have no signal or a very weak signal? This can be caused by several factors, including inefficient protein transfer, low antibody concentration, or a problem with the detection reagents.[8] Ensure your transfer was successful by staining the membrane with Ponceau S.[9] Also, check the activity of your primary and secondary antibodies.
What causes a high background on my blot? High background can result from insufficient blocking, an overly concentrated antibody, or inadequate washing.[9][10] Ensure you are using an appropriate blocking buffer for a sufficient amount of time and that your washing steps are thorough.[9]
Why am I seeing non-specific bands? Non-specific bands can appear if the primary or secondary antibody has cross-reactivity with other proteins. Optimizing antibody dilution and blocking conditions can help.[9] Also, ensure that your protein sample is not overloaded.[9]
My protein bands look blurry or smeared. What could be the cause? Blurry bands can be due to issues with gel electrophoresis, such as running the gel at too high a voltage, or problems during transfer.[11] Ensure the gel has polymerized evenly and that air bubbles are removed during the transfer setup.[9]

Troubleshooting Guide: Western Blot

ProblemPossible CauseRecommended Solution
Weak or No Signal Inefficient protein transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage. For high molecular weight proteins, consider adding SDS to the transfer buffer.[10]
Low antibody concentrationIncrease the concentration of the primary or secondary antibody. Incubate the primary antibody overnight at 4°C.
Inactive enzyme/substrateUse fresh detection reagents.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).[10]
Antibody concentration too highDecrease the concentration of the primary and/or secondary antibody.[9]
Inadequate washingIncrease the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[9]
Non-Specific Bands Cross-reactive antibodyUse a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein overloadingReduce the amount of protein loaded onto the gel.[9]
Blurry Bands Poor gel qualityEnsure even gel polymerization. Use fresh acrylamide (B121943) solution.
High voltage during electrophoresisRun the gel at a lower voltage for a longer period.[8]

Signaling Pathway: Generic Kinase Cascade (for illustrative purposes)

Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

Caption: A generic signaling pathway illustrating a kinase cascade.

ELISA (Enzyme-Linked Immunosorbent Assay) Troubleshooting

ELISAs are sensitive immunoassays, but can be affected by a number of variables leading to inaccurate results.

Frequently Asked Questions (FAQs)

QuestionAnswer
Why is there no signal across my entire plate? This could be due to omitting a critical reagent, using an incorrect buffer, or inactive antibodies or enzyme conjugate. Double-check that all steps in the protocol were followed in the correct order.
What causes high background in all wells? High background can be caused by insufficient washing, overly concentrated antibodies or conjugate, or non-specific binding. Increasing the number of wash steps and optimizing antibody concentrations can help reduce background.
Why is there high variability between my duplicate wells? Poor reproducibility between duplicates is often due to pipetting errors, improper mixing of reagents, or an uneven temperature across the plate during incubation.[12] Ensure accurate pipetting and thorough mixing of all solutions.
My standard curve is poor or non-existent. What should I do? A poor standard curve can result from improper preparation of the standards, degradation of the standard protein, or incorrect plate reader settings. Prepare fresh standards and verify the plate reader's wavelength settings.

Troubleshooting Guide: ELISA

ProblemPossible CauseRecommended Solution
No Signal Reagents added in the wrong orderCarefully follow the protocol for the order of reagent addition.
Inactive antibody or conjugateUse fresh antibodies and conjugate. Check storage conditions and expiration dates.
Incorrect substrate for the enzymeEnsure the substrate is compatible with the enzyme conjugate (e.g., TMB for HRP).
High Background Insufficient washingIncrease the number of washes and the soaking time between washes.[12]
Antibody concentration too highPerform a titration to determine the optimal antibody concentration.
Incubation time too longAdhere strictly to the incubation times specified in the protocol.[12]
Poor Reproducibility Pipetting inconsistencyCalibrate pipettes regularly. Use a consistent pipetting technique.
Inadequate mixingThoroughly mix all reagents before adding them to the wells.
Poor Standard Curve Improper standard dilutionPrepare fresh serial dilutions of the standard. Vortex briefly between dilutions.
Standard degradationUse a new vial of the standard and ensure it was stored correctly.

Experimental Workflow: Indirect ELISA

Start Start Coat 1. Coat plate with antigen Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA or milk Wash1->Block Wash2 4. Wash Block->Wash2 AddPrimary 5. Add primary antibody Wash2->AddPrimary Wash3 6. Wash AddPrimary->Wash3 AddSecondary 7. Add enzyme-conjugated secondary antibody Wash3->AddSecondary Wash4 8. Wash AddSecondary->Wash4 AddSubstrate 9. Add substrate Wash4->AddSubstrate Read 10. Read absorbance AddSubstrate->Read

Caption: Step-by-step workflow for an indirect ELISA.

References

Validation & Comparative

Comparative Bioactivity of (-)-Fenoprop versus (+)-Fenoprop: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of the enantiomers of the synthetic auxin herbicide, Fenoprop. This document summarizes the current understanding of their differential effects, provides supporting experimental context, and outlines relevant methodologies for further investigation.

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a chiral herbicide that exists as two enantiomers: (-)-Fenoprop and (+)-Fenoprop.[1] While commercial formulations have historically been sold as racemic mixtures containing equal amounts of both enantiomers, research has demonstrated a significant difference in their biological activity.[1]

Executive Summary of Bioactivity

The herbicidal and plant growth regulatory activities of Fenoprop are almost exclusively attributed to the (+)-Fenoprop enantiomer, also known as the (2R)-isomer.[2] This enantiomer acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants.[2] In contrast, This compound is generally considered to be biologically inactive as an herbicide.

Quantitative Data

Due to the historical use of Fenoprop as a racemic mixture and its subsequent obsolescence, specific quantitative data directly comparing the auxin activity of the purified enantiomers is scarce in the literature. The available information strongly supports a qualitative assessment of their bioactivity.

EnantiomerCommon NameBioactivity (as an auxin herbicide)Supporting Evidence
(+)-Fenoprop (2R)-FenopropBiologically ActiveElicits auxin-like effects, leading to uncontrolled plant growth.[2]
This compound (S)-FenopropBiologically InactiveDoes not exhibit significant auxin-like herbicidal activity.
Racemic Fenoprop (RS)-FenopropBiologically ActiveActivity is attributed to the presence of the (+)-enantiomer.[1]

Table 1: Summary of the qualitative bioactivity of Fenoprop enantiomers.

Experimental Protocols

To assess and quantify the differential bioactivity of this compound and (+)-Fenoprop, the Avena coleoptile elongation test is a classic and reliable bioassay for auxin-like activity.[4][5]

Avena Coleoptile Elongation Bioassay Protocol

1. Plant Material and Growth Conditions:

  • Germinate oat (Avena sativa) seeds in the dark to obtain etiolated seedlings.
  • Grow the seedlings under controlled conditions (e.g., constant temperature and humidity) to ensure uniformity.

2. Preparation of Coleoptile Sections:

  • When the coleoptiles are approximately 20-30 mm long, excise the apical 3-5 mm to remove the endogenous auxin source.
  • Cut a sub-apical section of a defined length (e.g., 10 mm) from the remaining coleoptile.

3. Preparation of Test Solutions:

  • Prepare stock solutions of this compound, (+)-Fenoprop, and a positive control (e.g., indole-3-acetic acid, IAA) in a suitable solvent (e.g., ethanol).
  • Create a series of dilutions for each test substance in a buffered basal medium (e.g., containing sucrose (B13894) and salts). A negative control (basal medium only) should also be prepared.

4. Incubation:

  • Place a set number of coleoptile sections (e.g., 10-15) into petri dishes or vials containing the different test solutions.
  • Incubate the sections in the dark at a controlled temperature for a specified period (e.g., 18-24 hours).

5. Data Collection and Analysis:

  • After incubation, measure the final length of each coleoptile section.
  • Calculate the mean elongation for each treatment group.
  • Plot the mean elongation against the logarithm of the concentration for each enantiomer and the positive control to generate dose-response curves.
  • From these curves, quantitative parameters such as the half-maximal effective concentration (EC50) can be determined to compare the potency of the enantiomers.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Bioassay cluster_2 Data Analysis A Prepare Stock Solutions (this compound, (+)-Fenoprop, IAA) B Prepare Serial Dilutions A->B E Incubate Coleoptile Sections with Test Solutions B->E C Germinate Avena sativa seeds in darkness D Excise Coleoptile Sections C->D D->E F Measure Final Length of Coleoptile Sections E->F G Calculate Mean Elongation F->G H Generate Dose-Response Curves G->H I Determine EC50 Values H->I

Caption: Workflow for comparing the bioactivity of Fenoprop enantiomers using the Avena coleoptile elongation test.

Signaling Pathway

G cluster_0 Low Auxin/Inactive Enantiomer (this compound) cluster_1 High Auxin/Active Enantiomer ((+)-Fenoprop) AuxIAA_1 Aux/IAA Repressor ARF_1 ARF Transcription Factor AuxIAA_1->ARF_1 Binds and represses AuxRE_1 Auxin Response Element (DNA) ARF_1->AuxRE_1 Bound to DNA Gene_Repression Gene Expression Repressed AuxRE_1->Gene_Repression Auxin (+)-Fenoprop (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of AuxIAA_2 Aux/IAA Repressor SCF_Complex->AuxIAA_2 Targets for degradation Proteasome 26S Proteasome AuxIAA_2->Proteasome Degraded by ARF_2 ARF Transcription Factor AuxRE_2 Auxin Response Element (DNA) ARF_2->AuxRE_2 Binds to DNA Gene_Activation Gene Expression Activated AuxRE_2->Gene_Activation

Caption: Generalized auxin signaling pathway illustrating the mechanism of action for (+)-Fenoprop.

References

A Comparative Analysis of the Herbicidal Efficacy of (-)-Fenoprop and Other Synthetic Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of (-)-Fenoprop, a phenoxypropionic acid derivative, with other prominent synthetic auxin herbicides such as 2,4-D, Dicamba (B1670444), and MCPA. Due to the obsolete status of Fenoprop, this guide integrates historical data with current knowledge of synthetic auxin mechanisms to offer a thorough comparative analysis.

Synthetic auxin herbicides have long been a cornerstone of selective broadleaf weed control in agriculture.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, plant death.[1] this compound, also known as Silvex or 2,4,5-TP, is a chiral compound, with the herbicidal activity primarily attributed to the (2R)-isomer.[1] It was historically used for controlling woody plants and broadleaf weeds in various settings, including turf, sugarcane, and rice paddies.[2][3]

Mechanism of Action: The Synthetic Auxin Signaling Pathway

Synthetic auxins, including this compound, 2,4-D, and Dicamba, share a common mechanism of action. They bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptors, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to the overexpression of auxin-responsive genes. This cascade disrupts normal plant development, causing epinasty, uncontrolled cell division, and eventually, plant death. Furthermore, synthetic auxins can induce the production of other plant hormones, such as ethylene (B1197577) and abscisic acid (ABA), which contribute to the herbicidal symptoms.

Synthetic Auxin Signaling Pathway Auxin Synthetic Auxin (e.g., this compound, 2,4-D, Dicamba) TIR1_AFB TIR1/AFB Co-Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Hormonal_Disruption Hormonal Disruption (Ethylene, ABA) Auxin_Genes->Hormonal_Disruption Leads to Herbicidal_Effects Herbicidal Effects (Uncontrolled Growth, Epinasty, Death) Auxin_Genes->Herbicidal_Effects Causes Hormonal_Disruption->Herbicidal_Effects Causes

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Herbicidal Efficacy

Quantitative comparative data for this compound is scarce due to its discontinuation. However, historical studies and qualitative assessments provide insights into its efficacy relative to other synthetic auxins.

Fenoprop was known to be particularly effective against woody plants and certain broadleaf weeds that were less susceptible to 2,4-D.[4] This suggests a potentially broader or different spectrum of activity for Fenoprop.

The following table presents data from a 1991 study comparing the efficacy of several synthetic auxin herbicides on poplar species. It is important to note that "Diphenoprop" in the original study is likely a typographical error for Dichlorprop, a closely related phenoxypropionic acid herbicide. For the purpose of this comparison, it provides a valuable, albeit limited, quantitative insight into the performance of a compound structurally similar to Fenoprop.

HerbicideTarget SpeciesStem Kill (%)
2,4-D Trembling Aspen86
Balsam Poplar71
Dichlorprop (as "Diphenoprop") Trembling Aspen98
Balsam Poplar99
2,4-D + Dicamba Trembling Aspen82
Balsam Poplar74

Data adapted from a 1991 study on poplar stem and root control.[5]

This data indicates that under the conditions of this study, Dichlorprop provided superior stem kill of both trembling aspen and balsam poplar compared to 2,4-D alone or in combination with dicamba.[5]

Experimental Protocols for Herbicide Efficacy Evaluation

Standardized protocols are crucial for the objective comparison of herbicide efficacy. The following outlines a typical experimental workflow for conducting such studies.

Experimental Workflow for Herbicide Efficacy A 1. Plant Material Propagation (Target Weed Species) B 2. Experimental Design (e.g., Randomized Complete Block) A->B C 3. Herbicide Application (Dose-Response Range) B->C D 4. Incubation (Controlled Environment/Field) C->D E 5. Data Collection (e.g., Visual Injury, Biomass Reduction, Mortality) D->E F 6. Statistical Analysis (e.g., ANOVA, Dose-Response Curves) E->F G 7. Efficacy Comparison F->G

Caption: A typical experimental workflow for comparing herbicidal efficacy.

Detailed Methodologies:

A robust herbicide efficacy trial involves several key steps:

  • Plant Material and Growth Conditions:

    • Seeds of the target weed species are sown in pots containing a standardized soil mix.

    • Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, light, and humidity to ensure uniform growth.

    • Seedlings are typically thinned to one per pot before treatment.

  • Experimental Design:

    • A completely randomized design or a randomized complete block design is commonly used.

    • Treatments consist of different herbicides at various application rates (a dose-response study).

    • An untreated control group is included for comparison.

    • Each treatment is replicated (typically 3-4 times) to ensure statistical validity.

  • Herbicide Application:

    • Herbicides are applied at a specific growth stage of the weed (e.g., 2-4 leaf stage).

    • Application is performed using a calibrated sprayer to ensure accurate and uniform delivery of the herbicide solution.

  • Data Collection:

    • Visual assessment of plant injury (phytotoxicity) is conducted at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete death).

    • Plant biomass (fresh or dry weight) is measured at the end of the experiment to quantify the reduction in growth compared to the control.

    • Plant mortality is recorded.

  • Data Analysis:

    • The collected data is subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

    • Dose-response curves are often fitted to the data to calculate the effective dose required to achieve a certain level of control (e.g., ED₅₀ or GR₅₀).

Conclusion

While this compound is an obsolete herbicide, historical evidence suggests it was a potent synthetic auxin with particular efficacy against woody plants and some 2,4-D-tolerant broadleaf weeds.[4][6] The limited available quantitative data, supported by the known mechanisms of action of phenoxypropionic acid herbicides, indicates its potential for high efficacy. Modern synthetic auxins like 2,4-D and Dicamba remain critical tools in weed management, and understanding the comparative efficacy of older compounds like this compound can provide valuable context for the ongoing development of new herbicidal molecules and resistance management strategies. The provided experimental protocols offer a standardized framework for future comparative studies in this important class of herbicides.

References

Validating the Effect of (-)-Fenoprop on Auxin-Responsive Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic auxin herbicide (-)-Fenoprop and its effects on auxin-responsive gene expression. Due to the limited availability of direct quantitative data for this compound, this document leverages data from structurally and functionally similar auxinic herbicides, such as 2,4-D and dicamba (B1670444), to provide a comprehensive overview. Additionally, detailed experimental protocols for validating the impact of such compounds on auxin signaling pathways are presented.

Introduction to this compound and Auxin Signaling

This compound, the biologically active (2R)-enantiomer of Fenoprop, is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA)[1]. Like other auxinic herbicides, it is presumed to cause uncontrolled growth in susceptible plants by overwhelming the natural auxin signaling pathways[1].

The core of the auxin signaling pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors[2]. In the absence of auxin, Aux/IAA proteins bind to and inhibit ARFs, preventing the transcription of auxin-responsive genes. When auxin is present, it promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors. This frees the ARF transcription factors to regulate the expression of target genes involved in various growth and developmental processes.

Comparative Analysis of Auxinic Herbicides on Gene Expression

Below is a summary of the observed effects of alternative auxinic compounds on the expression of key auxin-responsive genes.

CompoundTarget Gene(s)Plant SpeciesObserved EffectFold Change (approx.)Reference
Dicamba Aux/IAA genesArabidopsis thalianaUpregulationNot specified[3]
Dicamba AtAUX/IAA19, AtGH3.3Arabidopsis thaliana (Wild-Type)UpregulationMarked increase[4][5]
Dicamba AtAUX/IAA19, AtGH3.3Arabidopsis thaliana (mutant Aux/IAA16)No inductionNo change[4][5]
2,4-D Ubiquitin E3 ligase, PB1|AUX/IAA, ARF, F-box proteinsGossypium hirsutum (susceptible line)Upregulation3-fold to 182-fold higher than tolerant line[6]
PEO-IAA (Inhibitor) 3833 genesArabidopsis thalianaAltered Expression1222 downregulated (≤ 0.67-fold), 1434 upregulated[1]

Experimental Protocols

To validate the effect of this compound or other compounds on auxin-responsive gene expression, the following detailed protocols for quantitative Real-Time PCR (qRT-PCR) and RNA sequencing (RNA-seq) are provided. Arabidopsis thaliana is used as a model organism.

Protocol 1: Quantitative RT-PCR (qRT-PCR) Analysis

This protocol details the steps for quantifying the expression of specific auxin-responsive genes.

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana (Col-0) seedlings on Murashige and Skoog (MS) agar (B569324) plates under a 16-h light/8-h dark cycle at 22°C for 7-10 days.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a mock solution with the solvent alone.

  • Treat the seedlings by transferring them to liquid MS medium containing the desired concentration of this compound or the mock solution. A typical concentration for auxinic herbicides is in the low micromolar range.

  • Harvest whole seedlings or specific tissues (e.g., roots, shoots) at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen tissue using a commercial plant RNA extraction kit or a TRIzol-based method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. qRT-PCR:

  • Design or obtain validated primers for your target auxin-responsive genes (e.g., IAA1, IAA5, GH3.3, SAUR-AC1) and a reference gene (e.g., ACTIN2, UBQ10).

  • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Include no-template controls and no-reverse-transcription controls to check for contamination.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

  • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the mock-treated control.

Protocol 2: RNA Sequencing (RNA-seq) Analysis

This protocol provides a global view of the transcriptome in response to the treatment.

1. Plant Growth, Treatment, and RNA Extraction:

  • Follow the same procedure as in the qRT-PCR protocol (steps 1 and 2.1-2.3) to obtain high-quality total RNA.

2. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the total RNA using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Assess the quality of the libraries using a bioanalyzer.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to the Arabidopsis thaliana reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the this compound-treated and mock-treated samples. Set a threshold for significance (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).

  • Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG) on the list of DEGs to identify over-represented biological processes and pathways.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

AuxinSignalingPathway Auxin Auxin (this compound) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds & Activates Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF Aux_IAA->ARF Inhibits ARE Auxin Response Element (Promoter) ARF->ARE Binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates

Auxin Signaling Pathway

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_analysis Data Analysis Plant_Growth Plant Growth (Arabidopsis) Treatment Treatment (this compound vs. Mock) Plant_Growth->Treatment Harvest Tissue Harvest Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RNA_Seq_Lib RNA-seq Library Prep RNA_Extraction->RNA_Seq_Lib qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Results Gene Expression Results qRT_PCR->Results Sequencing Sequencing RNA_Seq_Lib->Sequencing Data_Processing Bioinformatics Analysis Sequencing->Data_Processing Data_Processing->Results

Experimental Workflow

LogicalComparison cluster_fenoprop This compound (Synthetic Auxin) cluster_inhibitor Auxin Signaling Inhibitor (e.g., PEO-IAA) Fenoprop This compound Fen_TIR1 Binds to TIR1/AFB Fenoprop->Fen_TIR1 Fen_Degradation Promotes Aux/IAA Degradation Fen_TIR1->Fen_Degradation Fen_Activation Activates Auxin Response Fen_Degradation->Fen_Activation Inhibitor Inhibitor Inh_TIR1 Blocks Auxin Binding to TIR1/AFB Inhibitor->Inh_TIR1 Inh_Stabilization Stabilizes Aux/IAA Inh_TIR1->Inh_Stabilization Inh_Repression Represses Auxin Response Inh_Stabilization->Inh_Repression

Logical Comparison of Action

References

A Comparative Analysis of Antibody Cross-Reactivity in Fenoprop Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody performance in immunoassays for the herbicide Fenoprop, also known as 2,4,5-TP or Silvex. Understanding the cross-reactivity of these antibodies with structurally similar compounds is crucial for the development of accurate and reliable immunoassays for environmental monitoring and food safety applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the immunoassay workflow to aid researchers in selecting the most appropriate antibodies and methodologies for their specific needs.

Data Presentation: Cross-Reactivity of Fenoprop Antibodies

The specificity of an immunoassay is paramount, and it is largely determined by the cross-reactivity of the antibody used. The following table summarizes the cross-reactivity of a polyclonal antibody-based indirect competitive enzyme-linked immunosorbent assay (ELISA) for Fenoprop with various structurally related phenoxy herbicides.

CompoundStructure% Cross-Reactivity
Fenoprop (2,4,5-TP) 2-(2,4,5-trichlorophenoxy)propionic acid100
2,4,5-T2,4,5-trichlorophenoxyacetic acid6.9[1]
2,4-D2,4-dichlorophenoxyacetic acid<0.07[1]
MCPA4-chloro-2-methylphenoxyacetic acid<0.07[1]
Mecoprop (MCPP)2-(4-chloro-2-methylphenoxy)propionic acid<0.07[1]
Dichlorprop (2,4-DP)2-(2,4-dichlorophenoxy)propionic acid<0.07[1]

Key Observation: The presented data indicates that the primary cross-reactant for the Fenoprop immunoassay is 2,4,5-T, a structurally very similar phenoxy herbicide.[1] The substitution of a propionic acid moiety in Fenoprop for an acetic acid in 2,4,5-T results in a notable but significantly lower antibody recognition. Other common phenoxy herbicides with different chlorine substitution patterns or a different phenoxy acid structure show negligible cross-reactivity.[1]

Experimental Protocols

The data presented above was generated using a highly sensitive and specific indirect competitive ELISA.[1] The general principles and a typical workflow for such an assay are outlined below.

Principle of Indirect Competitive ELISA

In this assay format, a conjugate of Fenoprop (or a derivative) and a protein (e.g., ovalbumin, OVA) is coated onto the wells of a microtiter plate. The sample (containing the free Fenoprop analyte) is pre-incubated with a limited amount of specific anti-Fenoprop antibody. This mixture is then added to the coated plate. The free Fenoprop in the sample competes with the coated Fenoprop-protein conjugate for binding to the antibody. A higher concentration of Fenoprop in the sample results in less antibody binding to the plate. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of Fenoprop in the sample.

Key Steps in the Experimental Workflow:
  • Coating: Microtiter plates are coated with a Fenoprop-protein conjugate.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin, BSA).

  • Competition: The sample containing Fenoprop is mixed with a specific primary antibody.

  • Incubation: The sample-antibody mixture is added to the coated and blocked microtiter plate and incubated.

  • Washing: The plate is washed to remove any unbound antibodies and other components.

  • Secondary Antibody Incubation: An enzyme-labeled secondary antibody that recognizes the primary antibody is added to the wells and incubated.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance of the color is measured using a microplate reader.

  • Data Analysis: The concentration of Fenoprop in the sample is determined by comparing its absorbance to a standard curve.

Mandatory Visualizations

To further clarify the experimental workflow and the principle of competitive binding, the following diagrams have been generated.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps Coating 1. Coating (Fenoprop-Protein Conjugate) Blocking 2. Blocking (e.g., BSA) Coating->Blocking Competition 3. Competition (Sample + Primary Antibody) Incubation 4. Incubation in Plate Competition->Incubation Washing1 5. Washing Incubation->Washing1 SecondaryAb 6. Add Enzyme-Labeled Secondary Antibody Washing1->SecondaryAb Washing2 7. Washing SecondaryAb->Washing2 Substrate 8. Add Substrate Washing2->Substrate Measure 9. Measure Absorbance Substrate->Measure

Caption: Workflow of an indirect competitive ELISA for Fenoprop detection.

Competitive_Binding cluster_high_conc High Fenoprop Concentration in Sample cluster_low_conc Low Fenoprop Concentration in Sample Free_Fenoprop_H Fenoprop Bound_Complex_H Ab-Fenoprop Free_Fenoprop_H->Bound_Complex_H binds Antibody_H Ab Antibody_H->Bound_Complex_H Coated_Antigen_H Coated Fenoprop Signal_H Low Signal Coated_Antigen_H->Signal_H less binding Free_Fenoprop_L Fenoprop Antibody_L Ab Bound_To_Plate_L Ab bound to plate Antibody_L->Bound_To_Plate_L binds Coated_Antigen_L Coated Fenoprop Coated_Antigen_L->Bound_To_Plate_L Signal_L High Signal Bound_To_Plate_L->Signal_L

Caption: Principle of competitive binding in a Fenoprop immunoassay.

References

Comparative Analysis of Fenoprop and 2,4-D on Broadleaf Weeds: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two phenoxy herbicides, Fenoprop and 2,4-Dichlorophenoxyacetic acid (2,4-D), for the control of broadleaf weeds. Both herbicides function as synthetic auxins, disrupting normal plant growth and leading to the eventual death of susceptible species.[1][2] While 2,4-D remains one of the most widely used herbicides globally, Fenoprop, also known as Silvex or 2,4,5-TP, is an obsolete herbicide that has been banned in the United States since 1985 due to health concerns related to dioxin contamination during its manufacturing process.[3][4] This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Efficacy on Broadleaf Weeds

Direct comparative studies with quantitative, side-by-side data for Fenoprop and 2,4-D as standalone treatments are scarce, largely due to Fenoprop's obsolete status. The following table summarizes the efficacy of each herbicide on various broadleaf weeds based on available historical and recent data. It is important to note that the data for Fenoprop is from older sources and may not have been generated under current standardized testing protocols.

HerbicideTarget WeedApplication RateEfficacy (% Control)Reference(s)
Fenoprop (Silvex) Woody PlantsNot SpecifiedEffective[2][5]
Herbaceous Broadleaf WeedsNot SpecifiedEffective[3]
Weeds in Rice & Bluegrass TurfNot SpecifiedGreatest Use[5]
2,4-D Dandelion (Taraxacum officinale)Not SpecifiedExcellent[6]
Plantain (Plantago spp.)Not SpecifiedExcellent[6]
Dead Nettle (Lamium spp.)Not SpecifiedGood[6]
Pigweed (Amaranthus spp.)Not SpecifiedEffective[7]
Thistles (Cirsium spp.)Not SpecifiedEffective[7]
Clover (Trifolium spp.)Not SpecifiedFair to Good[6]

Note: Efficacy can be influenced by various factors including weed growth stage, environmental conditions, and herbicide formulation. The frequent combination of 2,4-D with other herbicides in commercial products can enhance its spectrum of control.[8]

Experimental Protocols

The following is a generalized protocol for a post-emergence herbicide field efficacy trial, based on established methodologies in weed science.

1. Objective: To evaluate and compare the efficacy of Fenoprop and 2,4-D on target broadleaf weed species.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).
  • Replicates: A minimum of four replicates for each treatment.
  • Plot Size: Standard plot sizes, for example, 2 meters by 5 meters, to minimize edge effects.

3. Treatments:

  • Untreated Control (weedy check).
  • Fenoprop at varying application rates (e.g., low, medium, high).
  • 2,4-D at varying application rates (e.g., low, medium, high).
  • Tank mixes of Fenoprop and 2,4-D (if applicable to historical research questions).
  • A commercial standard herbicide for comparison.

4. Site Selection and Preparation:

  • Select a site with a uniform and well-documented infestation of the target broadleaf weed species.
  • Ensure soil type, pH, and organic matter content are representative of the intended area of application.
  • Prepare the seedbed and, if applicable, plant the desired crop according to standard agricultural practices.

5. Herbicide Application:

  • Equipment: Utilize a calibrated backpack or small-plot sprayer equipped with flat-fan nozzles to ensure uniform spray coverage.
  • Timing: Apply the herbicides post-emergence when the target weeds are at an early and active growth stage (e.g., 2-4 leaf stage) for optimal uptake.
  • Spray Volume: A typical spray volume is 100-200 liters per hectare.
  • Adjuvants: Include adjuvants such as non-ionic surfactants (NIS) or crop oil concentrates (COC) as recommended by the herbicide label to enhance efficacy.

6. Data Collection:

  • Visual Weed Control Assessment: Visually assess the percentage of weed control at predetermined intervals after treatment (e.g., 7, 14, 28, and 56 days after treatment - DAT). Use a scale of 0% (no control) to 100% (complete control).
  • Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of individual weed plants within a designated quadrat (e.g., 1m²) in the center of each plot. Harvest the above-ground biomass of the weeds within the quadrat, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.
  • Crop Phytotoxicity Assessment: If a crop is present, visually assess any crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals after application using a percentage scale (0% = no injury, 100% = crop death).

7. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between the herbicide treatments.
  • Use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

Mandatory Visualization

Both Fenoprop and 2,4-D are synthetic auxins that disrupt plant growth by overwhelming the natural auxin signaling pathway.[1][2] The following diagram illustrates the general mechanism of action.

AuxinSignalingPathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synthetic_Auxin Fenoprop / 2,4-D Auxin_Influx Auxin Influx Carrier Synthetic_Auxin->Auxin_Influx Enters Cell TIR1_AFB TIR1/AFB Receptor Auxin_Influx->TIR1_AFB Binds to Receptor SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Targeted for Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome SCF_Complex->Proteasome Leads to Degradation Proteasome->Aux_IAA Degrades Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Response_Genes->Uncontrolled_Growth

Synthetic auxin mechanism of action.

References

Unraveling Auxin Activity: A Comparative Analysis of (-)-Fenoprop and Indole-3-Acetic Acid in Root Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of auxin analogs is critical for applications ranging from agriculture to cell biology. This guide provides an objective comparison of the synthetic auxin, (-)-Fenoprop, and the principal natural auxin, indole-3-acetic acid (IAA), with a focus on their impact on root elongation. The information presented herein is supported by established experimental data and detailed protocols to aid in the design and interpretation of related research.

This compound, a member of the phenoxy herbicide group, and indole-3-acetic acid (IAA), the most abundant endogenous auxin in plants, both play significant roles in regulating plant growth and development. While both compounds can stimulate root growth at low concentrations and inhibit it at higher concentrations, their potency and optimal effective concentrations can differ. Synthetic auxins like this compound are generally more stable than IAA, which is susceptible to degradation by light and enzymes. This difference in stability can lead to more prolonged and sometimes more potent effects in experimental systems.

Comparative Efficacy in Root Elongation

Generally, synthetic auxins can exhibit higher potency in root growth inhibition assays compared to IAA. This is often attributed to their greater stability and resistance to metabolic degradation within the plant tissues. The following table summarizes typical concentration ranges and their effects on root elongation for IAA, with expected comparative performance for this compound based on its classification as a potent synthetic auxin.

AuxinConcentration Range for PromotionOptimal Concentration for Promotion (Approximate)Concentration Range for Inhibition
Indole-3-Acetic Acid (IAA) 10⁻¹⁰ M to 10⁻⁸ M10⁻⁹ M> 10⁻⁷ M
This compound Likely in a similar or slightly lower range than IAAExpected to be potent; potentially in the nanomolar range> 10⁻⁸ M (Expected to be potent)

Note: The data for this compound is inferred based on the known activity of potent synthetic auxins. Researchers should perform dose-response experiments to determine the precise concentrations for their specific experimental system.

Experimental Protocol: Root Elongation Assay

This protocol outlines a standard method for quantifying the effects of this compound and IAA on the primary root elongation of Arabidopsis thaliana seedlings.

1. Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Petri dishes (square or round)

  • Sterile water

  • Ethanol (B145695) (for sterilization and stock solutions)

  • This compound

  • Indole-3-acetic acid (IAA)

  • Growth chamber with controlled light and temperature

  • Microscope or scanner for imaging

  • Image analysis software (e.g., ImageJ)

2. Seed Sterilization and Stratification:

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 20% bleach solution with a drop of Tween-20.

  • Rinse the seeds 4-5 times with sterile water.

  • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days in the dark (stratification) to synchronize germination.

3. Preparation of Growth Media:

  • Prepare MS medium supplemented with 1% sucrose and solidify with 0.8% agar or 0.4% Phytagel. Adjust the pH to 5.7 before autoclaving.

  • Prepare stock solutions of IAA and this compound (e.g., 10 mM in ethanol). Store at -20°C in the dark.

  • After autoclaving the MS medium and allowing it to cool to approximately 50-60°C, add the auxin stock solutions to achieve the desired final concentrations (e.g., a serial dilution from 10⁻¹¹ M to 10⁻⁵ M). Also, prepare a control medium containing the same concentration of ethanol as the highest auxin concentration plate.

  • Pour the media into sterile Petri dishes and allow them to solidify.

4. Seed Plating and Growth Conditions:

  • Sow the sterilized and stratified seeds in a straight line on the surface of the prepared agar plates.

  • Seal the plates with breathable tape and place them vertically in a growth chamber.

  • Maintain the growth chamber at 22-24°C with a 16-hour light/8-hour dark photoperiod.

5. Data Acquisition and Analysis:

  • After 5-7 days of growth, capture images of the plates using a scanner or a microscope.

  • Measure the length of the primary root for at least 10-15 seedlings per treatment group using image analysis software.

  • Calculate the average root length and standard deviation for each concentration.

  • Normalize the data by expressing the average root length at each concentration as a percentage of the average root length of the control group.

  • Plot the relative root elongation against the logarithm of the auxin concentration to generate dose-response curves.

Auxin Signaling Pathway

Both natural and synthetic auxins like this compound are perceived by the same cellular machinery, initiating a signaling cascade that ultimately alters gene expression and leads to physiological responses such as cell elongation. The core of this pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex.

AuxinSignaling cluster_extracellular Extracellular Space / Cell Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_high_auxin High Auxin Auxin_ext Auxin (this compound or IAA) Auxin_intra Auxin Auxin_ext->Auxin_intra Transport TIR1_AFB TIR1/AFB Auxin_intra->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets ARF ARF Aux_IAA->ARF Binds to & Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Transcription_Repression Transcription Repressed AuxRE->Transcription_Repression Transcription_Activation Transcription Activated AuxRE->Transcription_Activation Auxin_Responsive_Genes Auxin-Responsive Genes Ub Ubiquitin Ub->Aux_IAA Ubiquitination ARF_active ARF (Active) ARF_active->AuxRE

Caption: Canonical auxin signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical root elongation assay designed to compare the effects of different auxin compounds.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Sterilization Seed Sterilization & Stratification Seed_Plating Seed Plating Seed_Sterilization->Seed_Plating Media_Preparation Media Preparation (MS + Sucrose + Auxins) Media_Preparation->Seed_Plating Incubation Vertical Incubation (Controlled Conditions) Seed_Plating->Incubation Imaging Imaging of Seedlings Incubation->Imaging Measurement Root Length Measurement Imaging->Measurement Data_Processing Data Processing & Normalization Measurement->Data_Processing Dose_Response Generation of Dose-Response Curves Data_Processing->Dose_Response

Caption: Workflow for a comparative root elongation assay.

Independent Verification of (-)-Fenoprop's Binding Affinity to Auxin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various auxin compounds to their receptors, with a focus on the synthetic auxin (-)-Fenoprop. While direct, independent verification data for this compound's binding affinity to auxin receptors remains to be extensively published, this document summarizes the established methodologies for such verification and presents comparative data for other key natural and synthetic auxins. This allows researchers to understand the experimental framework for assessing this compound and to benchmark its potential activity against well-characterized alternatives.

Auxin Signaling Pathway: A Brief Overview

The perception of auxin in plants primarily occurs through the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the absence of auxin, Aux/IAA proteins repress the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate auxin-responsive genes. When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF transcription factors to activate the expression of auxin-responsive genes, leading to various physiological responses.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA promotes binding to TIR1/AFB SCF SCF Complex TIR1_AFB->SCF part of SCF->Aux_IAA targets Ub Ubiquitin SCF->Ub adds ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates transcription Ub->Aux_IAA Response Physiological Response Auxin_Responsive_Genes->Response

Caption: The canonical auxin signaling pathway in the nucleus.

Comparative Binding Affinity Data

The natural auxin, Indole-3-acetic acid (IAA), generally exhibits strong binding to all three receptors.[1] In contrast, synthetic auxins show varied and often weaker binding affinities.[1] For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) binds to all three receptors, but with a lower affinity than IAA.[1] Some synthetic auxins also exhibit receptor-specific preferences.[1]

CompoundReceptorEquilibrium Dissociation Constant (KD) in μM (Lower values indicate higher affinity)
Indole-3-acetic acid (IAA) AtTIR17.9
AtAFB212.6
AtAFB533
2,4-Dichlorophenoxyacetic acid (2,4-D) AtTIR1229
AtAFB2392
AtAFB5152
Florpyrauxifen AtTIR162
AtAFB2105
AtAFB52.7
Halauxifen AtTIR1128
AtAFB2333
AtAFB52.4
Fluroxypyr AtTIR118
AtAFB245
AtAFB595
Picloram AtTIR1319
AtAFB2Not Determined
AtAFB5107

Data sourced from Walsh et al. (2022).[1]

Experimental Protocol for Binding Affinity Verification

The following is a detailed methodology for a Surface Plasmon Resonance (SPR)-based assay, adapted from protocols described by Calderón-Villalobos et al. (2012) and Walsh et al. (2022), which can be employed for the independent verification of this compound's binding affinity to auxin receptors.[1][2]

Objective:

To determine the equilibrium dissociation constant (KD) of this compound for the TIR1/AFB auxin receptors.

Materials:
  • Purified recombinant TIR1/AFB proteins

  • Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

  • This compound and other auxin standards (IAA, 2,4-D)

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated SPR sensor chips

  • Binding buffer (e.g., PBS with 0.1% NP40, 0.5mM DTT, 10% Glycerol)

Procedure:
  • Chip Preparation:

    • Immobilize the biotinylated Aux/IAA degron peptide onto the surface of a streptavidin-coated SPR sensor chip.

  • Analyte Preparation:

    • Prepare a series of concentrations for this compound and the reference auxins (e.g., IAA, 2,4-D) in the binding buffer.

    • Prepare a constant concentration of the purified TIR1/AFB receptor protein in the binding buffer.

  • Binding Assay:

    • Inject the TIR1/AFB protein solution mixed with a specific concentration of the auxin compound over the sensor chip surface.

    • The binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide is measured in real-time as a change in response units (RU).

    • A control injection of the TIR1/AFB protein without any auxin should be performed to measure the basal binding.[2]

  • Data Analysis:

    • The association and dissociation rates are recorded.

    • The equilibrium dissociation constant (KD) is calculated from the kinetic data. A lower KD value signifies a higher binding affinity.

    • The binding of this compound is compared to the binding of the reference auxins.

SPR_Workflow cluster_preparation Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Chip Immobilize Aux/IAA peptide on SPR chip Inject Inject mixture over SPR chip Chip->Inject Receptor Prepare purified TIR1/AFB receptor Mix Mix TIR1/AFB receptor with auxin compound Receptor->Mix Ligand Prepare serial dilutions of This compound and other auxins Ligand->Mix Mix->Inject Measure Measure binding response (RU) in real-time Inject->Measure Kinetics Determine association and dissociation rates Measure->Kinetics KD Calculate Equilibrium Dissociation Constant (KD) Kinetics->KD Compare Compare KD of this compound with other auxins KD->Compare

Caption: Experimental workflow for determining auxin-receptor binding affinity using SPR.

Conclusion

While direct and independently verified quantitative data on the binding affinity of this compound to auxin receptors are currently lacking in peer-reviewed literature, the tools and methodologies for such an investigation are well-established. The provided comparative data for other auxins offer a valuable reference point for researchers. By employing the detailed SPR-based protocol, scientists can independently determine the binding kinetics of this compound, contributing crucial data to the field of auxin research and aiding in the development of novel compounds targeting the auxin signaling pathway.

References

Comparative Metabolomics of Plants Treated with Different Dichlorprop Enantiomers: A Proxy for Fenoprop

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fenoprop, a chiral phenoxypropionic acid herbicide, and its close structural analog dichlorprop (B359615) (DCPP), are synthetic auxins used for controlling broad-leaf weeds.[1] Like many chiral pesticides, they exist as two stereoisomers, or enantiomers, designated as (R)- and (S)-forms. Typically, only one enantiomer, the (R)-form, exhibits significant herbicidal activity by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[1][2] Understanding the enantioselective effects on plant metabolism is crucial for optimizing herbicide efficacy and assessing environmental risks. This guide provides a comparative analysis of the metabolic impact of the (R)- and (S)-enantiomers of dichlorprop on the model plant Arabidopsis thaliana, serving as a valuable proxy for understanding the action of Fenoprop.

Comparative Performance and Metabolic Impact

Treatment of Arabidopsis thaliana with the enantiomers of dichlorprop reveals significant differences in their physiological and metabolic effects. The herbicidally active (R)-enantiomer causes a substantial negative impact on plant growth, whereas the (S)-enantiomer shows a slight growth-promoting effect under certain conditions.[3] These differential effects at the physiological level are reflections of distinct underlying changes in the plant's metabolome.

Table 1: Physiological Effects of Dichlorprop (DCPP) Enantiomers on Arabidopsis thaliana

Parameter(R)-Dichlorprop Treatment(S)-Dichlorprop TreatmentControl
Change in Fresh Weight ↓ 37.6%↑ 7.6%No significant change
Observed Morphological Effects Strong disturbance to leaf morphology and mesophyll cell structure.Minimal to no disturbance.Normal growth.
Primary Classes of Affected Metabolites Significant alterations in carbohydrates, organic acids, and fatty acids.[3][4]Minor alterations compared to the (R)-enantiomer.[3][4]Baseline metabolic profile.

Data derived from studies on Arabidopsis thaliana treated with DCPP enantiomers, serving as a proxy for Fenoprop.[3]

Mechanism of Action: Auxin Signaling Pathway Disruption

Phenoxypropionic acid herbicides like dichlorprop exert their phytotoxic effects by acting as persistent mimics of the plant hormone auxin.[2][5][6] At supraoptimal concentrations, the active (R)-enantiomer overwhelms the plant's natural hormonal balance, leading to a cascade of events that disrupt normal development.

The core mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[5][7][8] This binding event targets Aux/IAA transcriptional repressor proteins for degradation via the proteasome.[7][8] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of numerous auxin-responsive genes, leading to downstream effects such as:

  • Ethylene Production: Increased synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene, which promotes senescence.[7][9]

  • Abscisic Acid (ABA) Accumulation: Upregulation of ABA biosynthesis, which can lead to stomatal closure and the overproduction of reactive oxygen species (ROS).[7]

  • Oxidative Stress: The massive hormonal and metabolic disruption results in significant oxidative stress, causing cellular damage and ultimately, plant death.[9]

Auxin Herbicide Signaling Pathway cluster_0 Cellular Response R_DCPP (R)-Dichlorprop (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex R_DCPP->TIR1_AFB binds SCF SCF E3 Ligase TIR1_AFB->SCF activates Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF_inactive ARF (Inactive) Aux_IAA->ARF_inactive represses ARF_active ARF (Active) ARF_inactive->ARF_active activation Auxin_Genes Auxin-Responsive Genes ARF_active->Auxin_Genes activates transcription Ethylene Ethylene Production Auxin_Genes->Ethylene ABA ABA Accumulation Auxin_Genes->ABA ROS Reactive Oxygen Species (ROS) Ethylene->ROS ABA->ROS Death Cell Death & Phytotoxicity ROS->Death

Caption: Auxin herbicide signaling pathway.

Experimental Protocols for Comparative Metabolomics

A multi-platform approach using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for a comprehensive analysis of metabolic changes induced by herbicide enantiomers.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana seeds are surface-sterilized and grown on Murashige and Skoog (MS) media under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).[10]

  • Treatment: After a set growth period (e.g., 14 days), seedlings are transferred to a hydroponic system or soil. They are then treated with solutions of (R)-dichlorprop, (S)-dichlorprop, or a control solution (lacking the herbicide).

  • Sample Collection: Leaf and root tissues are harvested at specific time points post-treatment (e.g., 6, 12, 24, 48 hours), immediately flash-frozen in liquid nitrogen, and stored at -80°C to quench metabolic activity.[11]

Metabolite Extraction
  • Homogenization: Frozen plant tissue (~50-100 mg) is ground to a fine powder under liquid nitrogen using a mortar and pestle or a bead beater.[12][13]

  • Extraction: A pre-chilled methanol/chloroform (B151607)/water solvent mixture is added to the powdered tissue to extract a broad range of polar and non-polar metabolites.[13] Samples are vortexed and sonicated in an ice bath.[14]

  • Phase Separation: After centrifugation, the upper aqueous-methanol phase (containing polar metabolites like organic acids, amino acids, and sugars) is separated from the lower chloroform phase (containing non-polar lipids).[13]

GC-MS Analysis (for Primary Metabolites)
  • Sample Preparation: The polar extract is dried under vacuum.

  • Derivatization: To make the polar metabolites volatile for GC analysis, a two-step derivatization is performed.[12][13]

    • Methoxyamination: To stabilize carbonyl groups.

    • Silylation (e.g., using MSTFA): To derivatize hydroxyl, carboxyl, and amine groups.

  • Analysis: Samples are injected into a GC-MS system equipped with a time-of-flight (TOF) or quadrupole mass spectrometer for separation and detection of metabolites.[12]

LC-MS/MS Analysis (for Secondary and Primary Metabolites)
  • Sample Preparation: The polar extract is dried and reconstituted in a suitable solvent (e.g., water/acetonitrile).[15] The non-polar extract can also be analyzed after similar preparation.

  • Analysis: Samples are analyzed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).[10][15] This technique is highly sensitive and suitable for analyzing a wide range of compounds, including plant hormones and secondary metabolites, without derivatization.

Experimental Workflow Diagram

Metabolomics Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_data Data Processing Planting Plant Growth (Arabidopsis thaliana) Treatment Herbicide Treatment (R-DCPP, S-DCPP, Control) Planting->Treatment Harvesting Sample Harvesting (Flash Freeze in N2) Treatment->Harvesting Extraction Metabolite Extraction (Methanol/Chloroform/Water) Harvesting->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Processing Data Processing & Annotation GCMS->Processing LCMS->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats Interpretation Pathway & Biomarker Analysis Stats->Interpretation

Caption: General workflow for plant metabolomics analysis.

References

Evaluating the performance of different analytical columns for Fenoprop separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of Fenoprop, a chiral herbicide, is critical. The choice of analytical column significantly impacts the resolution, sensitivity, and overall performance of the analysis. This guide provides an objective comparison of different analytical columns for Fenoprop separation, supported by experimental data, to aid in the selection of the most appropriate column for your specific application.

Performance Comparison of Analytical Columns

The following table summarizes the performance of various analytical columns used for the separation of Fenoprop and related phenoxy acid herbicides. The data has been compiled from a range of studies to provide a comparative overview.

Column TypeStationary PhaseDimensionsMobile PhaseDetectionAnalyte(s)Key Performance MetricsReference
Chiral HPLC Vancomycin-modified silica (B1680970)43 cm (33 cm effective length) x 0.075 mm ID, 5 µm85% Methanol, 10% Water, 5% 500 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.5)UV (195 nm)Fenoprop, Mecoprop, DichlorpropBaseline enantiomeric separation achieved. Enantioselectivity factor (α) for Fenoprop: ~1.7[1]
Reversed-Phase HPLC Polaris C18-A150 x 2.0 mm ID, 3 µmGradient: Acetonitrile and WaterESI-LC/MS/MSFenoprop (Silvex), Mecoprop, 2,4-D, MCPAIncomplete resolution under fast gradient conditions due to structural similarity. High sensitivity and selectivity with MS/MS detection.[2]
Reversed-Phase UPLC ACQUITY UPLC HSS T3-Gradient with acidified mobile phaseLC-MS/MSFenoprop and other acidic herbicidesRetention Time for Fenoprop: 8.37 min. Excellent sensitivity with LLOQ below 0.1 µg/L.[3]
Gas Chromatography 5% Diphenyl/95% Dimethyl Polysiloxane30 m x 0.25 mm ID, 0.25 µm-GC-MS/MSFenoprop (as derivative)Effective for multi-residue analysis. Derivatization with BF3-methanol is typically required.[4][5]

Experimental Workflow

The general workflow for the analysis of Fenoprop using liquid chromatography is depicted in the following diagram. This process includes sample preparation, HPLC separation, and detection, which are crucial steps for achieving accurate and reproducible results.

Fenoprop_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analysis Sample Sample Collection Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (optional, for GC) Cleanup->Derivatization Injection Sample Injection Derivatization->Injection Column Analytical Column Injection->Column Separation Separation Column->Separation Detector Detection (UV or MS/MS) Separation->Detector Data Data Acquisition & Processing Detector->Data

Experimental workflow for Fenoprop analysis.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon scientific findings. The following are protocols derived from established methods for Fenoprop analysis.

Protocol 1: Chiral Separation of Fenoprop by Nano-LC-UV[1]

This protocol is designed for the enantiomeric separation of Fenoprop.

  • Column: Capillary column packed with vancomycin-modified silica particles (5 µm). Total length 43 cm, effective length 33 cm, 0.075 mm ID.

  • Mobile Phase: A mixture of 85% methanol, 10% water, and 5% of 500 mM ammonium acetate buffer at pH 4.5.

  • Flow Rate: 60 nL/min.

  • Detection: UV detection at 195 nm.

  • Sample Preparation: Samples are prepared in the mobile phase.

Protocol 2: Analysis of Fenoprop by LC-MS/MS[2]

This method is suitable for the sensitive detection of Fenoprop in complex matrices.

  • Column: Polaris C18-A, 150 x 2.0 mm ID, 3 µm particles.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • A gradient program is used, starting with 80% A and transitioning to 100% B over 5 minutes.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Electrospray Ionization (ESI) in negative ion mode with MS/MS detection.

  • Sample Preparation: A liquid-solid extraction is performed using Hydromatrix, followed by Accelerated Solvent Extraction (ASE) with ethyl acetate. The extract is then evaporated and redissolved in acetonitrile.

Protocol 3: Gas Chromatography (GC) Analysis of Fenoprop[4]

This protocol is a classic approach for Fenoprop analysis, often requiring derivatization.

  • Derivatization: Samples are derivatized with BF3-methanol to convert Fenoprop to its methyl ester.

  • Column: A non-polar or semi-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is typically used.

  • Detection: Electron-Capture Gas Chromatography (EC-GC) or GC-Mass Spectrometry (GC-MS).

  • Sample Preparation: Standard extraction procedures are followed by the derivatization step prior to injection.

Conclusion

The selection of an analytical column for Fenoprop separation is dependent on the specific analytical goals. For the resolution of enantiomers, a chiral stationary phase, such as a vancomycin-based column, is essential.[1] For high-sensitivity analysis in complex matrices, a reversed-phase column like a C18 coupled with LC-MS/MS provides excellent performance.[2] Gas chromatography remains a viable option, particularly for multi-residue analysis, though it typically requires a derivatization step.[4] By considering the data and protocols presented in this guide, researchers can make an informed decision to optimize their analytical method for Fenoprop.

References

Cross-Validation of HPLC and GC-MS for Accurate Quantification of (-)-Fenoprop

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of (-)-Fenoprop, a chiral phenoxy herbicide, is critical in environmental monitoring, food safety, and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

This document outlines the cross-validation of HPLC and GC-MS methods for the quantification of this compound, presenting key performance data in a comparative format. Detailed experimental protocols for both techniques are provided to facilitate method implementation and validation.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative performance parameters for the analysis of this compound by HPLC and GC-MS. It is important to note that the presented data is a compilation from various studies to provide a representative comparison, as a single head-to-head cross-validation study was not available in the public domain.

ParameterHPLCGC-MSSource(s)
Limit of Detection (LOD) 0.00008 - 0.0047 µg/L~0.1 - 2.8 µg/kg[1][2]
Limit of Quantification (LOQ) ~0.01 - 0.03%~0.3 - 9.2 µg/kg[2]
Linearity (r²) > 0.999> 0.995[3]
Accuracy (Recovery %) 71% - 118%93% - 118%[1][2]
Precision (% RSD) < 15%< 11%[1][2]
Derivatization Required NoYes[4]
Sample Throughput Generally HigherCan be lower due to derivatizationGeneral Knowledge
Selectivity GoodExcellent (with MS detection)General Knowledge

Experimental Workflow and Method Selection Logic

The selection of an analytical method is a critical decision in any quantitative study. The following diagrams illustrate a generalized workflow for cross-validating analytical methods and a decision-making process for choosing between HPLC and GC-MS for this compound analysis.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation Sample Sample Collection (e.g., Water, Soil) Extraction Extraction of this compound Sample->Extraction Split Split Sample Extraction->Split HPLC HPLC Analysis Split->HPLC GCMS_prep Derivatization Split->GCMS_prep Compare Compare Results (LOD, LOQ, Accuracy, Precision) HPLC->Compare GCMS GC-MS Analysis GCMS_prep->GCMS GCMS->Compare Conclusion Method Validation & Selection Compare->Conclusion

A generalized workflow for the cross-validation of HPLC and GC-MS methods.

Decision logic for selecting between HPLC and GC-MS for this compound analysis.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and GC-MS are provided below. These protocols are based on established methods for acidic herbicides and should be optimized and validated for specific sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For acidic compounds like this compound, reversed-phase HPLC is commonly employed.

1. Sample Preparation (Water Sample):

  • Filter the water sample through a 0.45 µm membrane filter.

  • Acidify the sample to a pH of approximately 2.5-3.0 with an appropriate acid (e.g., phosphoric acid) to ensure this compound is in its protonated form.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration. A C18 cartridge is a suitable choice.

    • Condition the SPE cartridge with methanol (B129727) followed by acidified water.

    • Load the acidified water sample onto the cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute this compound with a suitable organic solvent like methanol or acetonitrile (B52724).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC-UV/DAD or HPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of acidified water and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection:

    • UV/DAD: Monitor at a wavelength of approximately 230 nm and 280 nm.

    • MS/MS (for higher selectivity and sensitivity): Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the deprotonated molecule [M-H]⁻ and its characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique that separates volatile and thermally stable compounds in the gas phase, followed by detection using a mass spectrometer. Due to the low volatility of this compound, a derivatization step is necessary.

1. Sample Preparation and Derivatization:

  • Follow the same extraction procedure as for HPLC to isolate this compound from the sample matrix.

  • Ensure the extract is completely dry before derivatization.

  • Derivatization: Convert the carboxylic acid group of this compound into a more volatile ester. Common derivatizing agents include:

    • Diazomethane: Highly effective but also toxic and explosive.

    • BF₃/Methanol or HCl/Methanol: Safer alternatives for methylation.

    • Silylating agents (e.g., BSTFA, MSTFA): React with the acidic proton to form a trimethylsilyl (B98337) ester.[6]

  • The reaction is typically carried out by heating the dried extract with the derivatizing agent at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30-60 minutes).

  • After the reaction, the excess reagent is removed, and the derivatized sample is reconstituted in a suitable solvent like hexane (B92381) or ethyl acetate.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and identification of the derivatized this compound based on its mass spectrum.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor characteristic ions of the derivatized compound to enhance sensitivity and selectivity.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques depends on several factors as outlined in the decision logic diagram. HPLC offers the advantage of simpler sample preparation as it does not require derivatization, making it suitable for high-throughput screening. On the other hand, GC-MS, with its high sensitivity and the definitive identification capabilities of mass spectrometry, is often the method of choice for confirmatory analysis and for complex matrices where high selectivity is paramount. Ultimately, a thorough cross-validation as described in this guide is essential to ensure the accuracy and reliability of the quantitative data for this compound in any given study.

References

Safety Operating Guide

Proper Disposal of (-)-Fenoprop: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: (-)-Fenoprop, also known as Silvex or 2,4,5-TP, is a hazardous and obsolete herbicide. Due to its toxicity and potential for dioxin contamination, it is critical to follow stringent disposal protocols. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and environmental protection.

I. Understanding the Hazards

This compound is a chlorophenoxy herbicide that has been banned for most uses in the United States since 1985 due to unacceptable human health risks.[1][2] It is moderately toxic to humans if ingested and can cause irritation to the skin, eyes, and mucous membranes.[3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[5] A significant hazard associated with fenoprop (B104943) is its potential contamination with the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[1]

Hazard ClassificationDescription
Acute Oral Toxicity Category 4 (Harmful if swallowed)[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[5]
Carcinogenicity Category 2 (Suspected of causing cancer)[5]
Aquatic Hazard (Acute) Very toxic to aquatic life[5]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects[5]

II. Pre-Disposal and Spill Management

Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, prevent the generation of dust. Do not dry sweep.[6] For liquid spills, use an inert absorbent material.

  • Collect the Waste: Carefully collect the spilled material and any contaminated absorbent into a designated, sealable hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Seek Professional Assistance: For large spills, contact your institution's environmental health and safety (EHS) department immediately.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste contractor.[7] Incineration at a specialized facility is the most common ultimate disposal route for this class of chemical.[8]

Step 1: Waste Segregation and Collection

  • All waste containing this compound, including pure chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

Step 2: Container Labeling

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "2-(2,4,5-Trichlorophenoxy)propionic acid".

  • Include the approximate concentration and quantity of the waste.

  • Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Secure Storage

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[5]

  • The storage area should be cool, dry, and well-ventilated.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.

  • Provide them with a complete and accurate description of the waste.

Empty Container Disposal:

Empty containers that held this compound are also considered hazardous waste. These containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

IV. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

FenopropDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Designated Container ppe->segregate label_container Label Container: 'Hazardous Waste - this compound' Include Hazards and Quantity segregate->label_container secure_storage Store Sealed Container in Secure, Ventilated Area label_container->secure_storage contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Vendor secure_storage->contact_ehs pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) before handling any hazardous chemical. Regulations for hazardous waste disposal can vary by location; ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling (-)-Fenoprop

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds such as (-)-Fenoprop, also known as Silvex. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this herbicide. This compound is classified as a hazardous substance, harmful if swallowed or in contact with skin, and can cause significant skin and eye irritation.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body PartEquipmentSpecifications and Rationale
Eyes/Face Safety Goggles or Face ShieldTightly fitting safety goggles with side shields are mandatory to protect against splashes. A face shield offers broader protection and should be considered when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Leather or fabric gloves are unsuitable as they can absorb the chemical. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.
Body Laboratory Coat or Chemical-Resistant CoverallsA clean, buttoned lab coat should be worn to protect skin and clothing. For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.
Respiratory NIOSH-Approved RespiratorA respirator is recommended when handling the pure compound or when there is a risk of aerosolization or dust formation. The specific type of respirator and cartridge should be determined by a workplace hazard assessment. Work should be conducted in a well-ventilated area or a chemical fume hood.
Feet Closed-Toe ShoesShoes that fully cover the feet are required in any laboratory setting to protect against spills.
Quantitative Toxicity Data

While specific occupational exposure limits such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound, acute toxicity data is available and summarized below.

Test OrganismRoute of ExposureLD50 (mg/kg)
MiceOral1410
RatsOral650[1]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A lower LD50 is indicative of greater toxicity.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize risk and environmental impact.

Experimental Protocols: General Handling Procedures

While a specific, detailed experimental protocol for this compound is not available, the following general procedures for handling potent herbicides in a laboratory setting should be strictly followed:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Ensure all necessary PPE is available, in good condition, and properly worn.

    • Verify that a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and concentrated solutions.

    • Have an emergency plan in place and ensure all personnel are familiar with the location and use of safety equipment, including eyewash stations and safety showers.

  • Weighing and Aliquoting:

    • All weighing and initial dilutions of solid this compound must be performed in a chemical fume hood to prevent inhalation of dust particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Dissolution and Dilution:

    • When dissolving this compound, slowly add the solvent to the compound to prevent splashing.

    • Handle all solutions with care, avoiding direct contact with skin and eyes.

  • During Experimentation:

    • Clearly label all containers with the chemical name, concentration, and hazard information.

    • Keep containers closed when not in use.

    • Work in a well-ventilated area.

  • Decontamination:

    • After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough rinse with soap and water.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Unused this compound and contaminated materials must be disposed of as hazardous waste.

  • Excess Product: Unused or unwanted this compound should be disposed of through a licensed hazardous waste contractor. Do not dispose of it in the regular trash or down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, the container should be punctured or otherwise rendered unusable and disposed of according to local regulations, which may include disposal as hazardous waste.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing paper, should be collected in a designated, labeled hazardous waste container for disposal by a licensed contractor.

  • Spills: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.

Visual Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound in a laboratory setting.

prep Preparation (Review SDS, Prepare PPE & Workspace) handling Chemical Handling (Weighing, Dissolving, Experimenting in Fume Hood) prep->handling Proceed with Caution decon Decontamination (Clean Workspace & Equipment) handling->decon After Experiment waste Waste Disposal (Segregate & Label Hazardous Waste) decon->waste Collect Contaminated Items ppe_removal PPE Removal & Personal Hygiene (Proper Doffing, Hand Washing) waste->ppe_removal After Securing Waste exit Exit Laboratory ppe_removal->exit Final Step

Caption: A stepwise workflow for the safe handling of hazardous chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.